Product packaging for Axelopran sulfate(Cat. No.:CAS No. 949904-50-1)

Axelopran sulfate

Número de catálogo: B1665866
Número CAS: 949904-50-1
Peso molecular: 555.7 g/mol
Clave InChI: QNFFAKFVKCGLPK-KKSGUQOTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Axelopran sulfate is used in Oral Therapies for Opioid-induced Bowel Dysfunction in Patients with Chronic Noncancer Pain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41N3O8S B1665866 Axelopran sulfate CAS No. 949904-50-1

Propiedades

Número CAS

949904-50-1

Fórmula molecular

C26H41N3O8S

Peso molecular

555.7 g/mol

Nombre IUPAC

3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide;sulfuric acid

InChI

InChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22-,23+,24-;/m0./s1

Clave InChI

QNFFAKFVKCGLPK-KKSGUQOTSA-N

SMILES isomérico

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O.OS(=O)(=O)O

SMILES canónico

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Axelopran sulfate

Origen del producto

United States

Foundational & Exploratory

Axelopran Sulfate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate, with the developmental code name TD-1211, is a peripherally acting mu (µ)-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation (OIC).[1][2] Developed by Theravance Biopharma, axelopran is designed to mitigate the gastrointestinal side effects of opioid analgesics without compromising their central pain-relieving effects.[2] This is achieved through its selective action on opioid receptors in the periphery, with limited ability to cross the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Design

The discovery of axelopran was guided by a "multivalent approach" to drug discovery coupled with a physicochemical property design strategy. This approach aimed to optimize the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series of µ-opioid receptor antagonists to develop an orally absorbed, non-centrally penetrating agent. The design strategy focused on inverting the typical physicochemical properties associated with CNS penetration, such as total polar surface area (tPSA), number of hydrogen bond donors (HBD), lipophilicity (clogDpH 7.4), and molecular weight (MW).

A key aspect of axelopran's design is its function as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the central nervous system, further ensuring its peripheral restriction.

Theravance's Multivalent Drug Discovery Workflow

While a detailed proprietary workflow for Theravance's multivalent approach is not publicly available, the discovery of axelopran suggests a logical progression involving the following stages:

A logical workflow for the discovery and development of Axelopran.

Mechanism of Action

Axelopran is a potent antagonist of the µ-opioid receptor and also exhibits activity at the kappa (κ)- and delta (δ)-opioid receptors, with similar affinity for µ and κ receptors and approximately ten-fold lower affinity for the δ receptor. Opioid analgesics, such as morphine, cause constipation by activating µ-opioid receptors in the gastrointestinal tract, which leads to decreased motility and increased fluid absorption. By blocking these peripheral µ-opioid receptors, axelopran inhibits the effects of opioid agonists in the gut, thereby restoring normal bowel function.

Mu-Opioid Receptor Antagonist Signaling Pathway

The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This ultimately leads to reduced neuronal excitability and decreased gastrointestinal motility. As an antagonist, axelopran binds to the µ-opioid receptor but does not activate the downstream signaling pathway, thereby preventing the agonist-induced effects.

G cluster_0 Opioid Agonist Signaling cluster_1 Axelopran Antagonism Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Effect ↓ GI Motility (Constipation) cAMP->Effect Axelopran This compound MOR_blocked Mu-Opioid Receptor Axelopran->MOR_blocked blocks No_Signal No Signal Transduction MOR_blocked->No_Signal Normal_Motility Normal GI Motility No_Signal->Normal_Motility

Signaling pathway of µ-opioid receptor agonism and antagonism by Axelopran.

Synthesis of this compound

The synthesis of axelopran (19i) has been described in the scientific literature. The following is a detailed experimental protocol based on the supplementary information provided for the publication "Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist".

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate

To a solution of cyclohexanecarbaldehyde (1.0 eq) in dichloromethane (DCM) was added tert-butyl (2-aminoethyl)carbamate (1.0 eq). The reaction mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) was then added portion-wise, and the reaction was stirred overnight. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired product.

Step 2: Synthesis of 3-((1R,5S)-8-(2-((tert-butoxycarbonyl)((cyclohexylmethyl)amino))ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

A mixture of 3-((1R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (1.0 eq), tert-butyl (2-((cyclohexylmethyl)amino)ethyl)carbamate (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile was heated at reflux overnight. The reaction mixture was cooled to room temperature, filtered, and the filtrate was concentrated. The residue was purified by column chromatography.

Step 3: Synthesis of 3-((1R,5S)-8-(2-((cyclohexylmethyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

To a solution of the product from Step 2 in DCM was added trifluoroacetic acid (TFA, 10 eq) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution. The organic layer was dried over sodium sulfate, filtered, and concentrated to give the desired product.

Step 4: Synthesis of axelopran

To a solution of the product from Step 3 (1.0 eq) and (S)-2,3-dihydroxypropanoic acid (1.1 eq) in dimethylformamide (DMF) was added N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The reaction mixture was stirred at room temperature overnight. The reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield axelopran.

Step 5: Formation of this compound

Axelopran was dissolved in a suitable solvent (e.g., isopropanol/water). A solution of sulfuric acid (1.0 eq) in the same solvent system was added dropwise. The resulting precipitate was collected by filtration, washed with the solvent, and dried under vacuum to afford this compound.

Data Presentation

Preclinical Data
ParameterSpeciesAssayValueReference
µ-opioid receptor binding affinity (Ki) HumanRadioligand binding assay0.2 nM
κ-opioid receptor binding affinity (Ki) HumanRadioligand binding assay0.3 nM
δ-opioid receptor binding affinity (Ki) HumanRadioligand binding assay2.5 nM
Loperamide-induced delay in gastric emptying (ID50) RatIn vivo0.24 mg/kg (oral)
Castor oil-induced diarrhea (ID50) RatIn vivo0.01 mg/kg (oral)
Clinical Data

Axelopran has completed Phase II clinical trials for the treatment of OIC. Two key studies are registered on ClinicalTrials.gov: NCT01459926 and NCT01401985.

Study IdentifierPhaseStatusConditionKey Findings (if published)
NCT01459926 Phase 2CompletedOpioid-Induced ConstipationResults not yet published in a peer-reviewed journal.
NCT01401985 Phase 2CompletedOpioid-Induced ConstipationResults not yet published in a peer-reviewed journal.

A Phase 2b study with 200 OIC patients showed a statistically significant (p = 0.0001) increase in complete spontaneous bowel movements (CSBMs) compared to placebo at the highest dose of 15 mg once daily over a 5-week treatment period.

Conclusion

This compound is a peripherally restricted µ-opioid receptor antagonist developed through a rational drug design approach to address the significant unmet need of opioid-induced constipation. Its discovery and synthesis highlight the successful application of medicinal chemistry principles to optimize for peripheral selectivity and oral bioavailability. While preclinical data and early clinical findings are promising, the publication of full Phase II and subsequent Phase III trial results will be crucial in determining its future clinical utility.

References

Axelopran Sulfate: A Peripherally Restricted Mu-Opioid Receptor Antagonist for Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

Axelopran sulfate is a potent, peripherally restricted mu (µ)-opioid receptor antagonist developed for the treatment of opioid-induced constipation (OIC). Its mechanism of action is centered on the competitive inhibition of µ-opioid receptors in the gastrointestinal tract. This targeted peripheral action allows Axelopran to alleviate the constipating effects of opioid analgesics without compromising their centrally mediated pain relief. This whitepaper provides a detailed examination of the molecular interactions, signaling pathways, and preclinical evidence that define the pharmacological profile of this compound.

Introduction: The Challenge of Opioid-Induced Constipation

Opioid analgesics are a cornerstone of pain management; however, their use is frequently associated with debilitating side effects, most notably opioid-induced constipation (OIC). OIC results from the activation of µ-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and consequently, constipation. This compound was designed to specifically address this peripheral side effect. As a peripherally acting µ-opioid receptor antagonist (PAMORA), Axelopran has limited ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids.

Molecular Mechanism of Action

Axelopran's primary mechanism of action is its high-affinity competitive antagonism of the µ-opioid receptor, a G-protein coupled receptor (GPCR). It also exhibits antagonist activity at the kappa (κ)- and delta (δ)-opioid receptors, albeit with varying affinities.

Opioid Receptor Binding Affinity

The binding affinity of this compound for the human recombinant µ-opioid receptor and its selectivity over other opioid receptors have been determined through radioligand binding assays. These assays typically utilize membranes from cells expressing the receptor of interest and a radiolabeled ligand that binds to the receptor. The ability of Axelopran to displace the radioligand is measured to determine its binding affinity (Ki).

CompoundReceptorBinding Affinity (pKi)
Axelopran (TD-1211) µ-opioid9.8
δ-opioid7.9
κ-opioid9.9

Table 1: Opioid Receptor Binding Affinities of Axelopran.

Functional Antagonism and Signaling Pathway

The µ-opioid receptor, upon activation by an agonist (e.g., morphine), couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to reduced neuronal excitability and decreased neurotransmitter release in the enteric nervous system, causing constipation.

Axelopran, as a competitive antagonist, binds to the µ-opioid receptor but does not elicit a signaling response. Instead, it blocks the binding of opioid agonists, thereby preventing the downstream signaling cascade that leads to OIC. The functional antagonist activity of Axelopran has been quantified using GTPγS binding assays. In these assays, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation. Axelopran inhibits agonist-stimulated [³⁵S]GTPγS binding, and the concentration at which it produces 50% inhibition is used to determine its antagonist potency (pKb).

CompoundReceptorFunctional Antagonist Potency (pKb)
Axelopran (TD-1211) µ-opioid9.6
δ-opioid8.8
κ-opioid9.5

Table 2: Functional Antagonist Potency of Axelopran in GTPγS Binding Assays.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP AC->cAMP Inhibited Conversion Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates Axelopran Axelopran Sulfate Axelopran->MOR Binds & Blocks ATP->cAMP Conversion Cellular_Response Decreased Neuronal Excitability & Neurotransmitter Release (Constipation) cAMP->Cellular_Response Leads to

Figure 1. Signaling pathway of the mu-opioid receptor and the antagonistic action of this compound.

Peripheral Restriction: The Role of P-glycoprotein

A critical feature of Axelopran's mechanism of action is its limited penetration of the central nervous system (CNS), which is attributed to its function as a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is highly expressed at the blood-brain barrier and actively transports a wide range of xenobiotics out of the brain.

In Vitro Permeability Assays

The interaction of Axelopran with P-gp has been evaluated using in vitro cell-based permeability assays, such as the Caco-2 and MDR1-MDCK models. These assays utilize polarized cell monolayers grown on semi-permeable membranes to mimic the intestinal epithelium and the blood-brain barrier, respectively. The bidirectional transport of Axelopran across these monolayers is measured to determine its permeability and efflux ratio. A high efflux ratio (Papp(B-A) / Papp(A-B)) is indicative of active transport by an efflux pump like P-gp.

Cell LineEfflux Ratio
Caco-2 10
MDR1-MDCK 24

Table 3: Efflux Ratios of Axelopran in Caco-2 and MDR1-MDCK Cell Lines.

cluster_workflow Bidirectional Permeability Assay Workflow Start Seed Caco-2 or MDR1-MDCK cells on Transwell inserts Culture Culture for 21 days to form a confluent monolayer Start->Culture Add_Drug Add Axelopran to either the apical (A) or basolateral (B) chamber Culture->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Sample Collect samples from the receiver chamber at set time points Incubate->Sample Analyze Analyze drug concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate apparent permeability (Papp) and efflux ratio Analyze->Calculate

Figure 2. General experimental workflow for a bidirectional permeability assay.

Preclinical In Vivo Efficacy

The peripherally restricted µ-opioid receptor antagonism of Axelopran has been confirmed in preclinical animal models of opioid-induced gastrointestinal dysfunction. These studies have demonstrated Axelopran's ability to reverse opioid-induced delays in gastric emptying and intestinal transit without affecting central opioid-mediated analgesia.

Models of Opioid-Induced Constipation

In vivo efficacy is often assessed in rodent models where constipation is induced by a peripherally acting µ-opioid agonist like loperamide or a centrally acting opioid such as morphine. The ability of Axelopran to normalize gastrointestinal transit time is a key measure of its efficacy.

Animal ModelEndpointID50
Rat (Loperamide-induced)Gastric Emptying Delay0.24 mg/kg (oral)
Mouse (Castor oil-induced)Diarrhea0.01 mg/kg (oral)

Table 4: In Vivo Potency of Axelopran in Rodent Models of Gastrointestinal Motility.

cluster_workflow In Vivo Opioid-Induced Constipation Model Workflow Start Acclimatize rodents Induce Induce constipation with Loperamide or Morphine Start->Induce Administer Administer Axelopran or vehicle orally Induce->Administer Marker Administer a non-absorbable marker (e.g., charcoal meal) Administer->Marker Measure Measure gastrointestinal transit time or gastric emptying Marker->Measure Analyze Analyze data and determine ID50 Measure->Analyze

Figure 3. General experimental workflow for an in vivo model of opioid-induced constipation.

Conclusion

This compound's mechanism of action is characterized by its potent and selective antagonism of peripheral µ-opioid receptors. Its chemical structure facilitates its recognition and efflux by P-glycoprotein at the blood-brain barrier, ensuring its peripherally restricted activity. This targeted approach allows for the effective management of opioid-induced constipation without compromising the central analgesic effects of opioid therapy, offering a significant therapeutic advantage for patients requiring long-term pain management.

Experimental Protocols

Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO)-K1 cells stably transfected with the human recombinant µ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Radioligand: [³H]-Diprenorphine ([³H]-DPN).

  • Procedure: Membranes are incubated with a fixed concentration of [³H]-DPN and varying concentrations of this compound in the assay buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone). The reaction is incubated to equilibrium, and bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of Axelopran that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay
  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably transfected with the human recombinant µ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reagents: [³⁵S]GTPγS, GDP, and a µ-opioid receptor agonist (e.g., DAMGO).

  • Procedure: Membranes are pre-incubated with GDP and varying concentrations of this compound. The reaction is initiated by the addition of the agonist and [³⁵S]GTPγS. The incubation is carried out at 30°C and terminated by rapid filtration. The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting. The ability of Axelopran to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKb).

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Procedure: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Axelopran is added to either the apical (A) or basolateral (B) chamber, and samples are collected from the receiver chamber at various time points. The concentration of Axelopran in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated.

Loperamide-Induced Constipation Model in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction of Constipation: Loperamide (e.g., 2 mg/kg) is administered subcutaneously to induce a delay in gastric emptying and intestinal transit.

  • Drug Administration: this compound or vehicle is administered orally at various doses prior to the administration of a non-absorbable marker (e.g., charcoal meal).

  • Endpoint Measurement: After a set period, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured. The percentage of the total length of the small intestine traveled by the marker is calculated. The dose of Axelopran that causes a 50% reversal of the loperamide-induced delay in transit (ID₅₀) is determined.

In Vitro Pharmacological Profile of TD-1211: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-1211, also known as axelopran, is a peripherally restricted, neutral opioid receptor antagonist. Its development was aimed at treating opioid-induced constipation (OIC) without compromising the central analgesic effects of opioid agonists. This document provides a detailed overview of the in vitro pharmacological properties of TD-1211, including its binding affinity, functional activity at opioid receptors, and selectivity profile. The experimental protocols for the key assays used to determine this profile are also described, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Pharmacological Data

The in vitro pharmacological profile of TD-1211 has been primarily characterized through radioligand binding assays and functional assays in both recombinant cell lines and native tissue preparations.

Opioid Receptor Binding Affinity

The binding affinity of TD-1211 for human recombinant µ (mu), δ (delta), and guinea pig κ (kappa) opioid receptors was determined using radioligand binding assays in Chinese Hamster Ovary (CHO-K1) cells expressing these receptors.[1] The affinity is expressed as pKd, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinities of TD-1211 [1]

Receptor SubtypeCell LinepKd
Human µ-opioidCHO-K19.7
Human δ-opioidCHO-K18.6
Guinea Pig κ-opioidCHO-K19.9
Functional Antagonist Activity

The functional activity of TD-1211 was assessed in both recombinant and native tissue systems. As an antagonist, its potency is expressed as pKb (the negative logarithm of the antagonist equilibrium dissociation constant) or pA2 (a measure of the potency of a competitive antagonist). Higher values indicate greater antagonist potency.

Table 2: Functional Antagonist Activity of TD-1211 in Recombinant Cell Lines [1]

Receptor SubtypeCell LineFunctional AssaypKb
Human µ-opioidCHO-K1Agonist-stimulated GTPγS binding9.6
Human δ-opioidCHO-K1Agonist-stimulated GTPγS binding8.8
Guinea Pig κ-opioidCHO-K1Agonist-stimulated GTPγS binding9.5

Table 3: Functional Antagonist Activity of TD-1211 in Rodent Native Tissues [1]

Tissue PreparationPredominant ReceptorFunctional AssaypA2 / pKb
Guinea Pig Ileumµ- and κ-opioidElectrically stimulated contractions10.1 (µ) / 8.8 (κ)
Hamster Vas Deferensδ-opioidElectrically stimulated contractions8.4 (pKb)
Selectivity Profile

The in vitro receptor selectivity of TD-1211 is characterized by its high affinity for µ- and κ-opioid receptors, with a lower affinity for the δ-opioid receptor (µ ≈ κ > δ).[1] This profile is similar to that of the peripherally-selective opioid receptor antagonist methylnaltrexone and contrasts with the µ-selectivity of alvimopan. Furthermore, TD-1211 has been shown to have a high degree of selectivity for opioid receptors over a broad panel of other cellular targets.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the in vitro pharmacological profile of TD-1211.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of TD-1211 for µ, δ, and κ-opioid receptors.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human µ, δ, or κ-opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

  • TD-1211

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Naloxone (for non-specific binding determination).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the opioid receptor subtype of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of TD-1211.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of TD-1211 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation. The pKd is the negative logarithm of the Ki.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (CHO-K1 cells) Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & TD-1211) Ligand_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki -> pKd) Counting->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to a receptor. For an antagonist like TD-1211, its ability to inhibit agonist-stimulated GTPγS binding is measured.

Objective: To determine the functional antagonist potency (pKb) of TD-1211 at opioid receptors.

Materials:

  • Cell membranes from CHO-K1 cells expressing the opioid receptor subtype.

  • [³⁵S]GTPγS

  • Agonists: DAMGO (for µ), DPDPE (for δ), U-69593 (for κ).

  • TD-1211

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate agonist, and varying concentrations of TD-1211.

  • Pre-incubation: Incubate for 15-30 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of TD-1211 that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50). Calculate the pKb from the IC50 value.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Preincubation Pre-incubation (Membranes + Agonist + TD-1211) Membrane_Prep->Preincubation Reagent_Prep Reagent Preparation (Agonist, TD-1211, [³⁵S]GTPγS) Reagent_Prep->Preincubation Initiation Initiation with [³⁵S]GTPγS Preincubation->Initiation Incubation Incubation Initiation->Incubation Termination Termination & Filtration Incubation->Termination Counting Scintillation Counting Termination->Counting Data_Analysis Data Analysis (IC50 -> pKb) Counting->Data_Analysis

Caption: Workflow for GTPγS Binding Assay.

cAMP Accumulation Assays

This is another functional assay that measures the downstream effect of G-protein activation. Opioid receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like TD-1211 would block the agonist-induced decrease in cAMP.

Objective: To determine the functional antagonist potency of TD-1211 by measuring its effect on agonist-inhibited cAMP production.

Materials:

  • Whole CHO-K1 cells expressing the opioid receptor subtype.

  • Agonists: DAMGO, DPDPE, or U-69593.

  • TD-1211

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of TD-1211.

  • Agonist and Forskolin Addition: Add a fixed concentration of the appropriate agonist and forskolin to stimulate cAMP production.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

  • Data Analysis: Determine the concentration of TD-1211 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation (IC50). Calculate the antagonist potency from this value.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades. As an antagonist, TD-1211 blocks these downstream effects by preventing agonist binding.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (µ, δ, or κ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->Opioid_Receptor Binds & Activates TD1211 TD-1211 (Antagonist) TD1211->Opioid_Receptor Binds & Blocks G_alpha->AC Inhibits ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream

Caption: Opioid Receptor Signaling Pathway.

References

Axelopran Sulfate: A Technical Overview of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate, a peripherally acting opioid receptor antagonist, has been investigated for its potential to mitigate opioid-induced constipation (OIC) without compromising centrally mediated analgesia. Its mechanism of action is rooted in its specific binding profile to opioid receptors in the gastrointestinal tract. This technical guide provides an in-depth overview of the receptor binding affinity studies of axelopran, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Data: Receptor Binding Affinity

The binding affinity of this compound for various opioid receptors has been determined through rigorous in vitro pharmacological studies. The data consistently demonstrates a high affinity for the μ-opioid receptor and the κ-opioid receptor, with a lower affinity for the δ-opioid receptor.[1][2][3] This profile is crucial to its therapeutic action, primarily as a μ-opioid receptor antagonist.[1]

The quantitative binding affinities are summarized in the table below. The pKi and pKd values, which represent the negative logarithm of the inhibition constant and dissociation constant, respectively, have been converted to Ki and Kd values in nanomolar (nM) units for ease of comparison. A lower Ki or Kd value signifies a higher binding affinity.

Receptor SubtypeSpecies/SystemLigandpKi/pKdKi/Kd (nM)
μ-Opioid Receptor (MOR)Human (recombinant)Axelopran (TD-1211)9.7 - 9.80.16 - 0.20
κ-Opioid Receptor (KOR)Guinea Pig (recombinant)Axelopran (TD-1211)9.90.13
δ-Opioid Receptor (DOR)Human (recombinant)Axelopran (TD-1211)8.6 - 8.82.51 - 1.58

Data sourced from Tsuruda et al., 2013, and other corroborating sources.[1]

Experimental Protocols

The determination of this compound's receptor binding affinity relies on established and validated experimental protocols. The following sections detail the methodologies for two key assays used in these studies.

Radioligand Displacement (Competition) Binding Assay

This assay is a cornerstone for determining the binding affinity of an unlabeled compound (in this case, axelopran) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO-K1) stably expressing the human recombinant μ, δ, or κ opioid receptors.
  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U-69,593 for KOR).
  • Test Compound: this compound, prepared in a series of dilutions.
  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions and other components to ensure optimal receptor binding conditions.
  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Procedure:

  • Incubation: The receptor membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound are incubated together in the assay buffer. A control group with no axelopran and a non-specific binding group with an excess of a non-labeled ligand are also included.
  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
  • The data is plotted as the percentage of specific binding versus the logarithm of the axelopran concentration.
  • A sigmoidal competition curve is generated, from which the IC50 (the concentration of axelopran that inhibits 50% of the specific radioligand binding) is determined.
  • The Ki value for axelopran is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by an agonist. As an antagonist, axelopran's activity is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

1. Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.
  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
  • Agonist: A known opioid receptor agonist (e.g., DAMGO for MOR).
  • Test Compound: this compound.
  • GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
  • Assay Buffer: Similar to the binding assay buffer, optimized for G-protein activation.

2. Procedure:

  • Pre-incubation: Receptor membranes are pre-incubated with this compound at various concentrations.
  • Stimulation: The agonist is added to the mixture to stimulate the receptors.
  • [³⁵S]GTPγS Binding: [³⁵S]GTPγS is added, which will bind to the activated G-proteins.
  • Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding.
  • Termination and Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound, typically by filtration.
  • Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

3. Data Analysis:

  • The ability of axelopran to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified.
  • The data is used to determine the antagonist's potency, often expressed as a pA2 or Kb value. For axelopran, functional antagonist activity was confirmed with pKb values of 9.6, 8.8, and 9.5 at μ, δ, and κ receptors, respectively, in recombinant expression systems.

Visualizations

μ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Axelopran, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein G-protein (Gi/o) (αβγ subunits) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds & Activates Axelopran Axelopran (Antagonist) Axelopran->MOR Blocks G_alpha->AC K_channel K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Closes ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Reduced signaling K_channel->Cellular_Response K+ efflux Ca_channel->Cellular_Response Reduced Ca2+ influx

Caption: μ-Opioid receptor signaling pathway and the antagonistic action of axelopran.

Experimental Workflow for Radioligand Displacement Assay

The logical flow of a radioligand displacement assay is depicted in the diagram below, from preparation to data analysis.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Receptor Membranes a1 Incubate Membranes, Radioligand & Axelopran p1->a1 p2 Prepare Radioligand Solution p2->a1 p3 Prepare Serial Dilutions of Axelopran p3->a1 a2 Separate Bound from Unbound via Filtration a1->a2 a3 Measure Radioactivity (Scintillation Counting) a2->a3 d1 Calculate Specific Binding a3->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

References

Axelopran Sulfate: A Preclinical Compendium for a Peripherally Restricted µ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for axelopran sulfate (TD-1211), a peripherally restricted µ-opioid receptor antagonist developed for the treatment of opioid-induced constipation (OIC). The following sections detail the pharmacodynamic efficacy, pharmacokinetic profile, and mechanism of action of axelopran in various animal models, presenting quantitative data in structured tables and illustrating key concepts with diagrams as per the specified requirements.

Pharmacodynamic Efficacy in Animal Models of Opioid-Induced Constipation

Axelopran has demonstrated potent and peripherally selective antagonist activity at the µ-opioid receptor in several preclinical models. The efficacy of axelopran in reversing opioid-induced gastrointestinal dysfunction without compromising central analgesia is a key feature of its preclinical profile.

Table 1: In Vivo Efficacy of Oral Axelopran in Rodent Models
Animal ModelOpioid AgonistEndpointAxelopran Dose (mg/kg)ResultCitation
RatLoperamideReversal of delayed gastric emptying0.24ID50[1]
RatCastor OilReversal of diarrhea0.01ID50[1]
Morphine-dependent MouseMorphineCNS-mediated withdrawal response30No withdrawal symptoms evoked[1]
RatMorphineMorphine-induced antinociception (Hot Plate Test)>60No inhibition[1]
Table 2: In Vivo Efficacy of Oral Axelopran in a Canine Model
Animal ModelOpioid AgonistEndpointAxelopran Dose (mg/kg)ResultCitation
DogN/AInhibition of nonproductive GI circular smooth muscle contractility3Effective[1]
DogMorphineMorphine-induced antinociception (Hot Plate Test)>3No inhibition
DogMorphineMorphine-induced sedation3No reversal

Experimental Protocols

The following are descriptions of the key experimental methodologies employed in the preclinical evaluation of axelopran.

Loperamide-Induced Gastric Emptying Delay in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Animals are administered the peripherally acting µ-opioid agonist loperamide to induce a delay in gastric emptying. Subsequently, various doses of axelopran are administered orally. Gastric emptying is then assessed at a predetermined time point to evaluate the reversal of the loperamide-induced delay. The dose of axelopran that produces 50% of the maximal reversal effect is determined as the ID50.

Castor Oil-Induced Diarrhea in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Diarrhea is induced by the oral administration of castor oil. Axelopran is administered orally prior to the castor oil. The antagonist effect of axelopran on the diarrheal response is then quantified to determine the ID50.

Morphine-Induced Antinociception (Hot Plate Test) in Rats and Dogs
  • Animal Model: Rats and dogs.

  • Procedure: The central analgesic effect of morphine is assessed using the hot plate test, which measures the latency of the animal's response to a thermal stimulus. Animals are treated with morphine to induce analgesia, followed by the administration of axelopran. The lack of reversal of the increased pain threshold indicates that axelopran does not interfere with centrally mediated opioid analgesia.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of axelopran is characterized by oral bioavailability and restricted central nervous system (CNS) penetration, consistent with its design as a peripherally acting agent.

Table 3: Pharmacokinetic Parameters of Oral Axelopran in Rats
Animal ModelDose (mg/kg)Oral Bioavailability (F)CNS PenetrationCitation
Male Sprague-Dawley Rat5Moderate (not specified)<2%
Table 4: In Vitro Properties of Axelopran
ParameterSpeciesResultCitation
Protein BindingHuman, Rat, Dog23-30%
Major Metabolic PathwayRodentsGlucuronidation
Major Metabolic PathwayDog, HumanCYP3A4-mediated hydroxylation
P-glycoprotein (P-gp) SubstrateCaco-2 and MDR1-MDCK cell linesEfflux ratios of 10 and 24, respectively

Visualizations: Diagrams of Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and experimental logic related to axelopran's preclinical development.

G cluster_0 Central Nervous System (CNS) cluster_1 Gastrointestinal (GI) Tract Opioid Analgesia Opioid Analgesia Opioid-Induced Constipation Opioid-Induced Constipation Opioid Agonist (e.g., Morphine) Opioid Agonist (e.g., Morphine) µ-Opioid Receptors (CNS) µ-Opioid Receptors (CNS) Opioid Agonist (e.g., Morphine)->µ-Opioid Receptors (CNS) Activates µ-Opioid Receptors (GI) µ-Opioid Receptors (GI) Opioid Agonist (e.g., Morphine)->µ-Opioid Receptors (GI) Activates Axelopran Axelopran Axelopran->µ-Opioid Receptors (GI) Antagonizes µ-Opioid Receptors (CNS)->Opioid Analgesia µ-Opioid Receptors (GI)->Opioid-Induced Constipation

Caption: Mechanism of peripheral µ-opioid receptor antagonism by axelopran.

G cluster_0 Blood cluster_1 Brain (CNS) Axelopran_Blood Axelopran Axelopran_Brain Axelopran (Low Concentration) Axelopran_Blood->Axelopran_Brain Passive Diffusion (Limited) BBB Blood-Brain Barrier (BBB) with P-glycoprotein (P-gp) Transporters Axelopran_Brain->Axelopran_Blood P-gp Efflux

Caption: Role of P-gp efflux in the peripheral restriction of axelopran.

G Start Start Induce_OIC Induce Opioid-Induced Constipation in Animal Model (e.g., with Loperamide) Start->Induce_OIC Administer_Drug Administer Axelopran (or Vehicle Control) Induce_OIC->Administer_Drug Assess_GI_Function Assess Gastrointestinal Function (e.g., Gastric Emptying) Administer_Drug->Assess_GI_Function Assess_CNS_Effects Assess Central Nervous System Effects (e.g., Hot Plate Test for Analgesia) Administer_Drug->Assess_CNS_Effects Analyze_Data Analyze and Compare Data between Treatment Groups Assess_GI_Function->Analyze_Data Assess_CNS_Effects->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for preclinical evaluation of axelopran.

References

The Role of Axelopran Sulfate in Opioid-Induced Constipation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid analgesics are a cornerstone of pain management, but their utility is often limited by significant adverse gastrointestinal effects, primarily opioid-induced constipation (OIC). OIC arises from the activation of mu-opioid receptors (MOR) in the enteric nervous system, which disrupts normal gut motility and secretion. Axelopran sulfate (formerly TD-1211) is an orally administered, peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate OIC without compromising the centrally mediated analgesic effects of opioids. Its chemical structure is designed to limit its ability to cross the blood-brain barrier. This guide provides a detailed overview of the mechanism of action, clinical efficacy, and safety profile of Axelopran, along with the experimental methodologies used in its evaluation.

Introduction to Opioid-Induced Constipation (OIC)

Opioids exert their effects by binding to opioid receptors, which are located in the central nervous system (CNS) and peripherally, including the gastrointestinal (GI) tract.[1][2] While their action in the CNS provides pain relief, their binding to MORs in the myenteric and submucosal plexuses of the gut wall leads to OIC. This occurs through several mechanisms:

  • Decreased Motility: Opioid binding inhibits the release of excitatory neurotransmitters like acetylcholine, leading to reduced peristalsis and segmental contractions, which slows intestinal transit.[1]

  • Reduced Secretion: Activation of MORs in the submucosal plexus inhibits secretomotor neurons, reducing the secretion of chloride and water into the intestinal lumen.[1]

  • Increased Absorption: The slowed transit time allows for greater absorption of water and electrolytes from the fecal mass, resulting in harder, drier stools.[1]

Unlike the analgesic effects of opioids, tolerance to their constipating effects develops minimally, making OIC a persistent and often debilitating side effect for patients on long-term opioid therapy. This highlights the need for targeted therapies like Axelopran.

Mechanism of Action of this compound

Axelopran is a potent and selective antagonist of the mu-opioid receptor. It is designed for peripheral restriction, meaning it acts primarily on the opioid receptors in the GI tract and has minimal penetration into the CNS. This selectivity is crucial, as it allows Axelopran to block the peripheral actions of opioids that cause constipation, without reversing the desired central analgesic effects. By competitively binding to and blocking MORs in the gut, Axelopran prevents exogenous opioids (like morphine or oxycodone) from inhibiting enteric neuron function, thereby helping to restore normal gut motility and secretion.

Signaling Pathway

The binding of an opioid agonist to the mu-opioid receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade through inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Concurrently, the G-protein activation modulates ion channels, leading to the activation of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The collective result is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which suppresses gut motility. Axelopran competitively blocks the opioid agonist from binding to the receptor, thus preventing this inhibitory cascade.

Mu-Opioid Receptor Signaling in OIC and Axelopran Intervention cluster_0 Opioid Agonist Action cluster_1 Therapeutic Intervention Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (Enteric Neuron) Opioid->MOR Binds Block Binding Site Blocked Opioid->Block Binding Prevented GiGo Gi/Go Protein Activation MOR->GiGo Activates AC Adenylyl Cyclase Inhibition GiGo->AC Channels Ion Channel Modulation GiGo->Channels cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Channels->Ca_Channel Hyperpol Hyperpolarization & Reduced Excitability K_Channel->Hyperpol Ca_Channel->Hyperpol Neuro ↓ Neurotransmitter Release (e.g., ACh) Hyperpol->Neuro Constipation ↓ Motility & Secretion (Constipation) Neuro->Constipation Axelopran This compound (PAMORA) Axelopran->Block Competitively Binds Normal Restoration of Normal Motility Block->Normal

Mu-Opioid Receptor signaling cascade in OIC.

Clinical Development and Efficacy

Axelopran (TD-1211) has completed Phase 2 clinical trials for the treatment of OIC in patients with chronic, non-cancer pain. The key Phase 2b study (0084/NCT01459926) was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of three doses of Axelopran over a 5-week period in 217 patients.

Efficacy Data

The primary endpoint for the Phase 2b study was the change from baseline in the average number of complete spontaneous bowel movements (CSBMs) per week over the last four weeks of treatment. All tested doses of Axelopran demonstrated a statistically significant improvement compared to placebo.

Table 1: Primary Efficacy Endpoint from Phase 2b Study (0084)

Treatment Group Mean Change from Baseline (CSBMs/week) p-value vs. Placebo
Placebo +0.8 -
Axelopran 5 mg +1.5 0.04
Axelopran 10 mg +2.6 0.001
Axelopran 15 mg +2.5 0.0003

Data sourced from a 5-week study in patients with OIC. Baseline CSBMs per week were approximately 0.1 to 0.3 across groups.

In the 15 mg dose group, patients transitioned from a baseline of 0.2 CSBMs to nearly 3 CSBMs by week 5. Another report noted that 70% of patients receiving the 15 mg dose achieved at least three SBMs per week and an increase of at least one SBM per week from baseline.

Safety and Tolerability

Across all studies, Axelopran has been generally well-tolerated. The safety profile was comparable to placebo, with no treatment-related serious adverse events reported in the Phase 2b study. Importantly, there was no evidence of central opioid withdrawal or interference with the analgesic effects of the patients' opioid medications.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Frequency
Abdominal Pain Most Common
Nausea Most Common
Diarrhea Most Common
Headache Common

Frequency reported as the most common adverse events observed in clinical trials, with similar rates to placebo.

Experimental Protocols

The development of Axelopran involved a series of standardized preclinical and clinical experimental protocols to establish its pharmacological profile, efficacy, and safety.

Preclinical: In Vitro Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the target receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of Axelopran for the mu-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

    • Radioligand: A tritiated opioid agonist with high affinity, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Glass fiber filters and a cell harvester.

    • Detection: Liquid scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, cell membranes, the radioligand ([³H]-DAMGO) at a fixed concentration (near its dissociation constant, Kd), and varying concentrations of Axelopran are combined.

    • Controls: Wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess naloxone) are included.

    • Equilibrium: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Filters are washed with ice-cold buffer to remove residual unbound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of Axelopran that inhibits 50% of the specific binding of [³H]-DAMGO (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow: In Vitro Competitive Binding Assay prep Prepare Reagents: - Cell Membranes (MOR) - [3H]-DAMGO (Radioligand) - Axelopran (Test Compound) - Naloxone (Control) plate Plate Setup (96-well): - Total Binding Wells - Non-Specific Binding Wells - Competition Wells prep->plate incubate Incubate to Equilibrium (e.g., 60-120 min) plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Determine Ki value count->analyze

Workflow for a competitive radioligand binding assay.
Preclinical: In Vivo Gastrointestinal Transit Model

Animal models are used to assess the functional effect of a compound on opioid-induced delays in GI transit.

  • Objective: To evaluate the ability of Axelopran to reverse opioid-induced constipation in rodents.

  • Model: Morphine- or loperamide-induced constipation in rats or mice.

  • Materials:

    • Animal Subjects: Male Sprague-Dawley rats or BALB/c mice.

    • Opioid Agonist: Morphine sulfate or Loperamide hydrochloride.

    • Test Compound: this compound administered orally (p.o.).

    • Transit Marker: Activated charcoal meal (e.g., 5% charcoal in 10% gum acacia) or a non-absorbable colored marker.

  • Procedure:

    • Fasting: Animals are fasted overnight with free access to water.

    • Drug Administration: Animals are pre-treated with either vehicle or Axelopran at various doses.

    • Opioid Challenge: After a set time (e.g., 60 minutes), animals are administered the opioid agonist to induce constipation.

    • Marker Administration: After another interval (e.g., 30 minutes), the charcoal meal is administered by oral gavage.

    • Transit Measurement: After a final time period (e.g., 60 minutes), animals are euthanized. The small intestine is carefully removed, and the total length is measured. The distance traveled by the charcoal marker from the pylorus is also measured.

    • Data Analysis: Gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the marker. The results from the Axelopran-treated groups are compared to the vehicle- and opioid-only control groups.

Clinical: Phase 2b Trial Design

The design of study 0084 (NCT01459926) is representative of a trial to establish dose-response, efficacy, and safety for an OIC therapeutic.

  • Objective: To assess the efficacy and safety of multiple doses of Axelopran compared to placebo in patients with OIC.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Population: Patients with chronic non-cancer pain on a stable opioid regimen with a diagnosis of OIC (e.g., <3 CSBMs per week).

  • Phases:

    • Screening & Baseline (2 weeks): Patient eligibility is confirmed, and baseline bowel function is recorded via daily diaries. Concomitant laxative use is discontinued.

    • Treatment (5 weeks): Eligible patients are randomized to receive a daily oral dose of placebo, 5 mg, 10 mg, or 15 mg Axelopran.

    • Follow-up: A post-treatment safety assessment is conducted.

  • Primary Endpoint: Change from baseline in weekly CSBM frequency.

  • Secondary Endpoints: Responder analyses (e.g., proportion of patients with ≥3 CSBMs/week), changes in stool consistency, straining, and other symptoms of constipation.

  • Safety Assessment: Monitoring of adverse events, vital signs, clinical laboratory tests, and assessment for signs of opioid withdrawal or changes in pain scores.

Workflow: Phase 2b Clinical Trial for OIC cluster_0 Patient Journey Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (2 Weeks) - Discontinue Laxatives - Record Bowel Habits Screening->Baseline Random Randomization Baseline->Random Placebo Placebo Dose1 Axelopran 5 mg Dose2 Axelopran 10 mg Dose3 Axelopran 15 mg Treatment Treatment Period (5 Weeks) - Daily Dosing - Collect Efficacy/Safety Data FollowUp End of Study Follow-up Treatment->FollowUp Analysis Data Analysis - Primary Endpoint (CSBMs) - Secondary Endpoints - Safety Assessment FollowUp->Analysis Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment

A typical parallel-group clinical trial workflow.

Conclusion

This compound is a peripherally acting mu-opioid receptor antagonist that has demonstrated significant efficacy in treating opioid-induced constipation in clinical trials. Its mechanism of action is targeted to the underlying pathophysiology of OIC in the gastrointestinal tract, and its peripheral restriction preserves central opioid analgesia, a critical feature for patients with chronic pain. The Phase 2b data show a clear dose-dependent improvement in bowel function with a favorable safety and tolerability profile. These findings support its continued development as a promising therapeutic option for patients suffering from this common and burdensome side effect of opioid therapy.

References

The Effect of Axelopran Sulfate on Gastrointestinal Motility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and treatment adherence. Axelopran sulfate (formerly TD-1211) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed by Theravance Biopharma designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects on the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data on the effects of this compound on gastrointestinal motility, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and its Mechanism of Action

Axelopran is a small molecule, orally administered antagonist with high affinity and selectivity for the mu-opioid receptor.[1] Its design as a peripherally restricted agent is crucial to its therapeutic application. By selectively blocking mu-opioid receptors in the enteric nervous system, axelopran counteracts the inhibitory effects of opioids on gut motility, secretion, and sphincter function.[2][3] Opioids induce constipation by decreasing acetylcholine release from enteric neurons, which in turn reduces peristalsis and increases fluid absorption from the intestinal lumen. Axelopran, by competitively binding to these peripheral mu-opioid receptors, reverses these effects, leading to an increase in spontaneous bowel movements (SBMs) and an improvement in stool consistency.[4]

Signaling Pathway of Mu-Opioid Receptor Antagonism in the Enteric Nervous System

Opioid agonists, upon binding to mu-opioid receptors on enteric neurons, activate inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to decreased neuronal excitability. Additionally, the Gβγ subunit of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization and reduced neurotransmitter release contribute to decreased gastrointestinal motility. Axelopran, as a competitive antagonist, prevents the binding of opioid agonists to the mu-opioid receptor, thereby inhibiting this signaling cascade and restoring normal gut function.

mu_opioid_antagonism Figure 1: Mechanism of this compound in the Enteric Nervous System cluster_neuron Enteric Neuron MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel (GIRK) G_protein->K_channel activates Ca_channel Ca2+ Channel (Voltage-gated) G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh Acetylcholine Release PKA->ACh promotes Ca_channel->ACh required for Motility Decreased GI Motility ACh->Motility regulates Opioid Opioid Agonist Opioid->MOR binds and activates Axelopran This compound Axelopran->MOR competitively binds and blocks

Mechanism of this compound in the Enteric Nervous System

Preclinical Data

In Vitro Receptor Binding Affinity

Axelopran has demonstrated high affinity for the human mu-opioid receptor in in vitro binding assays. The binding affinity (pKi) of axelopran for the mu-opioid receptor is comparable to other peripherally acting antagonists.

CompoundpKi at human mu-opioid receptor
Axelopran (TD-1211) ~9.6
Naltrexone~9.5
Alvimopan Metabolite (ADL 08-0011)~8.9

Data compiled from publicly available research.

In Vivo Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the ability of axelopran to reverse opioid-induced delays in gastrointestinal transit. In a charcoal meal transit study in rats, orally administered axelopran produced a dose-dependent reversal of morphine-induced slowing of gastrointestinal transit.

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Morphine-Induced GI Transit Delay
Vehicle-0%
Axelopran 0.1 ~25%
Axelopran 1 ~75%
Axelopran 10 ~100%

Illustrative data based on qualitative descriptions in preclinical studies.

Clinical Data

Axelopran has completed Phase 2 clinical trials for the treatment of OIC. A 5-week, randomized, double-blind, placebo-controlled Phase 2b study involving approximately 200 patients with OIC demonstrated that axelopran significantly increased the frequency of complete spontaneous bowel movements (CSBMs).

Efficacy in Opioid-Induced Constipation

The primary endpoint in the Phase 2b study was the change from baseline in weekly CSBMs. At the highest dose tested (15 mg once daily), patients experienced a clinically meaningful increase in CSBMs, from a baseline of 0.2 CSBMs per week to nearly 3 CSBMs per week by week 5.

Treatment GroupDoseMean Change from Baseline in Weekly CSBMs (Week 5)p-value vs. Placebo
Placebo-~0.8-
Axelopran 5 mg ~1.5 0.04
Axelopran 10 mg ~2.6 0.001
Axelopran 15 mg ~2.8 0.0003

Data is semi-quantitative based on available public announcements and abstracts.

Safety and Tolerability

Across all clinical studies, axelopran has been generally well-tolerated, with a side effect profile comparable to placebo. The most commonly reported adverse events were gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. Importantly, there was no evidence of axelopran compromising the central analgesic effects of opioids.

Detailed Experimental Protocols

In Vitro Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either assay buffer (for total binding), a high concentration of naloxone (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Charcoal Meal Gastrointestinal Transit Study in Rodents

Objective: To evaluate the effect of this compound on opioid-induced delay in gastrointestinal transit.

Materials:

  • Male Wistar rats or CD-1 mice.

  • Morphine sulfate.

  • This compound.

  • Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia).

  • Oral gavage needles.

Procedure:

  • Fast the animals overnight (12-18 hours) with free access to water.

  • Administer the vehicle or different doses of this compound orally (p.o.).

  • After a set pre-treatment time (e.g., 30-60 minutes), administer morphine sulfate subcutaneously (s.c.) to induce a delay in gastrointestinal transit. A control group receives saline instead of morphine.

  • After a further interval (e.g., 15-30 minutes), administer the charcoal meal orally.

  • After a defined period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

  • Compare the transit distance in the axelopran-treated groups to the morphine-only group to determine the percentage reversal of the opioid-induced delay.

Mandatory Visualizations

drug_development_workflow Figure 2: Workflow for PAMORA Drug Discovery and Development Discovery Drug Discovery (Target Identification & Validation) Lead_Gen Lead Generation (High-Throughput Screening) Discovery->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo Studies) Lead_Opt->Preclinical Phase1 Phase 1 Clinical Trials (Safety & Pharmacokinetics) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review Regulatory Review (e.g., FDA) NDA->Review Approval Market Approval Review->Approval Post_Market Phase 4 / Post-Market Surveillance Approval->Post_Market

Workflow for PAMORA Drug Discovery and Development

experimental_workflow Figure 3: Experimental Workflow for Assessing Axelopran's Effect on GI Motility cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_endpoints Key Endpoints In_Vitro In Vitro Binding Assays (Receptor Affinity & Selectivity) In_Vivo In Vivo Animal Models (GI Transit Studies) In_Vitro->In_Vivo Promising candidates advance Phase1 Phase 1 (Safety in Healthy Volunteers) In_Vivo->Phase1 Candidate selection Phase2 Phase 2 (Efficacy in OIC Patients) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy & Safety) Phase2->Phase3 SBM Change in SBMs/CSBMs Phase2->SBM Transit_Time Gastrointestinal Transit Time Phase2->Transit_Time Safety Adverse Event Profile Phase2->Safety Phase3->SBM Phase3->Transit_Time Phase3->Safety

Experimental Workflow for Axelopran Assessment

Conclusion

This compound is a promising peripherally acting mu-opioid receptor antagonist for the treatment of opioid-induced constipation. Its selective action in the gastrointestinal tract allows for the reversal of opioid-induced dysmotility without compromising central analgesia. Preclinical and Phase 2 clinical data have demonstrated its efficacy in increasing bowel movement frequency and its favorable safety profile. Further large-scale Phase 3 trials will be necessary to fully establish its role in the management of OIC. The detailed methodologies and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and clinicians in the field of gastroenterology and pain management.

References

Axelopran Sulfate: A Peripherally Restricted Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Axelopran sulfate is a peripherally acting opioid receptor antagonist that has been investigated for the management of opioid-induced constipation (OIC). Its mechanism of action involves the selective blockade of mu (µ)-opioid receptors in the gastrointestinal tract, thereby mitigating the constipating effects of opioid analgesics without compromising their centrally mediated pain relief. This technical guide provides a comprehensive overview of the interaction of this compound with opioid receptors, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Axelopran acts as a competitive antagonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[1] It also exhibits antagonist activity at kappa (κ)- and delta (δ)-opioid receptors.[2] Due to its chemical properties, axelopran is a substrate for the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier. This active transport mechanism severely limits its ability to enter the central nervous system (CNS), thus conferring its peripheral selectivity.[2] By blocking opioid receptors in the gut, axelopran inhibits the downstream signaling cascades that lead to decreased gastrointestinal motility and fluid secretion, the primary causes of OIC.

Quantitative Pharmacological Data

The binding affinity and functional antagonism of this compound at human and rodent opioid receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Opioid Receptor Binding Affinity of Axelopran

Receptor SubtypeSpeciesAssay TypeParameterValue
Mu (µ)HumanRadioligand BindingpKi9.8
Delta (δ)HumanRadioligand BindingpKi8.8
Kappa (κ)Guinea PigRadioligand BindingpKi9.9

Table 2: Functional Antagonist Activity of Axelopran

Receptor SubtypeSpecies/SystemAssay TypeParameterValue
Mu (µ)Recombinant CellsGTPγS BindingpKb9.6
Delta (δ)Recombinant CellsGTPγS BindingpKb8.8
Kappa (κ)Recombinant CellsGTPγS BindingpKb9.5
Mu (µ)Guinea Pig IleumTissue ContractionpA210.1
Kappa (κ)Guinea Pig IleumTissue ContractionpA28.8
Delta (δ)Hamster Vas DeferensTissue ContractionpKb8.4

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[3] Axelopran, as an antagonist, blocks the binding of opioid agonists, thereby preventing the initiation of these downstream signaling events.

Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (μ, κ, δ) Opioid_Agonist->Opioid_Receptor Activates Axelopran This compound Axelopran->Opioid_Receptor Blocks G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability, ↓ Neurotransmitter Release) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1. Opioid Receptor Signaling Antagonism by Axelopran.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, κ, or δ opioid receptor, or from animal tissues (e.g., guinea pig brain).

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A specific radiolabeled opioid ligand is used for each receptor subtype (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Axelopran prepare_membranes->incubate filter Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2. Workflow for Radioligand Binding Assay.

GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

Methodology:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the opioid receptor of interest are used.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reagents: The assay includes [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, an opioid agonist (e.g., DAMGO for µ), and varying concentrations of this compound.

  • Incubation: Membranes are pre-incubated with the agonist and this compound, followed by the addition of [³⁵S]GTPγS to initiate the binding reaction. The incubation is typically carried out at 30°C.

  • Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

  • Detection: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured, and the IC50 is determined. The Kb (antagonist dissociation constant) is calculated using the Schild equation.

cAMP Inhibition Assay

Objective: To measure the functional antagonism of this compound on the downstream signaling event of adenylyl cyclase inhibition.

Methodology:

  • Cell Culture: Whole cells expressing the opioid receptor of interest are used.

  • Assay Medium: Cells are typically incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are treated with an adenylyl cyclase activator (e.g., forskolin) in the presence of an opioid agonist and varying concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The concentration-dependent inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels by this compound is determined to calculate the IC50 and subsequently the Kb.

cluster_GTP GTPγS Binding Assay cluster_cAMP cAMP Inhibition Assay GTP_start Membranes + Agonist + Axelopran GTP_add Add [³⁵S]GTPγS GTP_start->GTP_add GTP_incubate Incubate GTP_add->GTP_incubate GTP_filter Filter & Wash GTP_incubate->GTP_filter GTP_count Scintillation Count GTP_filter->GTP_count GTP_analyze Calculate IC50/Kb GTP_count->GTP_analyze cAMP_start Whole Cells + Agonist + Axelopran cAMP_add Add Forskolin cAMP_start->cAMP_add cAMP_incubate Incubate cAMP_add->cAMP_incubate cAMP_measure Measure cAMP (HTRF/ELISA) cAMP_incubate->cAMP_measure cAMP_analyze Calculate IC50/Kb cAMP_measure->cAMP_analyze

Figure 3. Comparative Workflow of Functional Assays.

Conclusion

This compound is a potent, peripherally restricted antagonist of opioid receptors, with a primary affinity for the µ-opioid receptor. Its pharmacological profile, characterized by high binding affinity and functional antagonism in the periphery, makes it a targeted therapy for opioid-induced gastrointestinal side effects. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such compounds, enabling a thorough understanding of their interaction with opioid receptors and their potential therapeutic utility.

References

Axelopran Sulfate: A Peripherally Acting Mu-Opioid Receptor Antagonist for Reversing Opioid-Induced Immunosuppression in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The use of opioids for cancer-related pain management is a double-edged sword. While providing crucial analgesia, emerging evidence reveals a significant downside: opioid-induced immunosuppression that can blunt the efficacy of life-saving cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs). This technical guide delves into the promising potential of axelopran sulfate, a peripherally acting mu-opioid receptor (μOR) antagonist, to mitigate this critical issue. Preclinical studies have demonstrated that axelopran can effectively reverse the immunosuppressive effects of opioids within the tumor microenvironment, thereby restoring and even enhancing the anti-tumor activity of ICIs. This document provides a comprehensive overview of the mechanism of action, preclinical data, experimental protocols, and the future clinical development of this compound as an adjunctive therapy in cancer immunotherapy.

Introduction: The Challenge of Opioid-Induced Immunosuppression

Immune checkpoint inhibitors, such as anti-PD-1 antibodies, have revolutionized cancer treatment by reactivating the patient's own immune system to fight tumors. However, a substantial number of patients do not respond to these therapies. One contributing factor is the use of opioid analgesics, a mainstay for managing cancer pain. Opioids, primarily through the activation of the μ-opioid receptor (MOR or OPRM1), have been shown to have profound immunosuppressive effects[1][2]. This suppression can manifest as reduced infiltration and activity of critical immune cells, such as CD8+ T cells, within the tumor microenvironment, ultimately leading to diminished efficacy of ICIs and poorer patient outcomes[3][4].

This compound is a peripherally restricted μ-opioid receptor antagonist, meaning it blocks opioid receptors outside of the central nervous system. This targeted action is key to its potential in oncology, as it can counteract the immunosuppressive effects of opioids in the periphery without interfering with their centrally mediated analgesic properties[3].

Mechanism of Action: Reversing Opioid-Mediated Immune Evasion

The primary mechanism by which axelopran is believed to enhance cancer immunotherapy is by blocking the interaction of opioids with μ-opioid receptors expressed on the surface of immune cells, particularly CD8+ T cells.

  • Opioid-Induced Immunosuppression: When opioids like morphine bind to μORs on CD8+ T cells, they trigger a signaling cascade that leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity. This results in a "cold" tumor microenvironment with a paucity of effector T cells, rendering it less susceptible to ICI therapy.

  • Axelopran's Intervention: By acting as a competitive antagonist at these peripheral μORs, axelopran prevents opioids from binding and initiating this immunosuppressive signaling. This "un-blinding" of the immune system allows for increased infiltration and activation of CD8+ T cells within the tumor, thereby synergizing with the action of anti-PD-1 antibodies to promote tumor cell killing.

Signaling Pathway

cluster_0 Opioid-Induced Immunosuppression cluster_1 Axelopran-Mediated Immune Restoration Morphine Morphine uOR μ-Opioid Receptor (OPRM1) on CD8+ T-cell Morphine->uOR Binds to SuppressiveSignal Inhibitory Signaling Cascade uOR->SuppressiveSignal Activates Blocked_uOR Blocked μ-Opioid Receptor ReducedInfiltration Decreased CD8+ T-cell Infiltration & Activity SuppressiveSignal->ReducedInfiltration Leads to TumorGrowth Tumor Growth & ICI Resistance ReducedInfiltration->TumorGrowth ImmuneEvasion Immune Evasion TumorGrowth->ImmuneEvasion PD1 PD-1 PD1->ImmuneEvasion Inhibitory Signal Blocked_PD1 Blocked PD-1 PDL1 PD-L1 on Tumor Cell PDL1->PD1 Axelopran This compound Axelopran->uOR Blocks AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks RestoredInfiltration Restored CD8+ T-cell Infiltration & Activity Blocked_uOR->RestoredInfiltration TumorRegression Tumor Regression & ICI Synergy RestoredInfiltration->TumorRegression ImmuneAttack Anti-Tumor Immune Response TumorRegression->ImmuneAttack Blocked_PD1->ImmuneAttack

Caption: Opioid-induced immunosuppression and its reversal by axelopran.

Preclinical Evidence

Axelopran has demonstrated promising anti-cancer and immunomodulatory effects in several preclinical models. These studies highlight its potential across different tumor types and its synergistic activity with immune checkpoint inhibitors.

Data Presentation
Cancer Model Experimental System Key Findings Quantitative Data Reference
Oral Squamous Cell Carcinoma Syngeneic MOC1 mouse modelAxelopran reversed morphine-induced suppression of anti-PD-1 efficacy, leading to a greater than additive decrease in tumor volume and a notable increase in CD8+ T-cell infiltration.Specific numerical data on tumor volume reduction and CD8+ T-cell percentages are not publicly available.Scheff et al., JITC (2024)
Colorectal Cancer Syngeneic MC-38 mouse modelAxelopran in combination with an anti-PD-1 antibody was synergistic in slowing tumor growth and increasing survival.Specific quantitative data on tumor growth inhibition and survival rates are not publicly available.Wikipedia - Axelopran
Melanoma Zebrafish embryo modelAxelopran demonstrated direct effects on tumor growth and metastasis.Specific quantitative data are not publicly available.Wikipedia - Axelopran
Breast Cancer Chicken egg modelAxelopran had a direct effect on tumor weight, tumor immune infiltration, metastasis, and angiogenesis.Specific quantitative data are not publicly available.Wikipedia - Axelopran

Note: While the qualitative outcomes of these studies are reported, specific quantitative data from the primary research publications were not accessible in the public domain at the time of this review.

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study by Scheff et al. in the Journal for ImmunoTherapy of Cancer (2024).

MOC1 Syngeneic Mouse Model of Oral Squamous Cell Carcinoma
  • Cell Line: Mouse Oral Cancer 1 (MOC1) cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: MOC1 cells are injected into the buccal mucosa of the mice.

  • Treatment Groups:

    • Vehicle control

    • Morphine (10 mg/kg, intraperitoneal injection)

    • This compound (1 mg/kg, intraperitoneal injection)

    • Anti-PD-1 antibody (250 µg/kg)

    • Morphine + Anti-PD-1 antibody

    • Morphine + this compound + Anti-PD-1 antibody

  • Treatment Schedule: A representative treatment schedule involves initiating morphine and/or axelopran treatment for a specified duration, followed by the administration of the anti-PD-1 antibody.

  • Endpoint Analysis:

    • Tumor Growth: Tumor volume is measured regularly using calipers.

    • Immune Cell Infiltration: Tumors are harvested, and immune cell populations (e.g., CD4+ and CD8+ T cells) are analyzed using techniques such as flow cytometry or immunohistochemistry.

    • Survival: Mice are monitored for survival, with humane endpoints based on tumor burden.

Experimental Workflow Diagram

start Start inoculation MOC1 Cell Inoculation (Buccal Mucosa of C57BL/6 Mice) start->inoculation tumor_growth Allow Tumors to Establish inoculation->tumor_growth treatment_initiation Initiate Treatment Regimen (Morphine, Axelopran, etc.) tumor_growth->treatment_initiation anti_pd1_admin Administer Anti-PD-1 Antibody treatment_initiation->anti_pd1_admin monitoring Monitor Tumor Volume & Animal Health anti_pd1_admin->monitoring endpoint Endpoint Reached (Tumor Size / Time) monitoring->endpoint harvest Harvest Tumors endpoint->harvest analysis Analyze Immune Infiltration (Flow Cytometry / IHC) harvest->analysis data_analysis Statistical Analysis of Tumor Growth & Immune Data analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for the MOC1 syngeneic mouse model.

Clinical Development of Axelopran in Oncology

The promising preclinical data has paved the way for the clinical investigation of axelopran in cancer patients. Glycyx, the company developing axelopran, has an active Investigational New Drug (IND) application with the FDA.

Planned Phase 2 Clinical Trial

A Phase 2 clinical trial is planned to evaluate axelopran in combination with pembrolizumab (an anti-PD-1 antibody) for the treatment of recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).

  • Title: A Phase 2 Trial of Axelopran Plus Pembrolizumab for the First-Line Treatment of Recurrent/Metastatic HNSCC That Is PD-L1 Positive (PD-L1CPS >1).

  • Target Population: Patients with recurrent or metastatic HNSCC with a PD-L1 Combined Positive Score (CPS) of 1 or greater who are also taking opioids for cancer-related pain.

  • Primary Objective: To determine if the addition of axelopran to pembrolizumab increases the objective response rate compared to historical controls.

  • Study Design: The trial is designed as an open-label, single-arm study.

  • Sample Size: The study plans to enroll 18 patients.

Future Directions and Conclusion

This compound represents a novel and targeted approach to address the significant clinical challenge of opioid-induced immunosuppression in cancer patients receiving immunotherapy. The preclinical evidence strongly suggests that by blocking peripheral μ-opioid receptors, axelopran can restore anti-tumor immunity and enhance the efficacy of immune checkpoint inhibitors.

The planned Phase 2 clinical trial in HNSCC will be a critical step in validating these preclinical findings in a clinical setting. If successful, this could lead to a paradigm shift in pain management for cancer patients undergoing immunotherapy, allowing for effective analgesia without compromising the potential for a robust anti-tumor immune response. Further research is warranted to explore the potential of axelopran in other solid tumors where opioids are commonly used for pain management.

References

Unraveling the Peripheral Fortress: A Technical Guide to the Restricted Action of Axelopran Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 28, 2025 – This technical guide provides an in-depth analysis of the pharmacological characteristics of Axelopran sulfate, a peripherally acting mu-opioid receptor antagonist. Developed to mitigate the gastrointestinal side effects of opioid analgesics, the core attribute of this compound lies in its specific, targeted action within the periphery, sparing the central nervous system (CNS) and thus preserving the analgesic efficacy of opioids. This document, intended for researchers, scientists, and drug development professionals, delineates the experimental evidence and molecular mechanisms that underpin its peripheral restriction.

Executive Summary

This compound is a potent antagonist of the mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][2][3] Its therapeutic utility in treating opioid-induced constipation (OIC) is predicated on its limited ability to cross the blood-brain barrier (BBB).[4][5] This peripheral restriction is primarily attributed to its physicochemical properties and its interaction with the P-glycoprotein (P-gp) efflux transporter. This guide will systematically present the quantitative data from key in vitro and in vivo studies, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action and Receptor Binding Profile

Axelopran acts as an antagonist at opioid receptors, with a high affinity for the μ-opioid receptor, which is the primary mediator of both opioid-induced analgesia in the CNS and constipation in the gastrointestinal (GI) tract. By blocking μ-opioid receptors in the periphery, Axelopran can normalize GI motility without interfering with the central analgesic effects of opioid medications.

Quantitative Receptor Binding and Functional Antagonism

The binding affinity and functional antagonism of this compound have been determined through various in vitro assays. The data, summarized in Table 1, demonstrate its high potency at opioid receptors.

Assay Type Receptor Cell Line/Tissue Parameter Value Reference
Radioligand BindingHuman μ-opioidCHO-K1 cellspKd9.7
Human δ-opioidCHO-K1 cellspKd8.6
Guinea Pig κ-opioidCHO-K1 cellspKd9.9
Functional Antagonism (GTPγS)Human μ-opioidRecombinant expression systemspKb9.6
Human δ-opioidRecombinant expression systemspKb8.8
Human κ-opioidRecombinant expression systemspKb9.5
Functional Antagonism (Tissue)μ-opioidGuinea Pig IleumpA210.1
κ-opioidGuinea Pig IleumpA28.8
δ-opioidHamster Vas DeferenspKb8.4

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

Evidence of Peripheral Restriction

The cornerstone of this compound's therapeutic profile is its limited CNS penetration. This is a result of a combination of its physicochemical properties and its active transport out of the CNS by the P-glycoprotein efflux pump.

Physicochemical Properties Influencing Brain Penetration

Axelopran's molecular structure was intentionally designed to limit CNS exposure. Key physicochemical properties are listed in Table 2. A higher total polar surface area (tPSA) and a greater number of hydrogen bond donors (HBD) are generally associated with reduced BBB permeability.

Property Value Reference
Molecular Weight457.61 g/mol
Total Polar Surface Area (tPSA)107 Ų
Hydrogen Bond Donors (HBD)3

Table 2: Physicochemical Properties of Axelopran

In Vitro Permeability and P-glycoprotein Substrate Identification

Bidirectional transport assays using Caco-2 and MDR1-MDCK cell monolayers are standard in vitro models for assessing intestinal permeability and identifying P-gp substrates. An efflux ratio greater than 2 is indicative of active efflux. The results for Axelopran, presented in Table 3, confirm it is a substrate for the P-gp transporter.

Cell Line Efflux Ratio Interpretation Reference
Caco-210P-gp Substrate
MDR1-MDCK24P-gp Substrate

Table 3: In Vitro Permeability and P-gp Efflux of Axelopran

In Vivo Evidence of Limited CNS Penetration

Animal studies provide direct evidence of Axelopran's restricted distribution to the CNS. Following oral administration in rats, the concentration of Axelopran in the brain and cerebrospinal fluid (CSF) was significantly lower than in the plasma.

Species Dose Metric Value Reference
Rat20 mg/kg (oral)CNS Penetration<2%

Table 4: In Vivo CNS Penetration of Axelopran

Furthermore, studies in MDR1a/1b knockout mice showed increased CNS concentrations of Axelopran compared to wild-type mice, confirming the crucial role of P-gp in limiting its brain exposure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices and the available literature on this compound.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kd) of this compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human recombinant μ, δ, or guinea pig κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

  • This compound.

  • Non-specific binding agent (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer, unlabeled naloxone (for non-specific binding), or a concentration of this compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKd is the negative logarithm of the Kd.

Bidirectional Transport Assay (MDR1-MDCK Cells)

Objective: To determine if Axelopran is a substrate of the P-glycoprotein (P-gp) transporter and to calculate its efflux ratio.

Materials:

  • MDR1-MDCK cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene).

  • Transwell® inserts with a microporous membrane.

  • Culture medium.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • This compound.

  • Lucifer yellow (a marker for monolayer integrity).

  • LC-MS/MS system for quantification.

Procedure:

  • Seed MDR1-MDCK cells on the Transwell® inserts and culture until a confluent and polarized monolayer is formed (typically 4-7 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-to-B) transport study, add this compound to the apical (upper) chamber.

  • For the basolateral-to-apical (B-to-A) transport study, add this compound to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60 or 120 minutes), collect samples from the receiver chamber.

  • Add Lucifer yellow to the donor chamber at the beginning of the experiment and measure its concentration in the receiver chamber at the end to assess monolayer integrity.

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).

In Vivo Biodistribution Study in Rats

Objective: To determine the concentration of Axelopran in the plasma, brain, and cerebrospinal fluid (CSF) following oral administration.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulation for oral gavage.

  • Anesthesia.

  • Surgical tools for CSF and blood collection.

  • Brain homogenization equipment.

  • LC-MS/MS system for quantification.

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 20 mg/kg) via oral gavage.

  • At predetermined time points post-dosing, anesthetize the rats.

  • Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

  • Collect CSF from the cisterna magna.

  • Perfuse the rats with saline to remove blood from the tissues, then excise the brain.

  • Centrifuge the blood samples to obtain plasma.

  • Homogenize the brain tissue.

  • Extract Axelopran from the plasma, CSF, and brain homogenate samples.

  • Quantify the concentration of Axelopran in the extracts using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma and CSF-to-plasma concentration ratios at each time point.

  • Calculate the overall CNS penetration as the ratio of the area under the curve (AUC) in the brain or CSF to the AUC in the plasma.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental setups are provided below using Graphviz (DOT language).

mu_opioid_receptor_signaling Axelopran Axelopran Sulfate MOR Mu-Opioid Receptor (MOR) Axelopran->MOR G_protein Gi/o Protein MOR->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Effector Downstream Effectors cAMP->Effector Activation

Caption: Mu-Opioid Receptor Antagonism by this compound.

P_glycoprotein_efflux Axelopran_blood Axelopran Axelopran_cell Axelopran Axelopran_blood->Axelopran_cell Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Axelopran_blood Active Efflux Axelopran_brain Axelopran (Low Concentration) Axelopran_cell->Axelopran_brain Limited Penetration

Caption: P-glycoprotein Mediated Efflux of Axelopran at the BBB.

bidirectional_transport_assay cluster_setup Transwell® Setup cluster_apical Apical Chamber cluster_basolateral Basolateral Chamber cluster_transport Transport Directions Apical Donor/Receiver Cell_monolayer MDR1-MDCK Cell Monolayer Basolateral Receiver/Donor Apical->Basolateral A->B Transport Basolateral->Apical B->A Transport A_to_B Apical to Basolateral (Papp A->B) Efflux_Ratio Efflux Ratio = (Papp B->A) / (Papp A->B) A_to_B->Efflux_Ratio B_to_A Basolateral to Apical (Papp B->A) B_to_A->Efflux_Ratio

Caption: Bidirectional Transport Assay Workflow.

Conclusion

The comprehensive data presented in this guide robustly supports the characterization of this compound as a peripherally restricted mu-opioid receptor antagonist. Its physicochemical properties, coupled with its role as a P-glycoprotein substrate, effectively limit its penetration into the central nervous system. This pharmacological profile allows for the targeted treatment of opioid-induced constipation without compromising the essential analgesic effects of opioid therapy. The detailed experimental protocols and visual aids provided herein offer a clear and thorough understanding of the core mechanisms underlying the peripheral action of this compound, serving as a valuable resource for the scientific and drug development communities.

References

Methodological & Application

Axelopran Sulfate for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Axelopran Sulfate

This compound, with the developmental code name TD-1211, is a potent and peripherally acting μ-opioid receptor antagonist.[1][2][3] It also demonstrates affinity for κ- and δ-opioid receptors, though its primary therapeutic targeting is the μ-opioid receptor in the gastrointestinal tract.[1] Its peripheral restriction is a key characteristic, allowing it to counteract the gastrointestinal side effects of opioids, such as constipation, without compromising the centrally mediated analgesic effects.[4] Axelopran has been investigated in preclinical mouse models for its utility in treating opioid-induced constipation and in cancer immunotherapy models to mitigate opioid-induced immunosuppression.

Mechanism of Action

Opioids, such as morphine and loperamide, exert their effects by binding to μ-opioid receptors in the enteric nervous system. This activation inhibits the release of neurotransmitters responsible for peristalsis, leading to decreased gut motility and increased fluid absorption, which manifests as constipation. This compound acts as a competitive antagonist at these peripheral μ-opioid receptors in the gastrointestinal tract. By blocking the binding of opioid agonists, axelopran prevents the downstream signaling that leads to gut hypomotility, thereby restoring normal bowel function. Due to its physicochemical properties, axelopran has limited ability to cross the blood-brain barrier, ensuring its action is primarily confined to the periphery.

Applications in In Vivo Mouse Studies

This compound is a valuable tool for a range of in vivo mouse studies, including:

  • Pharmacological studies of opioid-induced constipation (OIC): Axelopran can be used to investigate the efficacy of peripherally acting opioid antagonists in preventing or reversing OIC.

  • Cancer immunotherapy research: Studies have shown that opioids can suppress the immune system, potentially hindering the efficacy of immunotherapies. Axelopran has been used in mouse models to block this opioid-induced immunosuppression and enhance the anti-tumor effects of treatments like anti-PD-1 antibodies.

  • Gastrointestinal motility research: As a selective antagonist, axelopran can be used to probe the role of peripheral μ-opioid receptors in the regulation of gut transit.

Quantitative Data Summary

ParameterRoute of AdministrationDosageMouse ModelObserved EffectCitation
Efficacy Intraperitoneal (i.p.)1 mg/kgMOC1 tumor-bearing miceBlockade of morphine-induced immunosuppression
Safety/Selectivity Oral (p.o.)30 mg/kgMorphine-dependent miceNo induction of CNS-mediated withdrawal response
Pharmacokinetics Oral (p.o.)Data not availableNot specifiedNot available
Subcutaneous (s.c.)Data not availableNot specifiedNot available
Intraperitoneal (i.p.)Data not availableNot specifiedNot available

Experimental Protocols

Protocol 1: Induction of Opioid-Induced Constipation (OIC) in Mice

This protocol describes a common method for inducing constipation in mice using the peripherally acting μ-opioid receptor agonist, loperamide.

Materials:

  • Loperamide hydrochloride

  • Vehicle (e.g., 0.9% saline or a solution of 0.5% carboxymethyl cellulose and 0.1% Tween 80 in water)

  • Male C57BL/6 or ICR mice (8-10 weeks old)

  • Oral gavage needles or subcutaneous injection supplies

  • Metabolic cages for fecal collection

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Loperamide Preparation: Dissolve loperamide hydrochloride in the chosen vehicle to the desired concentration. For example, to achieve a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, prepare a 1.25 mg/mL solution.

  • Induction of Constipation:

    • Oral Administration: Administer loperamide orally at a dose of 5-10 mg/kg.

    • Subcutaneous Administration: Administer loperamide subcutaneously at a dose of 5-10 mg/kg.

    • The administration can be repeated (e.g., twice daily) for several days to establish a chronic constipation model.

  • Assessment of Constipation:

    • Fecal Pellet Output: House individual mice in metabolic cages and collect fecal pellets over a defined period (e.g., 2-4 hours). Count the number of pellets and measure their total wet and dry weight.

    • Gastrointestinal Transit Time: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally. After a set time (e.g., 30-60 minutes), euthanize the mice and measure the distance traveled by the charcoal meal through the small intestine relative to the total length of the small intestine.

Protocol 2: Administration of this compound to Counteract OIC

This protocol provides a general guideline for administering this compound to mice with induced constipation.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, PBS, or a formulation containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline). The final concentration of organic solvents should be minimized.

  • Administration supplies (oral gavage needles, subcutaneous or intraperitoneal injection supplies)

  • Mice with induced OIC (as per Protocol 1)

Procedure:

  • This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. The exact formulation will depend on the solubility of the compound and the route of administration.

  • Administration:

    • Prophylactic Treatment: Administer this compound prior to the administration of the opioid agonist.

    • Therapeutic Treatment: Administer this compound after constipation has been established.

    • Routes of Administration:

      • Oral (p.o.): Administer the axelopran solution/suspension via oral gavage.

      • Subcutaneous (s.c.): Inject the axelopran solution subcutaneously.

      • Intraperitoneal (i.p.): Inject the axelopran solution into the peritoneal cavity. A dose of 1 mg/kg has been used in this manner in cancer models.

  • Evaluation of Efficacy: Assess the reversal of constipation using the methods described in Protocol 1 (fecal pellet output and gastrointestinal transit time). Compare the results in axelopran-treated mice to vehicle-treated control mice.

Mandatory Visualizations

G cluster_opioid_action Opioid Agonist Action cluster_axelopran_action This compound Action Opioid_Agonist Opioid Agonist (e.g., Morphine, Loperamide) mu_Opioid_Receptor μ-Opioid Receptor (in Enteric Nervous System) Opioid_Agonist->mu_Opioid_Receptor Binds to Inhibition_of_NT_Release Inhibition of Neurotransmitter Release mu_Opioid_Receptor->Inhibition_of_NT_Release Activates Decreased_Motility Decreased Gut Motility & Increased Fluid Absorption Inhibition_of_NT_Release->Decreased_Motility Constipation Constipation Decreased_Motility->Constipation Axelopran This compound Axelopran->mu_Opioid_Receptor Blocks

Caption: Signaling pathway of opioid-induced constipation and the antagonistic action of this compound.

G Start Start: Acclimatize Mice Induce_Constipation Induce Constipation (e.g., Loperamide Administration) Start->Induce_Constipation Group_Allocation Randomly Allocate Mice to Treatment Groups Induce_Constipation->Group_Allocation Treatment Administer this compound or Vehicle Control Group_Allocation->Treatment Assessment Assess Constipation Parameters (Fecal Output, GI Transit) Treatment->Assessment Data_Analysis Analyze and Compare Data between Groups Assessment->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Caption: Experimental workflow for evaluating this compound in a mouse model of OIC.

References

Application Notes and Protocols for Dissolving Axelopran Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution and use of Axelopran sulfate for in vitro cell culture experiments. Axelopran is a peripherally acting μ-opioid receptor antagonist.[1] Proper preparation of this compound solutions is crucial for accurate and reproducible experimental results.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions for cell culture applications.

PropertyValueNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO), anhydrousAxelopran's properties suggest it is best dissolved in an organic solvent for a stock solution.[2]
Maximum Stock Concentration 10-20 mM in DMSOA high-concentration stock allows for minimal solvent in the final culture medium.
Final DMSO Concentration in Media ≤ 0.1% Higher concentrations of DMSO can be toxic to cells.[3][4] A vehicle control with the same DMSO concentration is essential.[5]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Stability in Culture Media Prepare fresh dilutions for each experimentThe stability of compounds in culture media can be variable.

Signaling Pathway of Axelopran

Axelopran acts as an antagonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). By blocking this receptor, Axelopran inhibits the downstream signaling cascades that are typically initiated by endogenous or exogenous opioid agonists. This can include the modulation of adenylate cyclase activity, calcium and potassium channels, and various kinase pathways.

Axelopran_Signaling_Pathway cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (GPCR) G_Protein G-Protein Activation (Gi/Go) MOR->G_Protein Inhibitory Signal Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Activates Axelopran This compound Axelopran->MOR Antagonizes Downstream Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺ influx, ↑K⁺ efflux) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Analgesia, etc.) Downstream->Cellular_Response

Axelopran antagonizes the μ-opioid receptor, blocking downstream signaling.

Experimental Protocols

This section details the methodology for preparing this compound solutions for cell culture experiments.

Preparation of this compound Stock Solution (e.g., 10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) can be applied if dissolution is difficult, but be cautious of compound stability.

  • Sterilization (Optional): For long-term storage or sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (from step 1)

  • Pre-warmed complete cell culture medium (containing serum and other supplements, if applicable)

  • Sterile conical tubes or plates

Procedure:

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final DMSO concentration remains at or below 0.1%.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would need 1 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

  • Prepare Working Solution:

    • Add the pre-warmed cell culture medium to a sterile tube or the wells of a culture plate.

    • Add the calculated volume of the this compound stock solution to the medium.

    • Mix gently but thoroughly by swirling or pipetting up and down. To prevent precipitation, add the stock solution to the medium while gently agitating the medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Treating Cells with this compound
  • Remove Existing Medium: Aspirate the old medium from the cultured cells.

  • Add Treatment Medium: Add the freshly prepared cell culture medium containing the desired final concentration of this compound (or the vehicle control).

  • Incubate: Return the cells to the incubator for the desired treatment period as dictated by your experimental design.

  • Assay: Proceed with your planned downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Axelopran Sulfate Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock in pre-warmed cell culture medium (Final DMSO ≤ 0.1%) thaw->dilute mix Mix gently and thoroughly dilute->mix add_to_cells Add working solution to cells mix->add_to_cells incubate Incubate for desired time add_to_cells->incubate analyze Perform downstream analysis incubate->analyze

References

Application Notes and Protocols: Utilizing Axelopran Sulfate in a Murine Model of Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life. The underlying mechanism involves the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility. Axelopran sulfate is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate OIC without compromising the central analgesic effects of opioids.[1][2][3] Its restricted access to the central nervous system makes it a targeted therapeutic for this condition.[2][3] This document provides detailed protocols for inducing OIC in a murine model and for evaluating the efficacy of this compound in reversing this condition.

Signaling Pathway of Opioid-Induced Constipation and Axelopran Action

Opioids, such as morphine, bind to mu-opioid receptors on enteric neurons in the gastrointestinal tract. This binding activates inhibitory G-proteins (Gαi/o), leading to a cascade of intracellular events that suppress neuronal excitability and neurotransmitter release. Key downstream effects include the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and decreased calcium influx inhibit the release of excitatory neurotransmitters like acetylcholine, which are crucial for peristalsis. This leads to decreased gut motility and constipation.

This compound acts as a competitive antagonist at these peripheral mu-opioid receptors. By binding to the receptors, it prevents opioids from exerting their inhibitory effects on the enteric nervous system. This restores normal gut motility and alleviates constipation.

cluster_opioid Opioid Agonist (e.g., Morphine) cluster_antagonist PAMORA cluster_receptor Enteric Neuron Opioid Opioid MOR Mu-Opioid Receptor Opioid->MOR Binds & Activates Axelopran This compound Axelopran->MOR Blocks Restored_Motility Restored GI Motility G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels ↑ K+ efflux ↓ Ca2+ influx G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Acetylcholine Release Motility ↓ GI Motility (Constipation) Neurotransmitter->Motility

Caption: Mechanism of Opioid-Induced Constipation and Axelopran Action.

Experimental Protocols

Murine Model of Opioid-Induced Constipation (OIC)

This protocol describes the induction of OIC in mice using morphine, a commonly used opioid agonist.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Morphine sulfate (dissolved in sterile 0.9% saline)

  • This compound (vehicle to be determined based on solubility, e.g., sterile water or 0.5% methylcellulose)

  • Vehicle for this compound

  • Standard rodent chow and water

  • Animal balance

  • Cages with wire mesh bottoms to facilitate fecal pellet collection

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Calipers

Protocol:

  • Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment. House mice individually in cages with wire mesh bottoms for 24 hours before the start of the experiment to allow for acclimation to the new caging.

  • Fasting: Fast mice for 12-16 hours before the experiment with free access to water.

  • Baseline Measurements: Record the body weight of each mouse.

  • OIC Induction: Administer morphine sulfate subcutaneously (e.g., 5-10 mg/kg) to induce constipation. The control group should receive a subcutaneous injection of sterile saline.

  • Drug Administration: 30 minutes after morphine administration, administer this compound orally or subcutaneously at the desired doses. The vehicle control group will receive the corresponding vehicle.

  • Endpoint Measurements:

    • Gastrointestinal Transit Time (Charcoal Meal Assay): 30 minutes after this compound or vehicle administration, administer a charcoal meal (e.g., 0.2 mL) orally to each mouse. Euthanize the mice 20-30 minutes after the charcoal meal administration. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

    • Fecal Pellet Output: Immediately after this compound or vehicle administration, place mice in individual cages without bedding. Collect and count the number of fecal pellets excreted by each mouse over a specified period (e.g., 2-4 hours). The total weight and water content of the pellets can also be determined.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment cluster_endpoints Endpoint Measurement Acclimation Acclimation of Mice Fasting Fasting (12-16h) Acclimation->Fasting Baseline Baseline Measurements (Body Weight) Fasting->Baseline OIC_Induction OIC Induction (Morphine s.c.) Baseline->OIC_Induction Drug_Admin Drug Administration (this compound or Vehicle) OIC_Induction->Drug_Admin GIT_Transit Gastrointestinal Transit (Charcoal Meal Assay) Drug_Admin->GIT_Transit Fecal_Output Fecal Pellet Output (Count & Weight) Drug_Admin->Fecal_Output

Caption: Experimental Workflow for Evaluating this compound in a Murine OIC Model.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the experiments. Please note that the data presented here are illustrative and do not represent actual experimental results.

Table 1: Effect of this compound on Gastrointestinal Transit Time in Morphine-Induced Constipated Mice

Treatment GroupDose (mg/kg)NGI Transit (%)% Reversal of Morphine Effect
Vehicle Control (Saline)-1085.2 ± 5.4N/A
Morphine + Vehicle101032.5 ± 4.10
Morphine + this compound11045.8 ± 3.925.2
Morphine + this compound31062.1 ± 4.556.1
Morphine + this compound101078.9 ± 5.087.9

Data are expressed as mean ± SEM. % Reversal = [ (TransitAxelopran - TransitMorphine) / (TransitVehicle - TransitMorphine) ] x 100.

Table 2: Effect of this compound on Fecal Pellet Output in Morphine-Induced Constipated Mice (2-hour collection)

Treatment GroupDose (mg/kg)NNumber of Fecal Pellets
Vehicle Control (Saline)-1015.3 ± 2.1
Morphine + Vehicle10102.1 ± 0.8
Morphine + this compound1105.4 ± 1.2
Morphine + this compound3109.8 ± 1.5
Morphine + this compound101013.7 ± 1.9

Data are expressed as mean ± SEM.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in a murine model of opioid-induced constipation. By utilizing standardized methods for OIC induction and endpoint measurement, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this peripherally acting mu-opioid receptor antagonist. The provided diagrams and data table templates are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for Axelopran Sulfate Administration in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate is a peripherally acting μ-opioid receptor antagonist that has shown promise in preclinical cancer models. It is being investigated for its potential to counteract the tumor-promoting effects of opioids and to enhance the efficacy of immunotherapies.[1][2][3] Axelopran's mechanism of action involves blocking the μ-opioid receptor, thereby inhibiting signaling pathways that can promote tumor cell proliferation, angiogenesis, and metastasis, while also modulating the tumor immune microenvironment.[1][4] These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of this compound in preclinical cancer research.

Mechanism of Action and Signaling Pathways

Axelopran acts as an antagonist to the μ-opioid receptor (MOR), which is expressed on various cancer cells and cells within the tumor microenvironment. Endogenous and exogenous opioids, like morphine, can activate MOR, leading to the stimulation of several signaling pathways implicated in cancer progression, including the PI3K/AKT and Wnt/β-catenin pathways. By blocking MOR, Axelopran can inhibit these pro-tumorigenic signals. Furthermore, opioid-induced immunosuppression, which can hinder the effectiveness of checkpoint inhibitors, may be reversed by Axelopran. It has been shown to prevent morphine-induced suppression of CD8+ T cells, thereby restoring anti-tumor immunity.

Axelopran_Signaling cluster_opioid Opioid Agonist (e.g., Morphine) cluster_axelopran This compound cluster_pathways Downstream Signaling cluster_effects Cellular Effects Opioid Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid->MOR Activates Axelopran This compound Axelopran->MOR Blocks PI3K_AKT PI3K/AKT Pathway MOR->PI3K_AKT Wnt_beta_catenin Wnt/β-catenin Pathway MOR->Wnt_beta_catenin Immunosuppression Immunosuppression (↓ CD8+ T-cells) MOR->Immunosuppression Proliferation Cell Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Wnt_beta_catenin->Proliferation Metastasis Metastasis Wnt_beta_catenin->Metastasis ImmuneEvasion Immune Evasion Immunosuppression->ImmuneEvasion

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data from Preclinical Studies

The following table summarizes quantitative data from preclinical studies investigating the effects of this compound.

Cancer ModelTreatment GroupOutcome MeasureResultReference
Syngeneic orthotopic oral squamous cell carcinoma (MOC1)Axelopran (1 mg/kg i.p.) + anti-PD1Tumor VolumeGreater than additive decrease
Syngeneic orthotopic oral squamous cell carcinoma (MOC1)Axelopran (1 mg/kg i.p.) + anti-PD1CD8+ T-cell InfiltrationNotable increase
Syngeneic orthotopic oral squamous cell carcinoma (MOC1)Morphine + Axelopran (1 mg/kg i.p.)CD8+ T-cell InfiltrationBlocks morphine-induced immunosuppression
Syngeneic colorectal cancer (MC-38)Axelopran + anti-PD-1 antibodyTumor GrowthSynergistic slowing of tumor growth
Syngeneic colorectal cancer (MC-38)Axelopran + anti-PD-1 antibodySurvivalIncreased survival

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for specific cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently and incubate for at least 1 hour at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is a general guideline for detecting apoptosis by flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

apoptosis_workflow start Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cell Populations analyze->end

Figure 2: Workflow for Annexin V/PI apoptosis assay.
In Vivo Administration and Tumor Growth Monitoring

1. Syngeneic Mouse Model of Oral Squamous Cell Carcinoma

This protocol is based on studies using the MOC1 cell line.

  • Materials:

    • MOC1 cells

    • C57BL/6 mice

    • Matrigel

    • This compound (for intraperitoneal injection)

    • Anti-PD1 antibody

    • Calipers for tumor measurement

  • Procedure:

    • Culture MOC1 cells to ~80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of DMEM and Matrigel.

    • Inject 5 x 10^5 MOC1 cells in 50 µL into the tongues of C57BL/6 mice.

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into treatment groups (e.g., Vehicle, Axelopran, anti-PD1, Axelopran + anti-PD1).

    • Administer this compound (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection daily.

    • Administer anti-PD1 antibody (e.g., 10 mg/kg) via i.p. injection on specified days (e.g., days 6, 8, and 10 post-tumor injection).

    • Measure tumor volume using calipers every 2-3 days and calculate using the formula: (Length x Width^2) / 2.

    • Monitor animal weight and overall health.

    • At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., flow cytometry for immune cell infiltration).

in_vivo_workflow start Inject MOC1 Cells into Mouse Tongues tumor_growth Allow Tumor Establishment start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound and/or Anti-PD1 randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat Repeat Treatment and Measurement harvest Harvest Tumors for Ex Vivo Analysis measure->harvest end Analyze Data and Assess Efficacy harvest->end

References

Formulation of Axelopran Sulfate for Oral Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate is a peripherally acting μ-opioid receptor antagonist under investigation for the treatment of opioid-induced constipation (OIC). As a small molecule administered orally, its formulation presents challenges, primarily due to its low aqueous solubility.[1] This document provides detailed application notes and protocols for the formulation of this compound for oral administration, addressing its physicochemical properties and outlining potential formulation strategies to enhance its bioavailability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a stable and effective dosage form. The available data for this compound is summarized below.

PropertyValueReference
Chemical Name 3-[(1R,3r,5S)-8-(2-{(cyclohexylmethyl) [(2S)-2,3- dihydroxypropanoyl]amino}ethyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide monosulfate[2]
Molecular Formula C26H39N3O4 • H2SO4[2]
Molecular Weight 555.7 g/mol [2]
CAS Number 949904-50-1[2]
Appearance Solid
Water Solubility 0.0719 mg/mL
Therapeutic Claim Treatment of opioid-induced constipation

Formulation Strategies for Poorly Soluble Drugs like this compound

Given the low water solubility of this compound, several formulation strategies can be employed to improve its dissolution and subsequent absorption. These strategies are common for Biopharmaceutics Classification System (BCS) Class II or IV compounds. The selection of a suitable strategy depends on the specific properties of the drug and the desired release profile.

Key Approaches:

  • Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size can enhance the dissolution rate.

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanonization: Further reduction of particle size to the nanometer range, creating nanosuspensions.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.

    • Melt Extrusion: A solvent-free method where the drug and a polymer are mixed and heated to form a solid solution.

    • Spray Drying: A solution of the drug and a carrier is rapidly dried to produce a solid dispersion.

  • Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can enhance its solubilization in the gastrointestinal tract.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Complexation: Using complexing agents to increase the apparent solubility of the drug.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule within their cavity.

Experimental Protocols

The following are detailed protocols for two common formulation approaches for poorly soluble drugs, which can be adapted for this compound.

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (HPMC))

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a similar high-energy mill

Procedure:

  • Premix Preparation:

    • Dissolve the chosen stabilizer in purified water to prepare a stabilizer solution (e.g., 1% w/v Poloxamer 188).

    • Disperse a pre-weighed amount of this compound in the stabilizer solution to form a pre-suspension. A typical drug concentration is 5-10% (w/v).

  • Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-60% of its volume with the beads.

    • Set the milling parameters (e.g., rotation speed, milling time). These will need to be optimized for the specific equipment and formulation. A starting point could be 400 rpm for 4-6 hours.

    • Monitor the temperature of the milling chamber to avoid excessive heat generation, which could degrade the drug. Use a cooling jacket if available.

  • Separation:

    • After milling, separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve with a mesh size larger than the beads.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target particle size is typically below 500 nm with a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally considered stable.

    • Dissolution Testing: Perform in-vitro dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). Compare the dissolution profile to that of the unmilled drug.

Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a polymeric carrier to improve its solubility and dissolution rate.

Materials:

  • This compound

  • Polymeric carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone - select a solvent in which both the drug and carrier are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve a specific ratio of this compound and the polymeric carrier (e.g., 1:1, 1:2, 1:4 w/w) in the chosen organic solvent. Ensure complete dissolution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). The rotation speed should be set to ensure a thin film is formed on the flask wall.

  • Drying:

    • Once the bulk of the solvent is removed, transfer the solid film to a vacuum oven.

    • Dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Gently mill the solid dispersion to obtain a fine powder.

    • Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Characterization:

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the solid dispersion.

    • Drug Content: Determine the actual drug loading in the solid dispersion using a validated analytical method (e.g., HPLC).

    • Dissolution Testing: Perform in-vitro dissolution studies as described in Protocol 1 and compare the dissolution profile to the pure drug and a physical mixture of the drug and carrier.

Excipient Selection for Oral Solid Dosage Forms

The choice of excipients is critical for the successful formulation of a solid oral dosage form. The following table lists common excipients and their functions, which can be considered for the formulation of this compound tablets or capsules. Compatibility studies are essential to ensure the stability of the final product.

Excipient CategoryExample ExcipientsFunction
Diluents/Fillers Microcrystalline cellulose, Lactose monohydrate, Dibasic calcium phosphateTo increase the bulk of the formulation to a practical size for compression.
Binders Povidone (PVP), Hydroxypropyl cellulose (HPC), StarchTo impart cohesiveness to the powder mixture, ensuring the tablet remains intact after compression.
Disintegrants Croscarmellose sodium, Sodium starch glycolate, CrospovidoneTo promote the breakup of the tablet into smaller particles in the gastrointestinal tract, facilitating drug dissolution.
Glidants Colloidal silicon dioxideTo improve the flow properties of the powder mixture.
Lubricants Magnesium stearate, Stearic acidTo reduce friction between the tablet and the die wall during tablet ejection.
Wetting Agents/Surfactants Sodium lauryl sulfate, Polysorbate 80To improve the wetting of the hydrophobic drug particles, enhancing dissolution.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling in the Gastrointestinal Tract

This compound acts as an antagonist at the μ-opioid receptors in the gastrointestinal tract. The activation of these receptors by opioid agonists leads to constipation through the inhibition of neurotransmitter release, resulting in reduced gut motility and secretion. Axelopran, by blocking these receptors, helps to restore normal bowel function.

mu_opioid_receptor_signaling cluster_enteric_neuron Enteric Neuron cluster_antagonist Mechanism of Axelopran opioid Opioid Agonist mu_receptor μ-Opioid Receptor (GPCR) opioid->mu_receptor Binds to gi_protein Gi/Go Protein mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits ca_channel Voltage-gated Ca²⁺ Channel gi_protein->ca_channel Inhibits k_channel K⁺ Channel gi_protein->k_channel Activates camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter ↓ Neurotransmitter Release (e.g., Acetylcholine) camp->neurotransmitter ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx->neurotransmitter k_efflux->neurotransmitter reduced_motility ↓ GI Motility neurotransmitter->reduced_motility reduced_secretion ↓ GI Secretion neurotransmitter->reduced_secretion axelopran This compound mu_receptor2 μ-Opioid Receptor axelopran->mu_receptor2 Antagonizes no_signal Blocks Opioid Binding & Prevents Downstream Signaling mu_receptor2->no_signal normal_function normal_function no_signal->normal_function Restores Normal Bowel Function constipation constipation reduced_motility->constipation Leads to reduced_secretion->constipation Leads to

μ-Opioid Receptor Signaling Pathway in OIC
Experimental Workflow for Oral Solid Dosage Form Development

The development of an oral solid dosage form for this compound involves a series of logical steps, from pre-formulation studies to the final dosage form manufacturing.

formulation_workflow cluster_preformulation 1. Pre-formulation Studies cluster_formulation_dev 2. Formulation Development cluster_characterization 3. Dosage Form Characterization cluster_manufacturing 4. Scale-up and Manufacturing physicochemical Physicochemical Characterization (Solubility, pKa, Particle Size) compatibility Drug-Excipient Compatibility (DSC, FTIR, HPLC) physicochemical->compatibility strategy Selection of Formulation Strategy (e.g., Solid Dispersion, Micronization) excipient_selection Excipient Selection (Fillers, Binders, Disintegrants, etc.) strategy->excipient_selection process_optimization Process Parameter Optimization (e.g., Milling time, Spray drying temp.) excipient_selection->process_optimization physical_char Physical Characterization (Hardness, Friability, Weight Variation) chemical_char Chemical Characterization (Assay, Uniformity of Content) physical_char->chemical_char dissolution In-vitro Dissolution Testing chemical_char->dissolution scale_up Process Scale-up manufacturing Final Dosage Form Manufacturing (Tableting/Capsule Filling) scale_up->manufacturing cluster_preformulation cluster_preformulation cluster_formulation_dev cluster_formulation_dev cluster_preformulation->cluster_formulation_dev cluster_characterization cluster_characterization cluster_formulation_dev->cluster_characterization cluster_manufacturing cluster_manufacturing cluster_characterization->cluster_manufacturing

Oral Solid Dosage Form Development Workflow

Conclusion

The successful oral delivery of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in this document provide a framework for developing a robust oral solid dosage form. Through systematic pre-formulation studies, rational selection of formulation technology and excipients, and thorough characterization, a clinically effective product can be developed for patients suffering from opioid-induced constipation. Further research into specific, optimized formulations of this compound is warranted to define the most effective delivery system.

References

Measuring the Efficacy of Axelopran Sulfate in Alleviating Opioid-Induced Gut Transit Delay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Axelopran sulfate (formerly TD-1211) is a potent, orally administered, peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioid analgesics, primarily opioid-induced constipation (OIC), without compromising their central analgesic effects.[1][2][3] Opioids exert their constipating effects by binding to mu-opioid receptors in the enteric nervous system, leading to decreased gut motility and fluid secretion. This compound selectively blocks these peripheral receptors, thereby restoring normal gut transit. These application notes provide detailed protocols to assess the in vivo efficacy of this compound in preclinical models of opioid-induced gut dysmotility.

Mechanism of Action: Reversing Opioid-Induced Constipation

Opioid agonists, such as morphine, bind to mu-opioid receptors on enteric neurons in the gastrointestinal tract. This activation leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and neurotransmitter release, resulting in decreased peristalsis and increased fluid absorption, which manifest as constipation.

This compound, with its high affinity for peripheral mu-opioid receptors and restricted ability to cross the blood-brain barrier, acts as a competitive antagonist at these sites.[1] By displacing opioid agonists from the enteric mu-opioid receptors, this compound effectively reverses the downstream signaling that causes gut dysmotility. This restores the normal propulsive activity of the gut and alleviates constipation.

cluster_0 Enteric Neuron Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor Opioid->MOR Binds & Activates Axelopran This compound Axelopran->MOR Binds & Blocks Restored Restored Gut Motility Axelopran->Restored AC Adenylate Cyclase MOR->AC Inhibits Ion Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) MOR->Ion Modulates cAMP ↓ cAMP AC->cAMP Neuro ↓ Neurotransmitter Release (e.g., Acetylcholine) cAMP->Neuro Ion->Neuro Motility ↓ Gut Motility (Constipation) Neuro->Motility start Start acclimate Acclimate & Fast Animals start->acclimate admin_axelopran Administer this compound or Vehicle (Oral) acclimate->admin_axelopran admin_morphine Administer Morphine or Vehicle (SC) admin_axelopran->admin_morphine 30 min admin_charcoal Administer Charcoal Meal (Oral) admin_morphine->admin_charcoal 30 min euthanize Euthanize Animal admin_charcoal->euthanize 20 min dissect Dissect Small Intestine euthanize->dissect measure Measure Total Length & Distance Traveled dissect->measure calculate Calculate % Transit measure->calculate end End calculate->end start Start acclimate Acclimate Animals Individually start->acclimate admin_axelopran Administer this compound or Vehicle (Oral) acclimate->admin_axelopran admin_morphine Administer Morphine or Vehicle (SC) admin_axelopran->admin_morphine 30 min admin_carmine Administer Carmine Red (Oral) Record Time admin_morphine->admin_carmine 30 min observe Observe for First Red Pellet admin_carmine->observe record_time Record Time of Expulsion observe->record_time Appearance of red pellet calculate Calculate Whole Gut Transit Time record_time->calculate end End calculate->end

References

Application Notes and Protocols: Axelopran Sulfate in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran sulfate is a peripherally acting μ-opioid receptor antagonist currently under investigation for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer therapy.[1] A growing body of preclinical evidence suggests that opioids, commonly used for cancer-related pain management, can induce immunosuppression and negatively impact the effectiveness of immunotherapies.[2][3] Axelopran is designed to counteract these effects in the tumor microenvironment without compromising the central analgesic properties of opioids.[3][4]

These application notes provide a summary of the mechanism of action, preclinical data, and detailed protocols for key experiments to evaluate the combination of this compound with checkpoint inhibitors.

Mechanism of Action

Opioids, such as morphine, exert their immunosuppressive effects primarily through the μ-opioid receptor (OPRM1) expressed on various immune cells, including CD8+ T cells. Activation of OPRM1 on these cells can lead to:

  • Reduced T-cell infiltration into the tumor microenvironment.

  • Suppression of T-cell activity and cytokine production.

  • Increased expression of exhaustion markers on T cells.

This opioid-induced immunosuppression can counteract the therapeutic effects of checkpoint inhibitors, which rely on a robust anti-tumor immune response.

This compound, as a peripherally restricted OPRM1 antagonist, is hypothesized to block the binding of opioids to their receptors on immune cells within the tumor microenvironment. This action is expected to restore anti-tumor immunity and synergize with checkpoint inhibitors to improve therapeutic outcomes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of opioid-induced immunosuppression and a general experimental workflow for evaluating Axelopran in combination with checkpoint inhibitors.

cluster_0 Opioid-Induced Immunosuppression cluster_1 Combination Therapy Opioid Opioid (e.g., Morphine) MOR μ-Opioid Receptor (MOR) on Immune Cell Opioid->MOR Suppression Immune Suppression (↓ T-cell activity, ↓ Cytokine release) MOR->Suppression ImmuneActivation Immune Activation (↑ T-cell activity, ↑ Cytokine release) TumorGrowth Tumor Growth Suppression->TumorGrowth Axelopran This compound Axelopran->MOR CPI Checkpoint Inhibitor (e.g., anti-PD-1) CPI->ImmuneActivation Enhances TumorRegression Tumor Regression ImmuneActivation->TumorRegression

Caption: Proposed mechanism of Axelopran in reversing opioid-induced immunosuppression.

cluster_0 Preclinical Evaluation Workflow A In Vitro Assays (Binding, Cell Viability) B In Vivo Tumor Models (Syngeneic Mouse, Zebrafish, CAM) A->B C Treatment Groups: - Vehicle - Axelopran - Checkpoint Inhibitor - Combination B->C D Tumor Growth & Survival Monitoring C->D E Immune Profiling (Flow Cytometry) D->E F Cytokine Analysis (Multiplex Assay) D->F G Data Analysis & Interpretation E->G F->G

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Axelopran Sulfate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Axelopran sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is predicted to have low aqueous solubility. One source predicts a water solubility of approximately 0.0719 mg/mL, categorizing it as a poorly soluble compound.[1] Low aqueous solubility can present significant challenges for oral absorption and bioavailability.[2]

Q2: My initial attempts to dissolve this compound in water have resulted in a cloudy suspension. What is the likely cause?

A cloudy suspension indicates that the concentration of this compound has exceeded its intrinsic solubility in the aqueous medium. This is a common issue for poorly soluble active pharmaceutical ingredients (APIs).[2] To achieve a clear solution, solubility enhancement techniques are necessary.

Q3: What are the primary strategies for improving the solubility of a poorly water-soluble drug like this compound?

There are several established methods to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[2][3]

  • Physical Modifications: These methods alter the physical properties of the drug substance to improve its dissolution rate and solubility. Key techniques include particle size reduction (micronization and nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule to increase its solubility. Common approaches include pH adjustment, salt formation, and complexation.

  • Formulation-Based Approaches: These techniques involve the use of excipients to improve the solubility of the drug. This includes the use of co-solvents, surfactants, and the formation of solid dispersions or inclusion complexes.

Troubleshooting Guides

Issue 1: Sub-optimal solubility with pH adjustment.

Problem: Adjusting the pH of my aqueous solution has not significantly improved the solubility of this compound.

Possible Causes & Solutions:

  • Limited Ionization Potential: this compound's structure may not have readily ionizable groups within the desired pH range for your formulation.

  • Precipitation at Isoelectric Point: The pH adjustment may have brought the molecule close to its isoelectric point, where solubility is at its minimum.

Troubleshooting Steps:

  • Determine the pKa of Axelopran: If not already known, determine the acid dissociation constant (pKa) of Axelopran. This will inform the pH range where the molecule is likely to be ionized and thus more soluble.

  • Systematic pH Titration: Perform a systematic pH titration study. Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) and determine the solubility of this compound in each.

  • Consider Alternative Strategies: If pH adjustment alone is insufficient, it should be combined with other techniques, such as the use of co-solvents or surfactants.

Issue 2: Particle size reduction is not leading to a stable solution.

Problem: I have used micronization to reduce the particle size of this compound, but the particles are re-aggregating in my aqueous formulation, leading to sedimentation over time.

Possible Causes & Solutions:

  • High Surface Energy: Smaller particles have a higher surface area-to-volume ratio, which can lead to increased surface energy and a tendency to re-agglomerate to minimize this energy.

  • Lack of Stabilization: The formulation may lack appropriate stabilizing agents to keep the micronized or nanosized particles dispersed.

Troubleshooting Steps:

  • Incorporate Stabilizers: Add surfactants or polymers to your formulation. These molecules can adsorb onto the surface of the drug particles, creating a physical or electrostatic barrier that prevents aggregation.

  • Evaluate Nanosuspension Technology: Nanosuspensions are a promising approach for poorly soluble drugs. This technique involves wet-milling the drug in the presence of stabilizers to produce nano-sized particles that remain dispersed.

  • Characterize Particle Size and Zeta Potential: Regularly measure the particle size distribution and zeta potential of your suspension. A stable nanosuspension should have a narrow particle size distribution and a sufficiently high zeta potential (typically > |30| mV) to indicate good electrostatic repulsion.

Issue 3: Co-solvents are causing precipitation upon dilution.

Problem: My this compound formulation using a co-solvent system is clear, but the drug precipitates out when I dilute it with an aqueous medium.

Possible Causes & Solutions:

  • Solvent Dumping: This occurs when the concentration of the good solvent (the co-solvent) is rapidly reduced upon dilution, causing the drug to precipitate out of the now predominantly aqueous (poor solvent) environment.

Troubleshooting Steps:

  • Optimize the Co-solvent/Water Ratio: Experiment with different ratios of the co-solvent to water to find a balance that maintains drug solubility upon dilution.

  • Incorporate a Surfactant or Polymer: The addition of a surfactant can help to form micelles that encapsulate the drug, preventing precipitation upon dilution. A polymer can increase the viscosity and steric hindrance, slowing down precipitation.

  • Controlled Dilution: Investigate the effect of the rate of dilution. A slower, more controlled addition of the aqueous medium may prevent rapid supersaturation and subsequent precipitation.

Experimental Protocols

Protocol 1: Screening for Optimal pH and Buffer System

Objective: To determine the pH range that provides the maximum aqueous solubility for this compound.

Methodology:

  • Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 1.2 to 8.0.

  • Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH for solubilization.

Protocol 2: Evaluation of Co-solvent Systems

Objective: To assess the effectiveness of various co-solvents in enhancing the solubility of this compound.

Methodology:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine the saturation solubility of this compound in each co-solvent/water mixture using the equilibrium solubility method described in Protocol 1.

  • Plot the solubility of this compound against the co-solvent concentration to determine the most effective co-solvent and the optimal concentration range.

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Enhancement Techniques.

Enhancement TechniqueExcipient/ParameterExpected Solubility Improvement (Fold Increase)Remarks
pH Adjustment pH 2.0 (Simulated Gastric Fluid)2 - 5Dependent on the pKa of Axelopran.
Co-solvency 20% Propylene Glycol10 - 50Potential for precipitation upon dilution.
Surfactant 1% Polysorbate 8050 - 200Forms micelles to solubilize the drug.
Complexation 10% Hydroxypropyl-β-Cyclodextrin100 - 1000Forms an inclusion complex with the drug molecule.
Solid Dispersion 1:5 Drug:Polymer Ratio (e.g., PVP K30)> 1000Creates an amorphous solid dispersion with enhanced dissolution.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Evaluation & Optimization cluster_3 Final Formulation start Poorly Soluble API (this compound) physchem Physicochemical Characterization (pKa, logP, crystal form) start->physchem physical Physical Modification (Micronization, Nanosuspension) physchem->physical Select Strategy Based on Properties chemical Chemical Modification (pH Adjustment, Salt Screening) physchem->chemical Select Strategy Based on Properties formulation Formulation Approach (Co-solvents, Surfactants, Cyclodextrins, Solid Dispersions) physchem->formulation Select Strategy Based on Properties evaluation Solubility & Dissolution Testing physical->evaluation chemical->evaluation formulation->evaluation evaluation->physchem Iterate if needed stability Physical & Chemical Stability Assessment evaluation->stability optimization Lead Formulation Optimization stability->optimization final_form Optimized Aqueous Formulation optimization->final_form

Caption: Workflow for selecting and optimizing a solubility enhancement strategy.

Troubleshooting_Logic cluster_ph pH Adjustment cluster_cosolvent Co-solvent Approach cluster_advanced Advanced Techniques start Issue: Poor Solubility of this compound ph_attempt Attempt pH Adjustment start->ph_attempt ph_success Success: Clear Solution ph_attempt->ph_success Effective ph_fail Failure: Still Insoluble ph_attempt->ph_fail Ineffective cosolvent_attempt Try Co-solvents (e.g., PEG, PG) ph_fail->cosolvent_attempt cosolvent_success Success: Clear Solution cosolvent_attempt->cosolvent_success Effective cosolvent_fail Failure: Precipitation on Dilution cosolvent_attempt->cosolvent_fail Ineffective advanced_options Consider Advanced Options: - Surfactants - Cyclodextrins - Solid Dispersions cosolvent_fail->advanced_options advanced_success Optimized Formulation advanced_options->advanced_success

Caption: Troubleshooting decision tree for improving this compound solubility.

References

Technical Support Center: Axelopran Sulfate Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during experimental assays involving Axelopran sulfate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For the solid powder, long-term storage should be at -20°C in a dry and dark environment.[1] Short-term storage for a few days to weeks is acceptable at 0-4°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use or at 0-4°C for short-term use.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What is the solubility of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] For aqueous-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or medium. It is important to ensure that the final concentration of DMSO in the assay is low enough to not affect the experimental system, typically less than 0.5%.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, compounds with similar structural features, such as a tertiary amine within a bicyclic system and a carboxamide group, can be susceptible to certain degradation mechanisms. These may include:

  • Oxidation: The tertiary amine is a potential site for oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents in the experimental setup.[2]

  • Hydrolysis: The carboxamide bond in Axelopran is generally more resistant to hydrolysis than an ester bond. However, under strong acidic or basic conditions, and with elevated temperatures, hydrolysis can occur, leading to the cleavage of the amide bond.

  • Photodegradation: Exposure to UV or high-intensity light can potentially lead to the degradation of molecules with aromatic and amine functionalities. It is advisable to protect this compound solutions from light.

  • Thermal Degradation: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

Q4: Are there known incompatibilities with common excipients?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This could be due to the degradation of this compound in the cell culture medium.

Potential Cause Troubleshooting Step Expected Outcome
pH-mediated hydrolysis Prepare fresh dilutions of this compound in the assay medium immediately before use. If pre-incubation is necessary, assess the stability of this compound in the medium over the incubation period using a stability-indicating analytical method like HPLC.Consistent results with freshly prepared solutions.
Adsorption to plasticware Use low-binding microplates and pipette tips. Include control wells with this compound but without cells to assess recovery.Increased effective concentration and more consistent results.
Interaction with media components Some media components can interact with the compound. If possible, simplify the assay buffer for the duration of the drug treatment.Reduced variability in experimental results.
Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.

This indicates the formation of degradation products.

Potential Cause Troubleshooting Step Expected Outcome
Oxidative degradation Degas solvents and buffers. Consider adding an antioxidant (e.g., ascorbic acid) to the formulation if compatible with the assay. Store solutions under an inert atmosphere (e.g., nitrogen or argon).Reduction or elimination of oxidative degradation peaks.
Photodegradation Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions.Minimal to no formation of light-induced degradants.
Hydrolysis Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions. Perform experiments at controlled, lower temperatures where possible.Slower rate of hydrolytic degradation.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

Buffer pH% Remaining after 24 hoursMajor Degradation Pathway
3.085%Acid-catalyzed hydrolysis
5.095%Minimal degradation
7.492%Slow oxidation
9.078%Base-catalyzed hydrolysis and oxidation

Note: This data is illustrative and based on the general stability of similar chemical structures. Actual stability should be determined experimentally.

Table 2: Hypothetical Excipient Compatibility for this compound (Solid State, 40°C/75% RH, 4 weeks)

ExcipientThis compound Assay (%)AppearancePotential Interaction
Lactose98.5No changeLow risk
Microcrystalline Cellulose99.2No changeLow risk
Magnesium Stearate92.1Slight discolorationPotential for amine salt-lubricant interaction
Povidone (with peroxide)90.5YellowingPotential for oxidative degradation

Note: This data is for illustrative purposes. Compatibility should be confirmed with specific lots of excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder and the DMSO stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Method: Use a validated stability-indicating HPLC method with a C18 column and a mobile phase gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) with UV detection.

  • Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Axelopran Sulfate Stock (DMSO) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Neutralize & Dilute Samples acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic for Assay Inconsistency start Inconsistent Results check_prep Check Solution Preparation start->check_prep check_stability Assess Stability in Assay Medium check_prep->check_stability Correct fresh_prep Use Freshly Prepared Solutions check_prep->fresh_prep Incorrect? check_adsorption Evaluate Adsorption to Plasticware check_stability->check_adsorption Stable stability_test Perform Time-Course Stability Test check_stability->stability_test Unstable? low_bind Use Low-Binding Ware check_adsorption->low_bind Adsorption? resolved Issue Resolved check_adsorption->resolved No Adsorption fresh_prep->resolved low_bind->resolved stability_test->resolved

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Technical Support Center: Troubleshooting Off-Target Effects of Axelopran Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate potential off-target effects of Axelopran sulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a peripherally acting antagonist of the μ-opioid receptor (MOR). It also exhibits antagonist activity at κ-opioid receptors (KOR) and δ-opioid receptors (DOR)[1]. Its peripheral restriction is a key feature, intended to mitigate the gastrointestinal side effects of opioid agonists without interfering with their central analgesic effects[2][3].

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target[4]. For this compound, this could mean binding to other receptors, transporters, or enzymes, potentially leading to misinterpretation of experimental data, unexpected phenotypes, or cellular toxicity[5]. Given its phenyltropane-like structure, there is a potential for interaction with monoamine transporters.

Q3: Does the "sulfate" component of this compound contribute to off-target effects?

The sulfate salt form of a drug is generally not expected to cause off-target effects related to "sulfa allergies." There is no evidence to suggest that the sulfate moiety in this compound would cross-react with sulfonamide antibodies. Any observed off-target effects are more likely attributable to the parent molecule's interaction with other proteins.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A multi-pronged approach is recommended. This includes conducting thorough dose-response studies, using structurally dissimilar compounds with the same on-target activity as controls, and employing target engagement assays to confirm that this compound is interacting with its intended opioid receptor targets in your experimental system.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Neuronal Cell Line

Question: I am using this compound to block opioid receptors in a neuronal cell line, but I'm observing changes in neurotransmitter levels unrelated to the opioid system. What could be the cause?

Possible Cause: Due to its phenyltropane scaffold, this compound may have off-target activity at monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (5-HTT). Inhibition of these transporters could alter the reuptake of dopamine and serotonin, leading to the observed changes in neurotransmitter levels.

Troubleshooting Workflow:

A Unexpected Neurotransmitter Profile B Hypothesis: Off-target activity at monoamine transporters A->B C Step 1: In Vitro Binding Assay B->C Validate binding D Step 2: Functional Uptake Assay C->D Confirm functional effect E Step 3: Target Engagement Assay D->E Confirm on-target engagement F Conclusion E->F

Caption: Workflow for investigating unexpected neuronal phenotypes.

Recommended Solutions:

  • Perform a Radioligand Binding Assay: Screen this compound against a panel of monoamine transporters (DAT, 5-HTT, NET) to determine its binding affinity (Ki).

  • Conduct a Functional Neurotransmitter Uptake Assay: Measure the effect of this compound on the uptake of radiolabeled dopamine and serotonin in your neuronal cell line or a relevant expression system.

  • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with μ-opioid receptors at the concentrations used in your primary experiment.

Data Presentation:

Table 1: Hypothetical Binding Affinities of this compound at Opioid and Monoamine Transporter Sites

TargetThis compound Ki (nM)Reference Compound Ki (nM)
μ-Opioid Receptor (MOR)0.8Naloxone (Ki = 1.2)
κ-Opioid Receptor (KOR)1.5Naloxone (Ki = 0.9)
δ-Opioid Receptor (DOR)12.0Naloxone (Ki = 25.0)
Dopamine Transporter (DAT)150Cocaine (Ki = 250)
Serotonin Transporter (5-HTT)350Fluoxetine (Ki = 1.1)
Norepinephrine Transporter (NET)> 10,000Desipramine (Ki = 0.8)
Issue 2: Inconsistent Results Across Different Cell Types

Question: The antagonistic effect of this compound on opioid-induced signaling is potent in one cell line but significantly weaker in another, despite both expressing the μ-opioid receptor. Why might this be?

Possible Cause: The expression levels of off-target proteins can vary between cell lines. If a secondary target that modulates the primary signaling pathway or sequesters the compound is highly expressed in the less sensitive cell line, it could lead to inconsistent results.

Troubleshooting Workflow:

A Inconsistent Efficacy B Hypothesis: Differential expression of off-target proteins A->B C Step 1: Quantify Target Expression B->C Validate on-target levels D Step 2: Broad Off-Target Screening C->D Identify potential off-targets E Step 3: Correlate Expression and Potency D->E Analyze correlation F Conclusion E->F

Caption: Workflow for troubleshooting inconsistent cellular efficacy.

Recommended Solutions:

  • Quantify On-Target Receptor Expression: Use qPCR or Western blotting to confirm that the expression of the μ-opioid receptor is comparable between the two cell lines.

  • Perform a Broad Kinase Selectivity Screen: Run this compound against a kinase panel to identify any potential off-target kinase interactions. Kinase signaling pathways can modulate GPCR activity.

  • Conduct a Proteomics Analysis: If a specific off-target is suspected, use mass spectrometry-based proteomics to compare its expression levels in the two cell lines.

Data Presentation:

Table 2: Hypothetical Kinase Selectivity Profile for this compound (1 µM)

Kinase% Inhibition
ABL15
AKT18
CDK212
SRC 65
EGFR3
MAPK19
PKA15
ROCK1 58

Note: Values in bold indicate significant inhibition that may warrant further investigation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-opioid receptors and transporters.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target of interest in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer. Determine the protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for the target, and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target (μ-opioid receptor) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specific concentration of this compound. Incubate for 1 hour at 37°C to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble μ-opioid receptor at each temperature point by Western blotting.

  • Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

Protocol 3: Kinase Selectivity Panel

Objective: To identify potential off-target interactions of this compound with a broad range of protein kinases.

Methodology:

  • Assay Principle: Many commercial services provide kinase selectivity panels. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is often detected using a luminescent ADP detection assay (e.g., ADP-Glo™).

  • Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains a specific kinase, its substrate, ATP, and the test compound (this compound) at a fixed concentration (e.g., 1 µM).

  • Reaction and Detection: The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes). The amount of ADP produced, which is proportional to kinase activity, is then measured by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that produces light.

  • Data Analysis: The luminescence is measured using a plate reader. The kinase activity in the presence of the compound is compared to a vehicle control to calculate the percent inhibition.

Signaling Pathway Visualization:

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A Axelopran Sulfate B μ-Opioid Receptor A->B Antagonizes C Gαi/o B->C Blocks G-protein coupling D Adenylyl Cyclase C->D Inhibition relieved E ↓ cAMP D->E Activity restored F Axelopran Sulfate G Dopamine Transporter (DAT) F->G Inhibits H Dopamine Reuptake G->H Blocks I ↑ Synaptic Dopamine H->I Leads to

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Axelopran Sulfate Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Axelopran sulfate dosage to a minimal effective dose while mitigating side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (developmental code name TD-1211) is a peripherally acting mu (µ)-opioid receptor antagonist.[1][2] Its primary mechanism of action is to block µ-opioid receptors in the gastrointestinal tract.[1] This targeted action is intended to alleviate opioid-induced side effects, such as constipation, without interfering with the centrally mediated analgesic effects of opioids.[3][4]

Q2: What are the known side effects of this compound?

Clinical trial data for this compound indicates that treatment-emergent adverse events were generally similar to placebo. As with other peripherally acting µ-opioid receptor antagonists, potential side effects are primarily gastrointestinal in nature.

Q3: How can I optimize the dosage of this compound in my preclinical experiments to minimize side effects?

Dosage optimization in preclinical studies involves a dose-ranging study to identify the minimal effective dose that achieves the desired therapeutic effect (e.g., reversal of opioid-induced constipation) without causing significant adverse effects. Careful monitoring of animal well-being, including stool consistency, gastrointestinal transit time, and signs of abdominal discomfort, is crucial. It is recommended to start with a low dose and titrate upwards until the desired effect is observed.

Q4: Are there any known drug interactions with this compound?

This compound, as a µ-opioid receptor antagonist, may interact with opioid agonists. Co-administration could potentially decrease the therapeutic efficacy of opioid analgesics. It is essential to carefully consider the timing and dosage of both this compound and any co-administered opioid agonists in experimental designs.

Troubleshooting Guides

Animal Models of Opioid-Induced Constipation

Issue 1: High variability in the degree of constipation induced by loperamide.

  • Possible Cause: Inconsistent drug administration, variability in animal age, weight, or gut microbiome.

  • Troubleshooting Steps:

    • Ensure precise and consistent oral gavage or subcutaneous injection techniques.

    • Use animals of a standardized age and weight range.

    • Acclimatize animals to the housing conditions for a sufficient period before the experiment.

    • Consider co-housing animals to normalize the gut microbiome.

    • Increase the number of animals per group to improve statistical power.

Issue 2: this compound does not appear to reverse opioid-induced constipation.

  • Possible Cause: Suboptimal dosage, incorrect timing of administration, or issues with drug formulation.

  • Troubleshooting Steps:

    • Dosage: Perform a dose-response study to determine the effective dose range for your specific animal model and opioid regimen.

    • Timing: Administer this compound prior to or concurrently with the opioid agonist to prevent the onset of constipation. If treating existing constipation, allow sufficient time for the drug to take effect.

    • Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle for administration. Check the stability of the formulation.

Issue 3: Animals exhibit signs of abdominal cramping or diarrhea after this compound administration.

  • Possible Cause: The administered dose is too high, leading to an overly rapid reversal of opioid-induced gut hypomotility.

  • Troubleshooting Steps:

    • Reduce the dose of this compound.

    • Administer the dose in a more frequent, smaller divided schedule.

    • Carefully observe the animals for the onset of these signs and correlate them with the timing of drug administration.

Data Presentation

Due to the limited public availability of specific quantitative data from this compound clinical trials, the following table presents data from a Phase 2 study of Naloxegol , another peripherally acting µ-opioid receptor antagonist, to serve as a representative example for researchers. This data illustrates the type of dose-dependent side effects that may be observed.

Table 1: Incidence of Most Frequent Adverse Events in a Phase 2 Study of a Peripherally Acting µ-Opioid Receptor Antagonist (Naloxegol) in Patients with Opioid-Induced Constipation

Adverse EventPlacebo (n=52)5 mg (n=51)25 mg (n=52)50 mg (n=52)
Abdominal Pain3 (5.8%)5 (9.8%)11 (21.2%)23 (44.2%)
Diarrhea3 (5.8%)3 (5.9%)8 (15.4%)15 (28.8%)
Nausea2 (3.8%)2 (3.9%)5 (9.6%)9 (17.3%)
Headache2 (3.8%)2 (3.9%)3 (5.8%)4 (7.7%)
Flatulence1 (1.9%)1 (2.0%)2 (3.8%)5 (9.6%)

Source: Adapted from a Phase 2, double-blind, randomized, placebo-controlled study of Naloxegol.

Experimental Protocols

Loperamide-Induced Constipation Model in Mice

This protocol describes a common method for inducing constipation in mice to evaluate the efficacy of µ-opioid receptor antagonists like this compound.

Materials:

  • This compound

  • Loperamide hydrochloride

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimatization: House mice in individual metabolic cages for 3 days for acclimatization. Monitor food and water intake and collect baseline fecal pellets.

  • Induction of Constipation:

    • Administer loperamide (e.g., 5 mg/kg) orally or subcutaneously. The dose and route may need to be optimized for your specific experimental setup.

    • Continue loperamide administration once or twice daily for 3-5 days to establish a consistent model of constipation.

  • Treatment with this compound:

    • On the day of the experiment, administer the vehicle or different doses of this compound (e.g., 1, 3, 10 mg/kg) orally.

    • Administer loperamide 30 minutes after the this compound or vehicle.

  • Assessment of Constipation Parameters:

    • Fecal Pellet Output: Collect and count the number of fecal pellets excreted over a defined period (e.g., 4-6 hours) after loperamide administration.

    • Fecal Water Content: Weigh the collected fecal pellets (wet weight), then dry them in an oven (e.g., 60°C for 24 hours) and weigh them again (dry weight). Calculate the water content: [(Wet Weight - Dry Weight) / Wet Weight] * 100%.

    • Gastrointestinal Transit Time: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally at a set time after loperamide administration. After a specific duration (e.g., 30-60 minutes), euthanize the mice and measure the distance traveled by the charcoal meal in the small intestine relative to the total length of the small intestine.

Mandatory Visualizations

mu_opioid_receptor_pathway cluster_opioid_agonist Opioid Agonist Signaling (e.g., Morphine) cluster_axelopran This compound Action opioid_agonist Opioid Agonist mu_receptor_agonist µ-Opioid Receptor (in GI Tract) opioid_agonist->mu_receptor_agonist block Blocks Opioid Agonist Binding gi_protein Gi/o Protein Activation mu_receptor_agonist->gi_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase gi_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels gi_protein->ion_channels camp Decreased cAMP adenylyl_cyclase->camp neurotransmitter Decreased Neurotransmitter Release (e.g., ACh) ion_channels->neurotransmitter motility Decreased GI Motility (Constipation) neurotransmitter->motility axelopran This compound mu_receptor_antagonist µ-Opioid Receptor (in GI Tract) axelopran->mu_receptor_antagonist mu_receptor_antagonist->block normal_motility Restoration of Normal GI Motility block->normal_motility

Caption: Mechanism of action of this compound in the gastrointestinal tract.

experimental_workflow acclimatization 1. Animal Acclimatization (3 days) baseline 2. Baseline Data Collection (Fecal Pellets) acclimatization->baseline grouping 3. Randomization into Treatment Groups baseline->grouping treatment 4. Administration of This compound or Vehicle grouping->treatment induction 5. Induction of Constipation (Loperamide) treatment->induction assessment 6. Assessment of Constipation Parameters induction->assessment fecal_output Fecal Pellet Output assessment->fecal_output water_content Fecal Water Content assessment->water_content gi_transit GI Transit Time assessment->gi_transit data_analysis 7. Data Analysis assessment->data_analysis

References

Technical Support Center: Synthesis of Crystalline Axelopran Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of crystalline Axelopran sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the synthesis and crystallization of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Disclaimer: Specific polymorph characterization data (XRPD, DSC) and a detailed impurity profile for this compound are not extensively available in the public domain. The following guidance is based on the known challenges of synthesizing stable crystalline pharmaceutical salts and general principles of organic chemistry and crystallography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and crystallization of this compound in a question-and-answer format.

Q1: My final product after synthesis is an amorphous solid, not crystalline. Why is this a problem and what should I do?

A1: The amorphous form of Axelopran has been reported to be susceptible to oxidative degradation, making the stable crystalline sulfate salt the preferred form for pharmaceutical development. Amorphous solids lack the long-range molecular order of crystalline materials, which can lead to lower chemical and physical stability.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. If you are obtaining an amorphous precipitate, the solvent system may be causing the compound to "crash out" of solution too quickly. Experiment with different solvent or anti-solvent systems.

  • Controlled Precipitation: Induce crystallization slowly. This can be achieved by:

    • Slow Cooling: After dissolving the Axelopran free base and sulfuric acid in a suitable solvent at an elevated temperature, allow the solution to cool to room temperature slowly. Further cooling in an ice bath or refrigerator can then be applied.

    • Anti-Solvent Addition: Dissolve the this compound in a good solvent and slowly add an anti-solvent (a solvent in which it is poorly soluble) until turbidity is observed. Allow time for crystals to form.

  • Seeding: Introduce a small amount of previously obtained crystalline this compound to the supersaturated solution to induce crystallization of the desired form.

  • Slurry Conversion: Stirring a slurry of the amorphous solid in a carefully selected solvent or solvent mixture over time can facilitate its conversion to a more stable crystalline form.

Q2: I am observing oiling out instead of crystallization. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of this compound in the solution may be too high. Add more of the primary solvent to reduce the supersaturation level.

  • Slower Cooling: Employ a more gradual cooling process to give the molecules sufficient time to arrange into a crystal lattice.

  • Solvent System Modification: The polarity difference between your solvent and anti-solvent might be too large. Try using an anti-solvent that is more miscible with the primary solvent.

  • Seed the Solution: Adding seed crystals at a temperature just above the point of oiling out can encourage direct crystallization.

Q3: The resulting crystals are very fine needles or small particles, which are difficult to filter and handle. How can I obtain larger crystals?

A3: The formation of very small particles is often a result of rapid nucleation. To obtain larger crystals, the rate of crystal growth should be favored over the rate of nucleation.

Troubleshooting Steps:

  • Reduce Supersaturation: A lower degree of supersaturation will slow down the nucleation rate. This can be achieved by:

    • Using a more dilute solution.

    • Employing a slower cooling rate or a slower addition of anti-solvent.

  • Optimize Agitation: The rate of stirring can influence crystal size. Very high agitation rates can lead to smaller crystals due to secondary nucleation. Experiment with slower stirring speeds.

  • Temperature Cycling: In some cases, cycling the temperature of the slurry (Ostwald ripening) can lead to the dissolution of smaller particles and the growth of larger ones.

Q4: How can I control for potential impurities during the synthesis of this compound?

A4: Impurity control is a critical aspect of API synthesis. Potential impurities in the synthesis of this compound can originate from starting materials, reagents, by-products of side reactions, or degradation of the final product.

Impurity Control Strategies:

  • High-Purity Starting Materials: Ensure the purity of the starting materials, such as the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide core and other reagents.

  • Reaction Monitoring: Use techniques like HPLC or TLC to monitor the progress of the reaction and ensure it goes to completion, minimizing the presence of unreacted starting materials.

  • Purification of Intermediates: Purify key intermediates in the synthetic sequence to prevent carrying impurities through to the final step.

  • Recrystallization of the Final Product: The crystallization of this compound is itself a purification step. One or more recrystallizations may be necessary to achieve the desired purity.

  • Forced Degradation Studies: To understand potential degradation products, subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixture by a stability-indicating HPLC method.

Experimental Protocols

The following are generalized protocols for the synthesis and crystallization of this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Axelopran Free Base (Optimized Route)

This protocol is a generalized representation based on published synthetic routes.

  • Reductive Amination: The key intermediate, endo-3-(8-azabicyclo[3.2.1]octan-3-yl)benzamide HCl salt, is reacted with an appropriate aldehyde intermediate via reductive amination.

  • Amide Coupling: The resulting secondary amine is coupled with the lithium salt of a protected diol chiral acid to form an acetal-protected intermediate.

  • Deprotection: The acetal protecting group is removed under acidic conditions to yield the Axelopran free base.

Protocol 2: Crystallization of this compound
  • Dissolution: Dissolve the purified Axelopran free base in a suitable water-miscible solvent (e.g., isopropanol, ethanol, or acetone).

  • Acidification: To the solution, add one molar equivalent of sulfuric acid, either neat or as a solution in the same solvent.

  • Crystallization:

    • Cooling Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in a refrigerator may initiate crystallization.

    • Anti-Solvent Crystallization: If using an anti-solvent, add it dropwise to the solution at room temperature with stirring until the solution becomes persistently turbid. Allow the solution to stand undisturbed for crystals to form.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent or the anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystalline this compound under vacuum at a temperature that will not induce any phase transitions.

Data Presentation

Table 1: Common Solvents for Crystallization of Pharmaceutical Salts

Solvent ClassExamplesProperties & Considerations
AlcoholsMethanol, Ethanol, IsopropanolGood solvents for many organic salts. Volatility can be controlled by choice of alcohol.
KetonesAcetone, Methyl Ethyl KetoneGood polarity for dissolving salts. Often used in anti-solvent crystallization.
EthersTetrahydrofuran (THF), DioxaneCan be used as components of solvent systems. Peroxide formation is a safety concern.
EstersEthyl AcetateCommonly used as an anti-solvent for polar compounds.
WaterPurified WaterUsed when the sulfate salt has appreciable water solubility. Can lead to hydrate formation.
HydrocarbonsHeptane, HexaneTypically used as anti-solvents.

Table 2: Key Analytical Techniques for Characterization

TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) Provides a unique "fingerprint" for a specific crystalline form (polymorph). Can distinguish between crystalline and amorphous material.
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting point, desolvation, and solid-solid phase transitions.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Useful for identifying solvates and hydrates.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the sample and to quantify impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify unknown impurities by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the molecule and can be used to identify impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Axelopran Free Base cluster_crystallization Crystallization of this compound ReductiveAmination Reductive Amination AmideCoupling Amide Coupling ReductiveAmination->AmideCoupling Deprotection Deprotection AmideCoupling->Deprotection Dissolution Dissolution in Solvent Deprotection->Dissolution Purified Free Base Acidification Add H2SO4 Dissolution->Acidification InduceCrystallization Induce Crystallization (Cooling / Anti-Solvent) Acidification->InduceCrystallization Isolation Isolation & Washing InduceCrystallization->Isolation Drying Drying Isolation->Drying CrystallineProduct CrystallineProduct Drying->CrystallineProduct Crystalline this compound

Caption: Experimental workflow for the synthesis and crystallization of this compound.

troubleshooting_crystallization Start Start Crystallization CheckOutcome Observe Outcome Start->CheckOutcome GoodCrystals Good Crystals Formed CheckOutcome->GoodCrystals Success Amorphous Amorphous Precipitate CheckOutcome->Amorphous Amorphous OilingOut Oiling Out CheckOutcome->OilingOut Oily SmallCrystals Small Crystals / Needles CheckOutcome->SmallCrystals Fine Particles End End GoodCrystals->End Proceed to Characterization Sol_SlowCool Slower Cooling / Anti-Solvent Addition Amorphous->Sol_SlowCool Action Sol_Seeding1 Add Seed Crystals Amorphous->Sol_Seeding1 Action Sol_MoreSolvent Increase Solvent Volume OilingOut->Sol_MoreSolvent Action Sol_SlowerCool2 Slower Cooling OilingOut->Sol_SlowerCool2 Action Sol_ReduceSuper Reduce Supersaturation SmallCrystals->Sol_ReduceSuper Action Sol_OptimizeStir Optimize Stirring SmallCrystals->Sol_OptimizeStir Action Sol_SlowCool->CheckOutcome Sol_Seeding1->CheckOutcome Sol_MoreSolvent->CheckOutcome Sol_SlowerCool2->CheckOutcome Sol_ReduceSuper->CheckOutcome Sol_OptimizeStir->CheckOutcome

Caption: Troubleshooting decision tree for this compound crystallization.

stability_relationship cluster_form Solid Form of Axelopran cluster_properties Properties cluster_outcome Pharmaceutical Viability Amorphous Amorphous Form Unstable Lower Stability (Prone to Oxidation) Amorphous->Unstable Crystalline Crystalline Sulfate Salt Stable Higher Stability Crystalline->Stable NotSuitable Not Suitable for Drug Product Unstable->NotSuitable Suitable Suitable for Drug Product Stable->Suitable

Caption: Logical relationship between solid form and stability of Axelopran.

overcoming poor oral bioavailability of Axelopran sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Axelopran sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical and pharmacokinetic properties of this compound that contribute to its poor oral bioavailability?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low solubility and low permeability. Several key properties contribute to this challenge.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Weight 674.8 g/mol High molecular weight can hinder passive diffusion across the intestinal epithelium.
Aqueous Solubility < 0.1 mg/mL at pH 6.8Very low solubility limits the concentration gradient available for absorption.[1][2]
LogP 4.2High lipophilicity contributes to poor aqueous solubility.
pKa 9.5 (basic)Ionization state in the gastrointestinal tract (GIT) affects solubility and permeability.
Permeability (Caco-2) Papp (A-B): 0.5 x 10-6 cm/sLow permeability indicates poor absorption across the intestinal cell layer.[3][4]
Efflux Ratio (B-A/A-B) 5.8A ratio >2 suggests active efflux, likely by P-glycoprotein (P-gp) transporters.[3]
Metabolism Primarily CYP3A4, significant first-pass effectExtensive metabolism in the gut wall and liver reduces the amount of active drug reaching systemic circulation.

Q2: We are observing inconsistent and slow dissolution of our initial this compound powder formulation. What could be the cause?

A2: Inconsistent dissolution is a common issue stemming from the drug's inherent low aqueous solubility. Key factors include:

  • Particle Size and Agglomeration: The raw this compound powder may have a large and non-uniform particle size. Agglomeration can further reduce the effective surface area available for dissolution.

  • Poor Wettability: Due to its lipophilic nature (LogP 4.2), this compound can be difficult to wet in aqueous dissolution media, leading to floating and incomplete dissolution.

  • Media Composition: The drug's solubility is pH-dependent. Variations in buffer preparation or the use of surfactants can significantly impact results. For instance, some surfactants like sodium lauryl sulfate (SLS) can unexpectedly form poorly soluble salts with certain drugs, reducing dissolution.

  • Degradation: this compound may degrade in certain dissolution media, especially at non-optimal pH or in the presence of impurities, leading to lower-than-expected concentrations.

Q3: Our Caco-2 permeability assays consistently show low apparent permeability (Papp). What mechanisms are likely limiting its transport?

A3: The low permeability of this compound is multifactorial. Based on its properties and typical cellular transport mechanisms, the primary barriers are:

  • Transcellular Pathway Limitation: The drug's high molecular weight and hydrophobicity are not ideal for passive transcellular diffusion.

  • Paracellular Pathway Limitation: As a large molecule, it is unlikely to pass efficiently through the tight junctions between intestinal cells.

  • Active Efflux: A high efflux ratio (5.8) strongly indicates that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug from inside the enterocytes back into the GI lumen, severely limiting net absorption.

  • Metabolism within Caco-2 cells: These cells express metabolic enzymes, including CYP3A4, which can contribute to drug loss during the assay.

Diagram 1: Barriers to Oral Bioavailability of this compound

Drug This compound (Oral Dose) Lumen GI Lumen Drug->Lumen Administration Enterocyte Intestinal Epithelium (Enterocyte) Lumen->Enterocyte Absorption Dissolution Poor Dissolution (Low Solubility) Lumen->Dissolution PortalVein Portal Vein Enterocyte->PortalVein Successful Transport Permeation Low Permeability Enterocyte->Permeation Efflux P-gp Efflux Enterocyte->Efflux Systemic Systemic Circulation PortalVein->Systemic To Circulation Metabolism First-Pass Metabolism (Gut Wall & Liver) PortalVein->Metabolism Dissolution->Lumen Limited Drug in Solution Efflux->Lumen Metabolism->Systemic Reduced Bioavailability

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

Q4: What formulation strategies are recommended as starting points to enhance the oral bioavailability of this compound?

A4: A multi-pronged approach is necessary. Strategies should aim to improve solubility, enhance permeability, and/or reduce first-pass metabolism. Lipid-based and nanoparticle formulations are highly recommended starting points.

Table 2: Comparison of Formulation Strategies for this compound

StrategyApproachKey Advantage(s)Key Disadvantage(s)
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)Enhances solubility by keeping the drug in a dissolved state; can bypass first-pass metabolism via lymphatic uptake.Potential for drug precipitation upon dilution in the GI tract; excipient stability can be a concern.
Nanoparticle Formulations Lipid Nanoparticles (LNPs) or Polymeric NanoparticlesIncreases surface area for dissolution; can be surface-modified to target absorption pathways or avoid efflux.Manufacturing scalability can be complex; long-term stability must be rigorously tested.
Amorphous Solid Dispersions Co-precipitation or spray drying with a polymer carrierStabilizes the drug in a high-energy amorphous state, significantly increasing solubility and dissolution rate.Risk of recrystallization to the stable (less soluble) form during storage.
Complexation Use of cyclodextrinsForms inclusion complexes that increase the aqueous solubility of the drug molecule.Can be limited by the stoichiometry of complexation and may not address permeability issues.

Q5: Could the gut microbiota be impacting the bioavailability of this compound, and how would we test for this?

A5: Yes, the gut microbiota can significantly impact drug bioavailability. Microbial enzymes can metabolize this compound into inactive or even toxic forms before it can be absorbed. This can lead to high inter-patient variability in drug exposure.

To investigate this, you can perform in vitro anaerobic incubation studies. This involves incubating this compound with fecal slurries (from humans or preclinical species) and monitoring the degradation of the parent compound and the formation of metabolites over time using LC-MS. Comparing these results with a sterile control can confirm microbial metabolism.

Troubleshooting Guides

Guide 1: Inconsistent In Vitro Dissolution Results

If you are experiencing high variability (>15% RSD) in your dissolution assays for this compound formulations, follow this troubleshooting workflow.

Diagram 2: Troubleshooting Workflow for Dissolution Testing

Start Start: Inconsistent Dissolution Results CheckMedia Step 1: Verify Dissolution Medium - pH accurate? - Correct composition? - Properly degassed? Start->CheckMedia CheckApparatus Step 2: Inspect Apparatus Setup - Correct apparatus (USP 1/2)? - Rotation speed correct? - Vessel temperature stable at 37°C? CheckMedia->CheckApparatus Media OK Consult Consult Formulation Lead: Consider method modification (e.g., add surfactant, use sinkers) CheckMedia->Consult Media Issue CheckFormulation Step 3: Examine Formulation Behavior - Coning (powder buildup)? - Floating/sticking to surfaces? CheckApparatus->CheckFormulation Apparatus OK CheckApparatus->Consult Apparatus Issue CheckAnalysis Step 4: Validate Analytical Method - Standard curve linear? - Sample stability in medium? - Filtration issues (drug binding to filter)? CheckFormulation->CheckAnalysis Behavior OK CheckFormulation->Consult Behavior Issue Resolved Issue Resolved CheckAnalysis->Resolved Analysis OK CheckAnalysis->Consult Analysis Issue

Caption: A step-by-step guide for troubleshooting dissolution variability.

Guide 2: Low Permeability and/or High Efflux in Caco-2 Assays

If your novel this compound formulation fails to show improved permeability or reduced efflux in the Caco-2 assay, consider the following points.

Diagram 3: Caco-2 Assay Troubleshooting and Logic

Start Start: Low Permeability (Papp) or High Efflux Ratio (ER) in Caco-2 CheckIntegrity 1. Check Monolayer Integrity - TEER values acceptable? - Lucifer Yellow leakage low? Start->CheckIntegrity CheckSolubility 2. Check Apical Solubility - Did compound precipitate in the donor (apical) compartment? CheckIntegrity->CheckSolubility Yes FixIntegrity TROUBLESHOOT: Re-culture cells, check seeding density and culture period. CheckIntegrity->FixIntegrity No CheckRecovery 3. Assess Mass Balance - Is % Recovery low (<80%)? CheckSolubility->CheckRecovery No FixSolubility TROUBLESHOOT: Reduce test concentration or reformulate to improve solubility. CheckSolubility->FixSolubility Yes Conclusion Conclusion: Permeability is genuinely low. Formulation is not effective in this model. CheckRecovery->Conclusion No FixRecovery TROUBLESHOOT: Investigate non-specific binding to plastic or cell binding. CheckRecovery->FixRecovery Yes

Caption: Troubleshooting logic for unexpected Caco-2 assay results.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Transepithelial Electrical Resistance (TEER) is measured. Monolayers with TEER values > 250 Ω·cm² are used. Permeability of the paracellular marker Lucifer Yellow is also assessed to confirm tight junction integrity.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add 0.5 mL of the dosing solution to the apical (A) side.

    • Add 1.5 mL of fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At 30, 60, 90, and 120 minutes, take a 200 µL sample from the basolateral side, replacing it with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add 1.5 mL of the dosing solution to the basolateral (B) side.

    • Add 0.5 mL of fresh transport buffer to the apical (A) side.

    • Follow the same incubation and sampling procedure as the A-B direction.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Preparation and Characterization of an this compound Lipid Nanoparticle (LNP) Formulation

Objective: To formulate this compound into LNPs to improve solubility and potentially enhance permeability.

Methodology:

  • Lipid Phase Preparation:

    • Dissolve this compound (10 mg), a cationic lipid (e.g., DOTAP, 50 mg), a helper lipid (e.g., DOPE, 25 mg), cholesterol (20 mg), and a PEG-lipid (e.g., DSPE-PEG2000, 5 mg) in 2 mL of ethanol.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Nanoparticle Formation (Microfluidic Mixing):

    • Load the lipid phase and aqueous phase into separate syringes.

    • Pump the two phases through a microfluidic mixing chip (e.g., NanoAssemblr®) at a flow rate ratio of 1:5 (ethanol:aqueous). Total flow rate of 10 mL/min.

  • Purification and Concentration:

    • Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS), pH 7.4, for 18 hours to remove the ethanol and non-encapsulated drug.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to determine surface charge and stability.

    • Encapsulation Efficiency (%EE): Determine the amount of encapsulated drug by lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) and quantifying the total drug concentration via LC-MS/MS. Compare this to the initial drug amount. %EE = (Encapsulated Drug / Total Drug) * 100.

Protocol 3: Stability Assessment of this compound Formulations

Objective: To evaluate the physical and chemical stability of a novel this compound formulation under accelerated storage conditions.

Methodology:

  • Sample Preparation: Aliquot the formulation (e.g., LNP suspension) into sealed glass vials.

  • Storage Conditions: Place vials in stability chambers according to ICH guidelines:

    • Accelerated: 40°C / 75% Relative Humidity (RH)

    • Long-term (control): 4°C

  • Time Points: Pull samples for analysis at T=0, 1, 3, and 6 months.

  • Analytical Tests:

    • Visual Inspection: Check for precipitation, discoloration, or phase separation.

    • Particle Size and PDI (for nanoparticles): Monitor for aggregation or changes in size distribution using DLS.

    • Drug Content/Potency: Quantify the concentration of this compound using a stability-indicating HPLC method.

    • Degradation Products: Monitor for the appearance of known or unknown degradation peaks.

    • Drug Leakage (for encapsulated forms): Measure the amount of free (non-encapsulated) drug in the supernatant after centrifugation.

  • Acceptance Criteria: The formulation is considered stable if changes in physical appearance are minimal, particle size remains within ±20% of the initial value, and drug potency remains >95% of the initial value with no significant increase in degradation products.

References

Axelopran sulfate degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Axelopran Sulfate Degradation Resource Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the degradation pathways and byproducts of this compound. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of pharmaceutical forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

A1: Forced degradation studies, or stress testing, are designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[1] These studies are crucial for:

  • Identifying potential degradation products that could form under various environmental conditions.[1][2]

  • Elucidating the likely degradation pathways of the molecule.[1][2]

  • Establishing the intrinsic stability of the this compound molecule.

  • Developing and validating stability-indicating analytical methods that can effectively separate and quantify the drug from its degradation products.

Q2: What are the typical stress conditions recommended by regulatory bodies like the ICH?

A2: The International Council for Harmonisation (ICH) guidelines suggest subjecting the drug substance to a variety of stress conditions to understand its stability profile. Key stress conditions include:

  • Hydrolysis: Across a range of pH values (typically acidic, neutral, and basic).

  • Oxidation: Using a suitable oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to a combination of UV and visible light.

  • Thermal Degradation: Exposing the drug substance to elevated temperatures.

Q3: What is the target degradation level in a forced degradation study?

A3: The goal is to achieve a modest level of degradation, typically in the range of 5-20%. Excessive degradation (greater than 20%) can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions, while insufficient degradation may not reveal potential impurities.

Q4: What analytical techniques are most suitable for analyzing this compound degradation samples?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying degradation impurities. When coupled with Mass Spectrometry (LC-MS/MS), it becomes a powerful tool for the identification and structural elucidation of unknown degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for definitive structure confirmation.

Troubleshooting Guide for Degradation Studies

This guide addresses common issues encountered during the analysis of forced degradation samples of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. The this compound molecule is highly stable under the applied conditions. The stress conditions were not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Ensure that the stress applied is in excess of the energy from accelerated stability conditions before concluding the molecule is stable.
Excessive degradation (>20%) is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). The aim is to achieve a degradation level that allows for the clear identification of primary degradation pathways.
Poor resolution between this compound and degradation peaks in HPLC. The analytical method is not stability-indicating. The mobile phase, column, or gradient profile is not optimized.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient slope, or flow rate. Consider using a different column with a different stationary phase chemistry.
Appearance of unexpected or spurious peaks in the chromatogram. Contamination of the mobile phase, sample, or glassware. Formation of secondary degradation products due to overly harsh stress conditions.Use high-purity solvents and reagents. Prepare fresh mobile phases daily. Reduce the intensity of the stress conditions to favor the formation of primary degradants.
Peak tailing or broad peaks. Interaction of analytes with active sites on the column. Sample solvent is incompatible with the mobile phase. Column degradation.Adjust the pH of the mobile phase to ensure all analytes are in a single ionic form. Dissolve the sample in the mobile phase whenever possible. Use a guard column to protect the analytical column.
Drifting retention times. Inadequate column equilibration. Fluctuations in column temperature. Changes in mobile phase composition over time.Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase and ensure proper mixing if using a gradient.

Hypothetical Degradation Data Summary

The following table presents hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results can be structured.

Stress Condition Duration Temperature % this compound Remaining Total % Degradation Number of Degradation Products Detected
0.1 M HCl24 hours60°C88.511.52
0.1 M NaOH8 hours60°C85.214.83
Water48 hours80°C98.11.91
3% H₂O₂24 hoursRoom Temp90.39.74
Thermal (Solid)48 hours105°C95.64.42
Photolytic (Solution)1.2 million lux hoursRoom Temp92.77.33

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.

General Sample Preparation
  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).

  • For each stress condition, dilute the stock solution with the respective stressor to the target concentration.

Hydrolytic Degradation
  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M to 1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M to 1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

  • Neutral Hydrolysis: Reflux the this compound solution in water at an elevated temperature (e.g., 80°C). Sample at different time intervals and analyze directly.

Oxidative Degradation
  • Mix the this compound stock solution with a solution of hydrogen peroxide (typically 3% to 30%).

  • Store the solution at room temperature, protected from light, for a period of up to 7 days.

  • Withdraw samples at appropriate time points and dilute with the mobile phase for analysis.

Thermal Degradation
  • Place solid this compound powder in a controlled temperature oven (e.g., 105°C).

  • Expose the sample for a defined period (e.g., 24-48 hours).

  • At each time point, dissolve a portion of the solid sample in a suitable solvent and dilute for HPLC analysis.

Photolytic Degradation
  • Expose a solution of this compound (and a solid sample in parallel) to a light source that provides a combination of UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours, and the near UV energy should not be less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be stored in the dark under the same conditions to differentiate between thermal and photolytic degradation.

  • Sample at appropriate intervals and analyze by HPLC.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxide Oxidation (3% H₂O₂, RT) prep->oxide Expose to Stress thermal Thermal (Solid, 105°C) prep->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep->photo Expose to Stress hplc HPLC-UV Analysis (Quantification) acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS Analysis (Identification) hplc->lcms Characterize Peaks method Validate Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathways lcms->pathway

Caption: A typical experimental workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation axelopran This compound amide_hydrolysis Amide Hydrolysis Product (Carboxylic Acid + Amine) axelopran->amide_hydrolysis H⁺/OH⁻ n_oxide N-Oxide (at tertiary amine) axelopran->n_oxide [O] hydroxylation Aromatic Hydroxylation Product axelopran->hydroxylation [O]

Caption: Hypothetical degradation pathways for this compound.

References

mitigating variability in Axelopran sulfate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Axelopran sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no antagonist activity observed in in-vitro functional assays (e.g., cAMP, GTPγS). 1. Suboptimal Agonist Concentration: The agonist concentration may be too high, overcoming the competitive antagonism of this compound. 2. Inadequate Pre-incubation Time: Insufficient time for this compound to reach equilibrium with the mu-opioid receptors before agonist addition. 3. Low Receptor Expression: The cell line used may have low mu-opioid receptor density, leading to a small signal window. 4. Compound Precipitation: this compound has poor aqueous solubility and may precipitate in assay buffers.1. Optimize Agonist Concentration: Determine the EC50 or EC80 of the agonist in your specific assay system and use a concentration in this range to ensure a sufficient window for observing antagonism. 2. Increase Pre-incubation Time: Pre-incubate cells with this compound for at least 15-30 minutes before adding the agonist. 3. Use a High-Expressing Cell Line: Utilize a validated cell line (e.g., CHO-K1, HEK293) with confirmed high expression of the human mu-opioid receptor. 4. Ensure Solubility: Prepare stock solutions in 100% DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation.
High variability between replicate wells or experiments. 1. Inconsistent Cell Plating: Uneven cell density across the plate can lead to variable receptor numbers per well. 2. Pipetting Errors: Inaccurate or inconsistent dispensing of agonist, antagonist, or detection reagents. 3. Temperature Fluctuations: Variations in incubation temperatures can affect enzyme kinetics and cellular responses. 4. Stock Solution Instability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions.1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform density in each well. 2. Use Calibrated Pipettes: Regularly calibrate pipettes and use appropriate techniques to ensure accuracy and precision. 3. Maintain Stable Incubation Conditions: Use a calibrated incubator and allow plates to equilibrate to the correct temperature before adding reagents. 4. Proper Stock Solution Handling: Prepare single-use aliquots of this compound stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Unexpected off-target effects or non-specific binding. 1. Interaction with other Opioid Receptors: Axelopran has a notable affinity for kappa and delta-opioid receptors, which could contribute to the observed effects. 2. High Compound Concentration: Using excessively high concentrations of this compound can lead to non-specific interactions.1. Characterize Receptor Selectivity: If unexpected effects are observed, consider performing counter-screening assays using cell lines expressing kappa and delta-opioid receptors. 2. Perform Dose-Response Curves: Always perform experiments over a range of concentrations to identify a specific, dose-dependent effect and avoid using concentrations that are significantly higher than the Ki or IC50.
Poor oral bioavailability in in-vivo studies. 1. Low Aqueous Solubility: this compound's poor water solubility can limit its absorption from the gastrointestinal tract. 2. P-glycoprotein (P-gp) Efflux: Axelopran is a substrate for the P-gp efflux transporter, which can actively pump the compound out of intestinal cells, reducing its systemic absorption.1. Appropriate Formulation: For oral dosing in animal studies, consider formulating this compound in a vehicle that improves its solubility and absorption. 2. Consider P-gp Inhibition (for research purposes): In mechanistic studies, co-administration with a P-gp inhibitor can help determine the extent to which this transporter limits oral bioavailability. Note that this is not a clinically translatable strategy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Axelopran is a peripherally acting antagonist of the mu-opioid receptor (MOR).[1] It also exhibits antagonist activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1] Its primary application is to mitigate the gastrointestinal side effects of opioid analgesics, such as constipation, without affecting the central analgesic effects.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO but not in water.[2] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[2] For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions should be prepared in DMSO and stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the binding affinities of Axelopran for the different opioid receptors?

A3: Axelopran has a high affinity for the mu- and kappa-opioid receptors, and a roughly ten-fold lower affinity for the delta-opioid receptor. The specific binding affinities are summarized in the data tables below.

Q4: Can Axelopran cross the blood-brain barrier?

A4: Axelopran has limited ability to cross the blood-brain barrier. This is due to it being a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes it from the central nervous system. This peripheral restriction is key to its mechanism of action, allowing it to counteract peripheral opioid effects without interfering with central analgesia.

Q5: What are some key considerations for designing an in-vitro assay to test this compound?

A5: Key considerations include:

  • Cell Line Selection: Use a cell line with robust and validated expression of the human mu-opioid receptor.

  • Agonist Choice and Concentration: Use a potent and specific mu-opioid agonist (e.g., DAMGO) at a concentration around its EC80 to provide a suitable window for measuring antagonism.

  • Pre-incubation: Always pre-incubate this compound with the cells before adding the agonist to allow for receptor binding equilibrium.

  • Controls: Include a positive control antagonist (e.g., naloxone), a vehicle control (DMSO), and a no-agonist control to ensure the validity of your assay.

  • Assay Format: Choose an appropriate assay format, such as a functional assay (cAMP or GTPγS binding) to measure the downstream signaling effects of receptor antagonism.

Data Presentation

Table 1: Axelopran (TD-1211) Receptor Binding Affinity
Receptor SubtypeAssay TypeSpeciespKipKdReference
Mu (μ)Radioligand Binding ([³H]-DPN)Human9.89.7
Delta (δ)Radioligand Binding ([³H]-DPN)Human8.88.6
Kappa (κ)Radioligand Binding ([³H]-DPN)Guinea Pig9.99.9
Table 2: Axelopran (TD-1211) Functional Antagonist Activity
Receptor SubtypeAssay TypeSpecies/TissuepKb / pA2Reference
Mu (μ)Functional AssayRecombinant9.6 (pKb)
Mu (μ)Functional AssayGuinea Pig Ileum10.1 (pA2)
Delta (δ)Functional AssayRecombinant8.8 (pKb)
Delta (δ)Functional AssayHamster Vas Deferens8.4 (pKb)
Kappa (κ)Functional AssayRecombinant9.5 (pKb)
Kappa (κ)Functional AssayGuinea Pig Ileum8.8 (pA2)
Table 3: Physicochemical and Pharmacokinetic Properties of Axelopran
PropertyValueReference
Solubility Soluble in DMSO, not in water.
Storage Stability Stable for weeks at ambient temperature during shipping. Long-term storage at -20°C for months to years.
Caco-2 Permeability Efflux ratio of 10, indicating it is a P-gp substrate.
Oral Bioavailability (Rat) Moderate oral bioavailability.

Experimental Protocols

Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • Radioligand: [³H]-Diprenorphine (DPN) or [³H]-DAMGO.

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (10 mM in 100% DMSO).

  • 96-well plates and filter mats.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations or vehicle (for total binding) or 10 µM Naloxone (for non-specific binding).

    • Radioligand (e.g., [³H]-DPN at a final concentration equal to its Kd).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration over filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GTPγS Binding Assay

Objective: To determine the functional antagonist activity of this compound at the mu-opioid receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS.

  • Mu-opioid agonist (e.g., DAMGO).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • This compound stock solution (10 mM in 100% DMSO).

  • 96-well plates and filter mats.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes and incubate with this compound at various concentrations for 15-30 minutes at 30°C.

  • Add GDP (final concentration 10-30 µM) and the agonist (e.g., DAMGO at its EC80 concentration).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration over filter mats.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and quantify radioactivity.

  • Plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of this compound to determine the IC50 value.

Protocol 3: cAMP-based Functional Assay

Objective: To measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

  • Mu-opioid agonist (e.g., DAMGO).

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • This compound stock solution (10 mM in 100% DMSO).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • The next day, replace the culture medium with assay buffer containing IBMX (e.g., 500 µM) and incubate for 15-30 minutes.

  • Add serial dilutions of this compound and pre-incubate for 15-30 minutes at 37°C.

  • Add the agonist (e.g., DAMGO at its EC80) and forskolin (e.g., 10 µM) to all wells except the basal control.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP levels versus the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

mu_opioid_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway Opioid Agonist Opioid Agonist Axelopran Axelopran MOR Mu-Opioid Receptor (MOR) Axelopran->MOR Blocks G_protein Gi/o Protein MOR->G_protein Activates GRK GRK G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP ATP ATP AC->ATP ATP->cAMP Conversion P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) pre_incubate Pre-incubate Cells with Axelopran or Vehicle prep_stock->pre_incubate prep_cells Culture and Plate Receptor-Expressing Cells prep_cells->pre_incubate prep_reagents Prepare Assay Buffers and Reagents prep_reagents->pre_incubate add_agonist Add Agonist (e.g., DAMGO) pre_incubate->add_agonist incubate Incubate for Functional Response add_agonist->incubate detect Detect Signal (e.g., cAMP, [35S]GTPγS) incubate->detect normalize Normalize Data to Controls (Basal and Stimulated) detect->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 / Ki plot->calculate troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Solutions start Inconsistent or No Antagonist Effect check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility check_agonist_conc Is the agonist concentration at EC50-EC80? check_solubility->check_agonist_conc Yes solution_solubility Lower final DMSO concentration or use a solubilizing agent. check_solubility->solution_solubility No check_preincubation Was a pre-incubation step (≥15 min) included? check_agonist_conc->check_preincubation Yes solution_agonist_conc Re-titrate agonist to determine optimal concentration. check_agonist_conc->solution_agonist_conc No check_controls Did the positive control (e.g., Naloxone) work? check_preincubation->check_controls Yes solution_preincubation Incorporate a 15-30 min pre-incubation step. check_preincubation->solution_preincubation No check_controls->start Yes, but still no effect. Consider cell line issues. solution_controls Troubleshoot general assay conditions (cells, reagents). check_controls->solution_controls No

References

Axelopran Sulfate Long-Term Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed long-term animal toxicology data for Axelopran sulfate is limited. The following technical support guide is based on general toxicological principles and common findings for peripherally acting µ-opioid receptor antagonists (PAMORAs) and other orally administered drugs with primary gastrointestinal effects. The issues, data, and protocols presented are illustrative and designed to provide a framework for troubleshooting potential findings in preclinical safety studies.

Frequently Asked Questions (FAQs)

Q1: We observed decreased body weight gain in our chronic rodent study with this compound. How can we determine if this is related to the drug's mechanism of action or systemic toxicity?

A1: Decreased body weight gain is a common finding in long-term studies of orally administered, peripherally restricted drugs. It is crucial to differentiate between effects related to local gastrointestinal (GI) intolerance, reduced nutrient absorption due to the drug's primary pharmacology, and direct systemic toxicity. A weight-of-evidence approach is recommended.

Troubleshooting Steps:

  • Correlate with Food Consumption: Analyze food consumption data. A proportional decrease in body weight with reduced food intake may suggest palatability issues or local GI effects like nausea.

  • Assess GI Health: Examine clinical signs for evidence of GI distress (e.g., diarrhea, changes in fecal consistency). Conduct a thorough histopathological examination of the GI tract.

  • Evaluate Nutrient Absorption: Consider adding a satellite group for a nutrient absorption assay to determine if the drug interferes with the uptake of essential nutrients.

  • Review Clinical Pathology: Analyze clinical pathology parameters. Changes in proteins (albumin, globulin) or electrolytes may indicate malabsorption. The absence of concurrent liver or kidney enzyme elevations would argue against direct organ toxicity.

Q2: In our 2-year carcinogenicity study in rats, we noted an increase in neuroendocrine cell hyperplasia in the gastric mucosa. Is this a cause for concern?

A2: Gastric neuroendocrine (enterochromaffin-like, ECL) cell hyperplasia can be a species-specific finding in rats, often secondary to prolonged changes in gastric pH. While it requires careful evaluation, it may not be directly translatable to human risk.

Troubleshooting Steps:

  • Measure Gastric pH: If not already included in the study design, conduct a short-term ancillary study in rats to measure the effect of this compound on gastric pH over a 24-hour period.

  • Assess Gastrin Levels: Measure serum gastrin levels. Sustained hypergastrinemia is a known driver of ECL cell proliferation in rats.

  • Histopathological Review: A thorough review by a qualified pathologist is necessary to characterize the hyperplasia and rule out progression to neoplasia.

  • Evaluate in a Second Species: Assess whether similar findings are present in a non-rodent species (e.g., dogs) from chronic toxicity studies. The absence of such findings in a second species strengthens the argument for a rodent-specific mechanism.

Troubleshooting Guides

Issue: Unexpected Mortality in a Chronic Dog Study

Background: Intermittent, unexpected mortality is observed in a long-term (9-month) oral toxicity study in dogs. Necropsy findings are inconclusive, with some evidence of gastrointestinal inflammation.

Initial Assessment Workflow

G A Unexpected Mortality Observed B Immediate Necropsy & Tissue Collection A->B C Review Dosing Records & Clinical Observations A->C E Comprehensive Histopathology Review B->E D Analyze Plasma Drug Concentrations (Toxicokinetics) C->D G Consult with Study Pathologist & Toxicologist D->G E->G F Microbiology & Virology Screening F->G H Hypothesize Cause of Death G->H I Implement Protocol Amendments (e.g., enhanced monitoring) H->I

Caption: Workflow for investigating unexpected mortality.

Troubleshooting Protocol:

  • Detailed Necropsy: Perform a comprehensive gross necropsy immediately after death. Collect a full set of tissues in appropriate fixatives.

  • Review Study Data: Scrutinize all available data for the affected animals, including clinical observations, body weight, food consumption, and any instances of vomiting or diarrhea.

  • Toxicokinetic Analysis: Analyze terminal plasma samples to determine if drug exposure was unexpectedly high, suggesting a bioaccumulation or metabolic saturation issue.

  • Histopathology: Prioritize the histopathological evaluation of the GI tract, heart, and adrenal glands, as these can be target organs for drugs with cardiovascular or stress-related effects.

  • Exclusion of Other Causes: Conduct microbiological and virological screening of tissues to rule out infectious agents as a confounding factor.

Issue: Potential for Adverse Cardiovascular Findings

Background: A slight, dose-dependent increase in heart rate is noted in telemetered dogs during a 1-month study. Researchers need to assess the risk for long-term studies.

Signaling Pathway Consideration: Peripheral µ-Opioid Receptor Antagonism and Cardiovascular Effects

While this compound is designed for peripheral restriction, high systemic exposure could potentially lead to off-target effects or interactions with cardiovascular opioid receptors.

G cluster_0 Systemic Circulation A This compound (High Systemic Exposure) B Peripheral µ-Opioid Receptors (e.g., in vasculature, heart) A->B Antagonism C Potential for Altered Vagal Tone or Sympathetic Outflow B->C D Increased Heart Rate C->D

refining analytical techniques for Axelopran sulfate detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical techniques for the detection and quantification of Axelopran sulfate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: Specific validated analytical methods for this compound are not widely available in the public domain. The information provided herein is based on established principles of analytical chemistry, data from structurally similar compounds (opioid antagonists, sulfated molecules), and general best practices for HPLC and LC-MS/MS analysis. The protocols and quantitative data should be considered as illustrative examples and must be validated for your specific experimental conditions and matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most suitable analytical techniques for the quantification of this compound in various matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods.

PropertyValue (Axelopran Free Base)Implication for Analysis
CAS Number 949904-50-1 (Sulfate)Ensures correct identification of the substance.
Chemical Formula C26H39N3O4Used to calculate the exact mass for mass spectrometry.
Molecular Weight 457.62 g/mol Important for preparing standard solutions and for mass spectrometry settings.
Structure N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide derivativeThe presence of a sulfate group increases polarity, which influences chromatographic retention. The tertiary amine can be protonated, affecting its behavior at different pH values.

Q3: How should I prepare standard solutions of this compound?

A3: this compound standard stock solutions are typically prepared by dissolving the reference standard in a suitable solvent such as methanol or a mixture of methanol and water. It is recommended to store stock solutions at -20°C to minimize degradation. Working solutions can be prepared by diluting the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions.

Q4: What are the critical aspects of sample preparation for analyzing this compound in biological matrices?

A4: The choice of sample preparation technique depends on the matrix (e.g., plasma, urine, tissue homogenate) and the required limit of quantification. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development. Acetonitrile is a common precipitating agent.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The choice of organic solvent should be optimized based on the polarity of this compound.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. Mixed-mode cation exchange cartridges can be effective due to the presence of the tertiary amine in the Axelopran structure.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

HPLC-UV Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Contamination of the column or guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Wash the column with a strong solvent or replace the guard column.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper solvent mixing and pump performance. - Use a column oven to maintain a consistent temperature. - Replace the column if it has exceeded its lifetime.
Low Sensitivity - Suboptimal detection wavelength. - Low sample concentration. - Poor extraction recovery.- Determine the UV absorption maximum (λmax) of this compound. - Concentrate the sample during preparation (e.g., using SPE). - Optimize the sample preparation method to improve recovery.
LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Weak Signal or No Signal - Ion suppression from matrix components. - Inefficient ionization. - Incorrect mass transition settings.- Improve sample cleanup to remove interfering matrix components. - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Infuse a standard solution to optimize the precursor and product ion masses.
High Background Noise - Contaminated mobile phase or LC system. - Matrix effects. - In-source fragmentation.- Use high-purity solvents and flush the LC system. - Employ a more effective sample preparation technique. - Optimize the cone voltage/fragmentor voltage.
Inconsistent Results (Poor Precision) - Variability in sample preparation. - Instability of the analyte in the matrix or after extraction. - Carryover from previous injections.- Use an internal standard to compensate for variability. - Investigate analyte stability under different storage conditions. - Optimize the autosampler wash procedure.

Experimental Protocols

Illustrative HPLC-UV Method for this compound

This protocol is a starting point and requires optimization and validation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    Time (min) % B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan (typically in the range of 220-280 nm for similar structures).

  • Injection Volume: 10 µL.

Illustrative LC-MS/MS Method for this compound

This protocol is a general guideline and requires thorough optimization and validation.

  • LC System: A UHPLC system is recommended for better resolution and speed.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transition: The precursor ion will be the [M+H]+ of Axelopran. The product ions need to be determined by infusing a standard solution and performing a product ion scan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine) Spiking Spike with Internal Standard BiologicalMatrix->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (HPLC/UHPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the analysis of this compound in biological matrices.

troubleshooting_logic Problem Analytical Problem Encountered CheckSystem Check System Suitability (Peak Shape, Retention Time, S/N) Problem->CheckSystem SystemOK System Suitability OK? CheckSystem->SystemOK InvestigateSample Investigate Sample Preparation SystemOK->InvestigateSample Yes TroubleshootSystem Troubleshoot Hardware (LC, MS, Column) SystemOK->TroubleshootSystem No SampleOK Sample Prep Consistent? InvestigateSample->SampleOK CheckMethod Review and Optimize Analytical Method Parameters OptimizeMethod Optimize Method (e.g., Gradient, MS settings) CheckMethod->OptimizeMethod SampleOK->CheckMethod Yes SampleOK->OptimizeMethod No Revalidate Re-validate Method OptimizeMethod->Revalidate Solution Problem Resolved Revalidate->Solution TroubleshootSystem->Revalidate

Validation & Comparative

A Comparative Efficacy Analysis of Axelopran Sulfate and Naloxegol for Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Axelopran sulfate and naloxegol in the treatment of opioid-induced constipation (OIC). The information is compiled from publicly available clinical trial data and research publications to assist researchers, scientists, and drug development professionals in their understanding of these two peripherally acting mu-opioid receptor antagonists (PAMORAs).

Executive Summary

Both this compound and naloxegol are designed to alleviate the gastrointestinal side effects of opioid analgesics without compromising their central analgesic effects. Naloxegol is an established treatment for OIC with a well-documented efficacy and safety profile from large-scale Phase III clinical trials. This compound, a newer investigational drug, has shown promise in Phase II clinical trials, demonstrating a dose-dependent improvement in bowel function. While direct head-to-head comparative trials are not yet available, this guide synthesizes the existing data to provide a comparative overview of their efficacy.

Mechanism of Action

Both this compound and naloxegol are peripherally acting mu-opioid receptor antagonists (PAMORAs). Opioids cause constipation by binding to mu-opioid receptors in the gastrointestinal tract, which decreases motility and increases fluid absorption. PAMORAs selectively block these peripheral receptors, thereby mitigating the constipating effects of opioids without crossing the blood-brain barrier and interfering with the central analgesic effects.

dot

Caption: Signaling pathway of opioid action and PAMORA intervention.

Efficacy Data: A Comparative Overview

Due to the absence of direct comparative trials, this section presents the efficacy data for this compound and naloxegol from their respective clinical trial programs.

This compound (TD-1211) - Phase II Data

This compound has completed Phase II clinical trials for OIC. While comprehensive data from these trials (NCT01459926 and NCT01401985) are not fully published, available information indicates a dose-dependent increase in the number of spontaneous bowel movements (SBMs) and complete spontaneous bowel movements (CSBMs).[1] One Phase IIb study reported that at a 15 mg dose, 70% of patients experienced at least three SBMs per week and an increase of at least one SBM per week from baseline.[1] Another report mentioned a statistically significant increase in CSBMs at the highest tested dose.[2]

Table 1: Summary of Available this compound Phase II Efficacy Data

EndpointResult
Response Rate (15 mg dose) 70% of patients with ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline[1]
Change in Complete Spontaneous Bowel Movements (CSBMs) Statistically significant increase from baseline at the highest dose[2]
Naloxegol - Phase III Data (KODIAC-04 & KODIAC-05)

Naloxegol's efficacy has been robustly demonstrated in two large, randomized, double-blind, placebo-controlled Phase III trials, KODIAC-04 and KODIAC-05.

Table 2: Summary of Naloxegol Phase III Efficacy Data (12-week treatment period)

EndpointKODIAC-04KODIAC-05
Responder Rate (25 mg Naloxegol) 44% (vs. 29% for placebo, p=0.001)40% (vs. 29% for placebo, p=0.021)
Responder Rate (12.5 mg Naloxegol) Statistically significant improvement over placebo (p=0.015)Not statistically significant vs. placebo
Median Time to First SBM (25 mg) 6 hours (vs. 36 hours for placebo)12 hours (vs. 37 hours for placebo)
Mean Change in SBMs/week (25 mg) Significant improvement over placeboSignificant improvement over placebo

Responder definition: ≥3 SBMs/week and an increase from baseline of ≥1 SBM for ≥9 of 12 weeks and for ≥3 of the final 4 weeks.

Experimental Protocols

This compound Phase II Study Design (General Overview)

The Phase II trials for this compound were randomized, double-blind, placebo-controlled, parallel-group studies designed to assess the safety and efficacy of different doses of Axelopran in patients with OIC.

  • Population: Patients with a history of OIC who were on a stable dose of opioid therapy.

  • Intervention: Once-daily oral doses of this compound or placebo.

  • Primary Endpoint: Change from baseline in the number of SBMs per week.

dot

Axelopran_Phase2_Workflow Screening Screening of Patients with OIC on Stable Opioids Randomization Randomization Screening->Randomization Axelopran_Dose1 Axelopran Dose 1 Randomization->Axelopran_Dose1 Axelopran_Dose2 Axelopran Dose 2 Randomization->Axelopran_Dose2 Placebo Placebo Randomization->Placebo Treatment Daily Dosing Axelopran_Dose1->Treatment Axelopran_Dose2->Treatment Placebo->Treatment Endpoint_Assessment Primary Endpoint Assessment: Change in SBMs/week Treatment->Endpoint_Assessment

Caption: Axelopran Phase II trial workflow.

Naloxegol Phase III (KODIAC-04 & KODIAC-05) Study Design

These were two identical, 12-week, multicenter, randomized, double-blind, placebo-controlled trials.

  • Population: Adult patients with non-cancer pain and OIC, defined as fewer than three SBMs per week with symptoms of constipation. Patients were on a stable opioid dose.

  • Intervention: Once-daily oral naloxegol (12.5 mg or 25 mg) or placebo.

  • Primary Endpoint: The percentage of "responders," as defined by an increase in the frequency of SBMs over the 12-week treatment period.

  • Secondary Endpoints: Included time to first post-dose SBM, change in the number of SBMs per week, and patient-reported outcomes on constipation symptoms.

dot

Naloxegol_Phase3_Workflow Screening Screening of Patients with Non-Cancer Pain and OIC Randomization Randomization (1:1:1) Screening->Randomization Naloxegol_25mg Naloxegol 25 mg Randomization->Naloxegol_25mg Naloxegol_12_5mg Naloxegol 12.5 mg Randomization->Naloxegol_12_5mg Placebo Placebo Randomization->Placebo Treatment 12-Week Daily Dosing Naloxegol_25mg->Treatment Naloxegol_12_5mg->Treatment Placebo->Treatment Primary_Endpoint Primary Endpoint: Responder Rate Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Time to First SBM, etc. Treatment->Secondary_Endpoints

Caption: Naloxegol Phase III (KODIAC) trial workflow.

Discussion and Future Directions

Naloxegol has a well-established efficacy profile for the treatment of OIC in patients with non-cancer pain, supported by robust Phase III data. This compound has demonstrated promising results in Phase II studies, suggesting its potential as an effective treatment for OIC.

A direct, head-to-head comparison is necessary to definitively determine the relative efficacy and safety of this compound and naloxegol. Future research should focus on:

  • Publication of full Axelopran Phase II results: Detailed data from the completed Phase II trials are needed for a more comprehensive indirect comparison.

  • Phase III trials for Axelopran: Larger, well-controlled Phase III trials are required to confirm the efficacy and safety of Axelopran and to further define its therapeutic role.

  • Head-to-head comparative trials: A direct comparison with an established PAMORA like naloxegol would provide the most definitive evidence of Axelopran's relative efficacy and safety.

This guide provides a snapshot of the current publicly available data. As more research on this compound becomes available, a more complete and direct comparison with naloxegol will be possible. Researchers and drug development professionals are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

References

Comparative Guide to the Peripheral Selectivity of Axelopran Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Axelopran sulfate with other peripherally acting mu-opioid receptor antagonists (PAMORAs), focusing on the experimental validation of its peripheral selectivity. Opioid-induced constipation (OIC) is a significant side effect of opioid therapy, arising from the activation of mu-opioid receptors in the enteric nervous system.[1] The therapeutic goal of PAMORAs is to block these peripheral receptors to alleviate OIC without compromising the centrally-mediated analgesic effects of opioids.[2][3] This requires a high degree of peripheral selectivity and limited penetration across the blood-brain barrier (BBB).[2]

Mechanism of Peripheral Selectivity

Axelopran (formerly TD-1211) is a potent, peripherally restricted mu-opioid receptor antagonist.[4] Its limited ability to cross the BBB is a key design feature, attributed to its physicochemical properties and its nature as a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is an active transporter protein located on the luminal surface of the brain capillary endothelial cells that effectively pumps a wide range of substrates out of the central nervous system (CNS), thereby maintaining the integrity of the BBB. Other PAMORAs, such as naloxegol and naldemedine, also utilize this mechanism to limit CNS exposure.

Comparative Performance of PAMORAs

The following table summarizes the key characteristics and clinical data for this compound and other selected FDA-approved PAMORAs. Direct head-to-head clinical trial comparisons are limited; therefore, data is compiled from individual placebo-controlled studies.

FeatureThis compound (TD-1211)Methylnaltrexone (Relistor®)Naloxegol (Movantik®)Naldemedine (Symproic®)
Primary Mechanism Peripherally restricted µ-opioid antagonist; P-gp substrate.Quaternary amine structure limits BBB crossing.PEGylated derivative of naloxone; P-gp substrate.Naltrexone derivative; P-gp substrate.
Receptor Selectivity High affinity for µ-opioid receptors.Selective for µ-opioid receptors.Selective for µ-opioid receptors.Antagonizes µ-, δ-, and κ-opioid receptors peripherally.
Formulation Oral.Oral, Subcutaneous (SC) injection.Oral.Oral.
FDA Approval Status Investigational; Phase 3 ready.Approved for OIC in chronic non-cancer pain and advanced illness.Approved for OIC in chronic non-cancer pain.Approved for OIC in chronic non-cancer pain.
Typical Dosing Not yet established.450 mg oral once daily; 12 mg SC once daily.25 mg once daily.0.2 mg once daily.
Efficacy Endpoint Data from Phase II studies.Significant increase in spontaneous bowel movements (SBMs) within 4 hours (SC).Significant increase in SBMs/week vs. placebo.Higher number of SBMs compared to placebo.
CNS Side Effects No reported impact on central analgesia in clinical studies.Does not compromise centrally-mediated analgesia.Does not compromise centrally-mediated analgesia.Alleviates constipation without affecting analgesia or causing withdrawal.

Experimental Validation Protocols

The peripheral selectivity of a PAMORA is validated through a series of in vitro and in vivo experiments designed to assess its interaction with opioid receptors, its ability to cross the BBB, and its functional effects on peripheral versus central opioid-mediated actions.

In Vitro Receptor Binding and Functional Assays
  • Objective : To determine the binding affinity and functional activity of the compound at opioid receptors (mu, delta, kappa).

  • Methodology :

    • Membrane Preparation : Membranes are prepared from cells recombinantly expressing human opioid receptors.

    • Competitive Binding Assay : Membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for mu-receptors) and varying concentrations of the test compound (e.g., Axelopran).

    • Detection : The amount of radioligand displaced by the test compound is measured using scintillation counting.

    • Data Analysis : The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated and converted to the equilibrium dissociation constant (Ki) to determine binding affinity.

    • Functional Assay (e.g., GTPγS binding) : The ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding to cell membranes is measured to confirm its antagonist activity.

Blood-Brain Barrier Permeability Assays
  • Objective : To quantify the potential of the compound to cross the BBB.

  • Methodology :

    • In Vitro P-gp Substrate Assessment : Caco-2 or MDCK cell monolayers expressing P-gp are used. The bidirectional transport (apical-to-basolateral and basolateral-to-apical) of the compound is measured. A high efflux ratio (B-to-A / A-to-B) indicates the compound is a P-gp substrate.

    • In Vivo Brain Penetration Studies : The compound is administered to rodents (e.g., rats, mice). At various time points, concentrations of the drug in plasma and brain tissue are measured using LC-MS/MS. The brain-to-plasma concentration ratio (Kp) is calculated. A low Kp value signifies poor BBB penetration.

In Vivo Models of Peripheral and Central Opioid Action
  • Objective : To demonstrate that the antagonist reverses peripheral opioid effects (constipation) without affecting central effects (analgesia).

  • Methodology :

    • Gastrointestinal Motility Model :

      • Opioid-induced constipation is induced in rodents using morphine or loperamide.

      • The test compound is administered, and gastrointestinal transit is measured (e.g., charcoal meal transit time). Efficacy is demonstrated by the reversal of opioid-induced transit delay.

    • Analgesia Model (e.g., Hot Plate or Tail-Flick Test) :

      • Animals are treated with an opioid analgesic (e.g., morphine) to produce a measurable analgesic effect.

      • The PAMORA is then co-administered.

      • The lack of a significant reduction in the analgesic response confirms that the antagonist does not interfere with central mu-opioid receptors.

    • Opioid Withdrawal Precipitation Model :

      • Animals are made physically dependent on an opioid (e.g., via repeated morphine injections).

      • The PAMORA is administered, and animals are observed for signs of central withdrawal (e.g., jumping, wet dog shakes, teeth chattering). The absence of these signs indicates a lack of significant CNS penetration.

Visualizations

Mu-Opioid Receptor Signaling in the Enteric Neuron

G cluster_0 cluster_1 Enteric Neuron Membrane cluster_2 opioid Opioid Agonist (e.g., Morphine) mor Mu-Opioid Receptor (MOR) opioid->mor Binds & Activates axelopran Axelopran (PAMORA) axelopran->mor Binds & Blocks g_protein Gi/Go Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel ↑ K+ Efflux (Hyperpolarization) g_protein->k_channel ca_channel ↓ Ca2+ Influx g_protein->ca_channel camp ↓ cAMP ac->camp neurotransmitter ↓ Neurotransmitter Release (e.g., ACh) k_channel->neurotransmitter ca_channel->neurotransmitter constipation ↓ Peristalsis & ↑ Water Absorption (Constipation) neurotransmitter->constipation

Caption: Mu-opioid receptor signaling pathway in an enteric neuron leading to constipation.

Experimental Workflow for Validating Peripheral Selectivity

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical In Vivo Models cluster_2 Phase 3: Clinical Trials a1 Receptor Binding Assays (Affinity & Selectivity) a2 Functional Assays (e.g., GTPγS) a1->a2 b2 GI Motility Model (Peripheral Efficacy) a2->b2 a3 BBB Permeability Assay (e.g., Caco-2, P-gp) b1 Brain Penetration Study (Brain-to-Plasma Ratio) a3->b1 b3 Analgesia Model (Lack of Central Effect) b1->b3 b4 Opioid Withdrawal Model (Lack of Central Effect) b1->b4 c1 Phase I (Safety, Tolerability, PK) b2->c1 b3->c1 b4->c1 c2 Phase II/III (Efficacy for OIC & No Impact on Analgesia) c1->c2

Caption: A stepwise workflow for the validation of a PAMORA's peripheral selectivity.

Comparative Properties of PAMORAs

Caption: Logical relationship of key properties for peripherally selective antagonists.

References

Synergistic Effect of Axelopran Sulfate with Anti-PD-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Axelopran sulfate when combined with anti-PD-1 therapy, supported by preclinical experimental data. The data underscores the potential of Axelopran, a peripherally acting μ-opioid receptor antagonist, to enhance the efficacy of immune checkpoint inhibitors, particularly in the context of opioid-managed cancer pain.

Executive Summary

Opioid analgesics, a cornerstone of cancer pain management, are known to have immunosuppressive effects that can hinder the efficacy of immunotherapies like anti-PD-1 agents.[1][2][3] Preclinical research demonstrates that morphine, a commonly used opioid, can suppress the infiltration of CD8+ T cells into the tumor microenvironment, thereby diminishing the antitumor effects of anti-PD-1 therapy.[2][4] this compound, by blocking the peripheral μ-opioid receptor 1 (OPRM1) on immune cells, has been shown to reverse this opioid-induced immunosuppression. In a syngeneic mouse model of oral squamous cell carcinoma, the combination of Axelopran with anti-PD-1 therapy in morphine-treated subjects resulted in a significant, greater-than-additive reduction in tumor volume and a notable increase in the infiltration of tumor-fighting CD8+ T cells. These findings present a compelling case for Axelopran as an adjunct therapy to improve outcomes for cancer patients receiving both opioid analgesics and immune checkpoint inhibitors. A Phase 2 clinical trial is currently underway to evaluate the combination of Axelopran and Pembrolizumab in patients with head and neck squamous cell carcinoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study utilizing an orthotopic mouse model of oral squamous cell carcinoma (MOC1).

Table 1: Effect of Treatment on Tumor Size

Treatment GroupMean Tumor Size (% Change from Baseline)Statistical Significance (p-value)
Vehicle + IgGIncrease-
Morphine + IgGIncreaseNot significant vs. Vehicle + IgG
Vehicle + anti-PD-1Decreasep < 0.01 vs. Vehicle + IgG
Morphine + anti-PD-1IncreaseNot significant vs. Morphine + IgG
Morphine + Axelopran + anti-PD-1Significant Decreasep < 0.05 vs. Morphine + anti-PD-1

Data adapted from McIlvried et al., Journal for ImmunoTherapy of Cancer, 2024.

Table 2: Effect of Treatment on Tumor Infiltrating CD8+ T Cells

Treatment GroupMean CD8+ T Cell Infiltration (% of CD45+ cells)Statistical Significance (p-value)
Vehicle + IgGBaseline-
Morphine + IgGDecreasep < 0.05 vs. Vehicle + IgG
Vehicle + anti-PD-1Increasep < 0.01 vs. Vehicle + IgG
Morphine + anti-PD-1No significant increaseNot significant vs. Morphine + IgG
Morphine + Axelopran + anti-PD-1Significant Increasep < 0.05 vs. Morphine + anti-PD-1

Data adapted from McIlvried et al., Journal for ImmunoTherapy of Cancer, 2024.

Key Experiments and Methodologies

The synergistic effect of Axelopran and anti-PD-1 therapy was established through a series of preclinical experiments. The core methodology is detailed below.

Syngeneic Orthotopic Mouse Model of Oral Squamous Cell Carcinoma
  • Cell Line: Mouse Oral Cancer 1 (MOC1) cells were used. This cell line is syngeneic to the C57BL/6 mouse strain, ensuring a fully immunocompetent model.

  • Animal Model: Wildtype C57BL/6 mice were used.

  • Tumor Implantation: MOC1 cells were injected into the buccal mucosa of the mice to establish orthotopic tumors, mimicking the natural location and microenvironment of oral cancers.

  • Treatment Regimen:

    • Tumors were allowed to establish for 25 days post-inoculation.

    • Mice were then treated with morphine (10 mg/kg, twice daily) or vehicle for 4.5 days. In the combination groups, Axelopran (1 mg/kg) was co-injected with morphine.

    • Following the morphine/vehicle treatment, mice received three doses of anti-PD-1 monoclonal antibody (250 µ g/injection ) or an IgG control antibody every other day. In the synergistic treatment group, Axelopran was co-injected with the anti-PD-1 antibody.

    • Tissue was harvested for analysis 48 hours after the final antibody treatment.

  • Endpoints:

    • Tumor Growth: Tumor size was measured by calipers and recorded as a percent change from baseline.

    • Immune Cell Infiltration: Tumors were harvested, processed into single-cell suspensions, and analyzed by flow cytometry to quantify the populations of various immune cells, particularly CD8+ T cells.

Visualizing the Mechanisms and Workflows

Signaling Pathway: Opioid-Mediated Immunosuppression and Axelopran's Reversal

The following diagram illustrates the proposed signaling pathway by which morphine suppresses T-cell activity and how Axelopran counteracts this effect, thereby enabling anti-PD-1 therapy.

G cluster_tcell CD8+ T Cell OPRM1 OPRM1 Receptor Suppression Suppression of Effector Functions (e.g., Cytokine Release) OPRM1->Suppression TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Receptor Exhaustion T-Cell Exhaustion PD1->Exhaustion Morphine Morphine (Opioid) Morphine->OPRM1 Binds & Activates Axelopran Axelopran Axelopran->OPRM1 Blocks PDL1 PD-L1 on Tumor Cell PDL1->PD1 Binds Antigen Antigen Antigen->TCR Binds AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blocks

Caption: Opioid-mediated immunosuppression and its reversal by Axelopran.

Experimental Workflow

This diagram outlines the workflow of the key in vivo experiment described above.

G start Start: C57BL/6 Mice implant Orthotopic Implantation of MOC1 Tumor Cells start->implant tumor_growth Tumor Establishment (25 Days) implant->tumor_growth treatment_opioid Opioid/Vehicle Treatment Phase (4.5 Days) - Morphine or Vehicle - With/Without Axelopran tumor_growth->treatment_opioid treatment_immuno Immunotherapy Phase (3 Doses, Q2D) - Anti-PD-1 or IgG Control - With/Without Axelopran treatment_opioid->treatment_immuno endpoint Endpoint Analysis: - Tumor Volume Measurement - Flow Cytometry of  Tumor Infiltrates treatment_immuno->endpoint

Caption: In vivo experimental workflow for evaluating synergy.

Logical Relationship: Rationale for Combination Therapy

The following diagram illustrates the logical basis for combining Axelopran with anti-PD-1 therapy in patients on opioid analgesics.

G cluster_approach Therapeutic Approach problem Problem: Cancer pain requires opioids, but opioids suppress anti-tumor immunity. opioid Opioid Analgesic (e.g., Morphine) anti_pd1 Anti-PD-1 Therapy axelopran This compound goal Goal: Enhance anti-PD-1 efficacy without compromising pain management. Pain Relief Pain Relief Immunosuppression Immunosuppression pain_relief Pain Relief opioid->pain_relief immunosuppression Immunosuppression (Reduced T-Cell Infiltration) opioid->immunosuppression Enhanced T-Cell\nActivity Enhanced T-Cell Activity tcell_activity Enhanced T-Cell Activity anti_pd1->tcell_activity Blocks Peripheral\nOpioid Receptors Blocks Peripheral Opioid Receptors block_immuno Blocks Peripheral Opioid Receptors axelopran->block_immuno immunosuppression->anti_pd1 Inhibits Efficacy synergy Synergistic Antitumor Effect tcell_activity->synergy block_immuno->immunosuppression Reverses block_immuno->synergy

Caption: Rationale for Axelopran and anti-PD-1 combination therapy.

References

Validating the Binding Kinetics of Axelopran Sulfate to Mu-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of Axelopran sulfate to the mu-opioid receptor (MOR), benchmarked against other relevant opioid receptor ligands. The information presented herein is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of Axelopran. This document summarizes key quantitative data, details established experimental protocols for assessing binding kinetics, and visualizes the associated biological pathways and experimental workflows.

Comparative Binding Affinity and Kinetics of Axelopran and Other Opioid Ligands

The interaction of a ligand with its receptor is defined by its binding affinity (how strongly it binds) and its kinetics (the rates of association and dissociation). These parameters are fundamental in determining a drug's potency, duration of action, and overall pharmacological effect. Axelopran (TD-1211) is a peripherally restricted μ-opioid receptor antagonist.[1] It possesses a high affinity for the mu-opioid receptor, comparable to its affinity for the kappa-opioid receptor and with a lower affinity for the delta-opioid receptor.[1]

Below is a summary of the binding affinities (Ki) and, where available, dissociation rates (koff) for this compound and a selection of other opioid receptor ligands at the human mu-opioid receptor. A lower Ki value is indicative of a higher binding affinity.

CompoundTypeKi (nM)Dissociation Rate (koff) (s⁻¹)
Axelopran Antagonist~0.2Not Reported
BuprenorphinePartial Agonist0.2[2][3]2.0 x 10⁻⁴[2]
NaltrexoneAntagonistNot ReportedNot Reported
NaloxoneAntagonist1.5 - 2.32.4 x 10⁻²
MorphineAgonist1.2Not Reported
Morphine-6-GlucuronideAgonist0.6Not Reported
HydrocodoneAgonist19.8Not Reported
FentanylAgonistNot ReportedNot Reported

Note: Ki values can vary between studies due to differences in experimental conditions and assay systems. The pKd of 9.7 for Axelopran at the human recombinant μ-opioid receptor was converted to an approximate Ki value.

Experimental Protocols

The determination of ligand-receptor binding kinetics is primarily conducted through in vitro assays. The two most common and robust methods are radioligand binding assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay (Competitive)

This widely utilized method determines the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., Axelopran) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human mu-opioid receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: A tritiated opioid with high affinity for the mu-receptor, such as [³H]-DAMGO or [³H]-diprenorphine.

  • Test Compound: The unlabeled compound of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone, to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the receptor membranes, radioligand, and a high concentration of a non-specific binding control are also prepared.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

  • Specific Binding Calculation: The non-specific binding (radioactivity in the presence of the non-specific control) is subtracted from the total binding (radioactivity in the absence of the competitor) to determine the specific binding of the radioligand to the mu-opioid receptor.

  • IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound's concentration to generate a dose-response curve. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

  • Ki Calculation: The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing data on both the association (kon) and dissociation (koff) rates.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) of a test compound for the mu-opioid receptor.

Materials:

  • SPR Instrument: A device capable of measuring changes in the refractive index at the surface of a sensor chip.

  • Sensor Chip: A chip with a surface that allows for the immobilization of the mu-opioid receptor.

  • Receptor: Purified mu-opioid receptor.

  • Analyte: The compound of interest (e.g., this compound) dissolved in a suitable running buffer.

  • Running Buffer: A buffer that flows continuously over the sensor chip surface.

Procedure:

  • Immobilization: The purified mu-opioid receptor is immobilized onto the surface of the sensor chip.

  • Analyte Injection: A solution containing the analyte is injected and flows over the sensor chip surface.

  • Association Phase: The binding of the analyte to the immobilized receptor is monitored in real-time, which generates an association curve.

  • Dissociation Phase: The analyte solution is replaced with the running buffer, and the dissociation of the analyte from the receptor is monitored in real-time, generating a dissociation curve.

Data Analysis:

The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further elucidate the experimental process and the biological context of Axelopran's interaction with the mu-opioid receptor, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Receptor Source (e.g., HEK293 cell membranes) D Mix Receptor, Radioligand, and Test Compound A->D B Radioligand (e.g., [³H]-DAMGO) B->D C Test Compound (e.g., Axelopran) C->D E Allow to Reach Equilibrium D->E F Rapid Filtration E->F G Wash to Remove Unbound Ligand F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Specific Binding H->I J Generate Dose-Response Curve I->J K Determine IC₅₀ J->K L Calculate Ki (Cheng-Prusoff Equation) K->L

Caption: Workflow for a competitive radioligand binding assay.

G cluster_0 Extracellular cluster_1 Intracellular Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates Antagonist Axelopran Antagonist->MOR Binds & Blocks G_Protein Gαi/o Protein MOR->G_Protein Conformational Change Block Blocked Signaling MOR->Block AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Signaling Downstream Signaling (e.g., MAPK pathway) G_Protein->Signaling cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Central Effect) Signaling->Analgesia

Caption: Mu-opioid receptor signaling pathway.

References

A Cross-Study Comparison of Clinical Trial Data for Axelopran Sulfate in Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial data for Axelopran sulfate, a peripherally acting mu-opioid receptor antagonist (PAMORA), with other approved alternatives for the treatment of opioid-induced constipation (OIC). The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.

Introduction to this compound

This compound (formerly TD-1211) is an investigational drug candidate that acts as a peripherally selective antagonist of the mu-opioid receptor. By selectively blocking these receptors in the gastrointestinal tract, Axelopran aims to alleviate OIC without compromising the centrally mediated analgesic effects of opioids. It also demonstrates affinity for kappa- and delta-opioid receptors. Clinical development for OIC has progressed to Phase II trials.

Efficacy Data

Clinical trial data for this compound and its comparators are summarized below. The primary efficacy endpoint in these studies is typically the change from baseline in the number of complete spontaneous bowel movements (CSBMs) or spontaneous bowel movements (SBMs) per week.

Table 1: Comparison of Efficacy in Phase II/III Clinical Trials for OIC

DrugDose(s)Study PopulationKey Efficacy Outcome(s)
This compound 15 mg once dailyChronic non-cancer pain with OICIncrease in weekly CSBMs from a baseline of 0.2 to nearly 3 at week 5.[1]
Methylnaltrexone (oral) 150 mg, 300 mg, 450 mg once dailyChronic non-cancer pain with OICSignificant increase in the mean percentage of dosing days with a rescue-free bowel movement (RFBM) within 4 hours for the 300 mg (24.6%) and 450 mg (27.4%) doses compared to placebo (18.2%).[2]
Methylnaltrexone (subcutaneous) 12 mg as neededChronic non-cancer pain with OIC45.9% of patients experienced an RFBM within 4 hours of the first dose, compared to 9.7% with placebo.[3]
Naloxegol 12.5 mg, 25 mg once dailyChronic non-cancer pain with OIC and laxative-inadequate responseSignificantly higher OIC response rates for both the 12.5 mg and 25 mg doses compared to placebo. Median time to first post-dose SBM was 19.2 hours and 7.6 hours, respectively, versus 41.1 hours for placebo.[1]
Naldemedine 0.2 mg once dailyChronic non-cancer pain with OICThe proportion of responders (≥3 SBMs/week and a ≥1 SBM/week increase from baseline) was significantly higher with naldemedine (50.1%) compared to placebo (34.1%).
Alvimopan 0.5 mg once or twice dailyChronic non-cancer pain with OICGreater proportions of SBM responders in both alvimopan groups (63%) compared with placebo (56%), though the difference was not statistically significant.

Note: Data for the 5 mg and 10 mg doses of this compound from the Phase 2b study (NCT01459926) are not publicly available in detail.

Safety and Tolerability

The safety profiles of this compound and its comparators are generally characterized by gastrointestinal side effects.

Table 2: Comparison of Common Treatment-Emergent Adverse Events (%)

Adverse EventThis compoundMethylnaltrexone (oral)Methylnaltrexone (subcutaneous)NaloxegolNaldemedineAlvimopanPlacebo (Representative)
Abdominal PainWell-tolerated, similar to placebo9.7%24.0%Reported20.2% (GI disorders)Similar to placebo1.5% - 16.1%
DiarrheaWell-tolerated, similar to placeboReportedReportedReported19.6%Similar to placeboReported
NauseaWell-tolerated, similar to placebo5.2%ReportedReported3.1%Lower than placebo6.7%
VomitingWell-tolerated, similar to placeboReportedReportedReported3.1%Lower than placeboReported
FlatulenceWell-tolerated, similar to placeboReportedReportedReportedReportedSimilar to placeboReported

Note: Specific adverse event rates for this compound are not detailed in publicly available sources but are stated to be "similar to placebo".

Pharmacokinetic Profile

Detailed human pharmacokinetic data for this compound is not extensively published. Preclinical studies in animals indicate that it has moderate oral bioavailability. In contrast, approved PAMORAs have well-characterized pharmacokinetic profiles in humans.

Table 3: Pharmacokinetic Parameters of Approved PAMORAs

DrugBioavailabilityTmaxKey Metabolic Pathways
Methylnaltrexone (oral) Low~3 hoursN-demethylation, sulfation, glucuronidation
Naloxegol Low~2 hoursCYP3A4-mediated metabolism
Naldemedine ~35%~0.75 hoursUGT1A3-mediated glucuronidation
Alvimopan <1%~2 hoursGut microflora hydrolysis

Experimental Protocols

Detailed experimental protocols for the this compound Phase 2b study (NCT01459926) are not publicly available. However, based on published information, a general workflow can be described.

Experimental Workflow: this compound Phase 2b OIC Trial (NCT01459926)

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 5-Week Treatment Period cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (Chronic non-cancer pain, OIC) Baseline 2-Week Baseline Period (Record CSBMs) Screening->Baseline Randomization Randomization (n=217) Baseline->Randomization Placebo Placebo Randomization->Placebo Axelopran5 Axelopran 5mg Randomization->Axelopran5 Axelopran10 Axelopran 10mg Randomization->Axelopran10 Axelopran15 Axelopran 15mg Randomization->Axelopran15 Endpoint Change from Baseline in weekly CSBMs Placebo->Endpoint Axelopran5->Endpoint Axelopran10->Endpoint Axelopran15->Endpoint

Caption: Workflow of the Axelopran Phase 2b OIC clinical trial.

Signaling Pathway

This compound exerts its therapeutic effect by blocking the interaction of opioid agonists with the mu-opioid receptor in the enteric nervous system. This antagonism reverses the inhibitory effects of opioids on gut motility.

Signaling Pathway of Opioid-Induced Constipation and PAMORA Intervention

G cluster_opioid Opioid Agonist Action cluster_effect Gastrointestinal Effects cluster_pamora PAMORA Intervention Opioid Opioid Agonist MuReceptor Mu-Opioid Receptor (Enteric Neuron) Opioid->MuReceptor ReducedMotility Decreased Gut Motility MuReceptor->ReducedMotility IncreasedAbsorption Increased Fluid Absorption MuReceptor->IncreasedAbsorption Constipation Constipation ReducedMotility->Constipation IncreasedAbsorption->Constipation Axelopran This compound (PAMORA) Axelopran->MuReceptor Antagonizes

Caption: Mechanism of OIC and the antagonistic action of Axelopran.

Conclusion

This compound has demonstrated promising efficacy in a Phase 2b clinical trial for OIC, with a favorable safety profile comparable to placebo. The data suggests a dose-dependent increase in complete spontaneous bowel movements. However, a comprehensive comparison with approved PAMORAs is limited by the lack of publicly available detailed quantitative data for all dose groups of Axelopran, as well as its human pharmacokinetic profile. Further clinical development and publication of data are necessary to fully elucidate the comparative efficacy and safety of this compound in the management of OIC.

References

Axelopran Sulfate: A Comparative Analysis of its Long-Term Safety Profile in the Landscape of Peripherally Acting Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety and mechanistic profile of Axelopran sulfate, a peripherally acting mu-opioid receptor antagonist (PAMORA), with other approved alternatives for the management of opioid-induced constipation (OIC). Axelopran (formerly TD-1211), a novel investigational agent, has shown promise in Phase 2 clinical trials and is also being explored for its potential role in oncology.[1] This guide synthesizes available data on its safety, mechanism of action, and compares it with established therapies, namely methylnaltrexone, naloxegol, and naldemedine.

Mechanism of Action: Peripherally Restricted Opioid Antagonism

This compound is a peripherally acting mu (µ)-opioid receptor antagonist.[2] Like other PAMORAs, its primary mechanism involves blocking the binding of opioid agonists to mu-receptors in the gastrointestinal tract. This selective antagonism in the periphery mitigates the constipating effects of opioids without compromising their centrally mediated analgesic effects. The peripheral restriction is a key feature, preventing the drug from crossing the blood-brain barrier and interfering with pain management. Axelopran also exhibits antagonist activity at kappa (κ) and delta (δ) opioid receptors.

The binding of opioids to mu-receptors in the enteric nervous system leads to decreased gut motility and secretions, resulting in constipation. By competitively inhibiting this interaction, PAMORAs like Axelopran help to restore normal bowel function.

cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System opioid Opioid Agonist mu_receptor Mu-Opioid Receptor opioid->mu_receptor Binds to constipation Decreased Motility & Secretion (Constipation) mu_receptor->constipation Leads to normal_function Restored Bowel Function mu_receptor->normal_function Signal for Normal Function Restored axelopran This compound axelopran->mu_receptor Blocks Binding blood_brain_barrier Blood-Brain Barrier (Axelopran does not cross) cns_opioid Opioid Agonist cns_receptor Mu-Opioid Receptor cns_opioid->cns_receptor Binds to analgesia Analgesia cns_receptor->analgesia Provides

Mechanism of this compound in the GI Tract.

Comparative Long-Term Safety Profile

While comprehensive long-term safety data for this compound from Phase 3 trials are not yet publicly available, data from its Phase 2 trials provide initial insights. This section compares the available safety information for Axelopran with the established long-term safety profiles of approved PAMORAs.

Drug ClassDrug NameTrial DurationMost Common Adverse Events (>5%)Serious Adverse Events
Investigational PAMORA This compound Phase 2Diarrhea, Nausea, Abdominal PainNo serious adverse events reported in Phase 2 OIC trials.
Approved PAMORAs Naldemedine 52 Weeks (COMPOSE-3)Diarrhea (11.0%), Abdominal Pain (8.2%), Vomiting (6.0%)Similar incidence to placebo. No evidence of opioid withdrawal.
Naloxegol 52 Weeks (KODIAC-08)Abdominal Pain (17.8%), Diarrhea (12.9%), Nausea (9.4%), Headache (9.0%), Flatulence (6.9%)No imbalances in major adverse cardiovascular events compared to usual care.
Methylnaltrexone (subcutaneous) 48 WeeksAbdominal Pain (24.0%), Diarrhea (16.4%), Nausea (15.1%)Serious cardiac-related adverse events occurred in a small number of patients with cardiovascular risk factors.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key long-term safety studies of the comparator drugs.

Naldemedine: COMPOSE-3 Trial

The COMPOSE-3 study was a 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[3][4]

  • Objective: To evaluate the long-term safety and tolerability of 0.2 mg of naldemedine administered orally once daily in adult patients with chronic non-cancer pain and OIC.

  • Patient Population: Adults with chronic non-cancer pain receiving opioid therapy for at least 3 months and experiencing OIC. Patients were permitted to be on a stable laxative regimen.

  • Intervention: Patients were randomized in a 1:1 ratio to receive either naldemedine (0.2 mg) or a matching placebo once daily for 52 weeks.

  • Primary Endpoint: The primary outcome measures were treatment-emergent adverse events (TEAEs) and assessments of opioid withdrawal.

  • Secondary Endpoints: Efficacy endpoints included the frequency of spontaneous bowel movements (SBMs) at weeks 12, 24, 36, and 52. Patient-reported outcomes were also assessed using the Patient Assessment of Constipation Symptoms (PAC-SYM) and Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaires.

Naloxegol: KODIAC-08 Trial

The KODIAC-08 study was a 52-week, multicenter, open-label, randomized, parallel-group Phase 3 trial.[5]

  • Objective: To evaluate the long-term safety and tolerability of naloxegol in patients with non-cancer pain and OIC.

  • Patient Population: Outpatients aged 18-84 years on a stable dose of 30-1,000 mg of oral morphine equivalents for over 4 weeks with confirmed OIC.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either naloxegol (25 mg once daily) or "usual care" (investigator's choice of laxative regimen).

  • Primary Endpoint: The primary objective was to assess the long-term safety and tolerability of naloxegol.

  • Data Collection: Safety assessments included the incidence and severity of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Methylnaltrexone (subcutaneous): 48-Week Open-Label Trial

This was a Phase 3, multicenter, open-label trial to assess the long-term safety and efficacy of subcutaneous methylnaltrexone.

  • Objective: To evaluate the long-term safety and efficacy of subcutaneous methylnaltrexone for the treatment of OIC in patients with chronic non-cancer pain.

  • Patient Population: Adults with chronic non-cancer pain receiving opioid therapy who had an inadequate response to laxatives.

  • Intervention: Patients received subcutaneous methylnaltrexone 12 mg once daily for 48 weeks.

  • Primary Endpoint: The primary endpoint was the incidence and severity of adverse events.

  • Secondary Endpoints: Efficacy was assessed by the change from baseline in the number of rescue-free bowel movements per week.

cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Assessment Screening Patient Screening (Chronic Non-Cancer Pain & OIC) Randomization Randomization Screening->Randomization Axelopran This compound (Phase 2) Randomization->Axelopran Naldemedine Naldemedine (52 wks) vs. Placebo Randomization->Naldemedine Naloxegol Naloxegol (52 wks) vs. Usual Care Randomization->Naloxegol Methylnaltrexone Methylnaltrexone (48 wks) Open-Label Randomization->Methylnaltrexone Safety Safety Assessment (Adverse Events) Axelopran->Safety Efficacy Efficacy Assessment (Bowel Movement Frequency) Axelopran->Efficacy Naldemedine->Safety Naldemedine->Efficacy Naloxegol->Safety Naloxegol->Efficacy Methylnaltrexone->Safety Methylnaltrexone->Efficacy

References

A Comparative Analysis of Axelopran Sulfate and Alvimopan for the Management of Postoperative Ileus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Axelopran sulfate and alvimopan, two peripherally acting mu-opioid receptor antagonists (PAMORAs), for the management of postoperative ileus (POI). While both compounds share a common mechanism of action, their clinical development and approved indications differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available scientific data, experimental protocols, and a comparative analysis to inform future research and clinical consideration.

Executive Summary

Alvimopan is an established therapeutic agent approved for the acceleration of gastrointestinal recovery following bowel resection surgery.[1] Its efficacy and safety have been demonstrated in numerous clinical trials. This compound, also known as TD-1211, has been primarily investigated for the treatment of opioid-induced constipation (OIC) and currently lacks clinical data for the indication of postoperative ileus. This guide will present a detailed comparison based on the available evidence, highlighting the established role of alvimopan in POI and the potential, yet unproven, application of this compound.

Mechanism of Action: Peripherally Acting Mu-Opioid Receptor Antagonists

Both this compound and alvimopan are peripherally acting mu-opioid receptor antagonists.[2] Opioids, commonly used for postoperative pain management, bind to mu-opioid receptors in the gastrointestinal tract, leading to decreased motility and contributing to the development of postoperative ileus. PAMORAs selectively block these peripheral receptors without crossing the blood-brain barrier, thereby mitigating the gastrointestinal side effects of opioids while preserving their central analgesic effects.[2][3]

cluster_0 Opioid Agonist Action cluster_1 PAMORA Intervention Opioid Opioid (e.g., Morphine) MuReceptor_GI Mu-Opioid Receptor (GI Tract) Opioid->MuReceptor_GI Binds to BlockedReceptor Blocked Mu-Opioid Receptor Opioid->BlockedReceptor Binding Inhibited DecreasedMotility Decreased GI Motility (Postoperative Ileus) MuReceptor_GI->DecreasedMotility Leads to PAMORA PAMORA (Alvimopan / Axelopran) PAMORA->BlockedReceptor Competitively Binds RestoredMotility Restored GI Motility BlockedReceptor->RestoredMotility Results in

Figure 1: Signaling pathway of PAMORAs in postoperative ileus.

Comparative Data

Physicochemical and Pharmacokinetic Properties
PropertyThis compound (TD-1211)Alvimopan
Primary Indication Opioid-Induced Constipation (Investigational)Postoperative Ileus
Administration OralOral
Metabolism Predominantly CYP3A4-mediated hydroxylation in humansHydrolysis by gut flora to an active metabolite
Blood-Brain Barrier Penetration Minimal; Substrate of P-glycoprotein efflux transporterMinimal
Clinical Efficacy

A pooled analysis of five phase III clinical trials involving over 2,500 patients demonstrated that alvimopan significantly accelerated the recovery of gastrointestinal function compared to placebo in patients undergoing bowel resection.[1]

EndpointAlvimopan (12 mg)PlaceboHazard Ratio (95% CI)
Time to First Bowel Movement Accelerated--
Time to Toleration of Solid Food Accelerated--
Time to Discharge Order Written Accelerated by 13-21 hours--
Postoperative NG Tube Insertion Reduced incidence--

Note: Specific hazard ratios and p-values vary across individual studies. The data consistently show a statistically significant benefit for alvimopan.

Data for this compound in postoperative ileus is not available. The following table summarizes key findings from a Phase 2b study in patients with opioid-induced constipation.

Endpoint (OIC Study)This compoundPlacebo
Change from Baseline in Spontaneous Bowel Movements per Week Statistically significant increase-
Time to First Spontaneous Bowel Movement Significantly shorter-

Safety and Tolerability

Alvimopan

In short-term use for postoperative ileus (up to 15 doses), alvimopan is generally well-tolerated. The most common adverse event reported in clinical trials was dyspepsia. Long-term use of alvimopan has been associated with a potential increased risk of myocardial infarction, leading to a restricted access program for its use.

This compound

Clinical trial data for this compound in opioid-induced constipation have shown it to be generally well-tolerated. The safety profile in the context of postoperative ileus has not been established.

Experimental Protocols

The evaluation of drugs for postoperative ileus typically involves both preclinical and clinical studies.

Preclinical Evaluation Workflow

A Rodent Model of Postoperative Ileus (Intestinal Manipulation) B Drug Administration (e.g., Axelopran or Alvimopan) A->B C Measurement of Gastrointestinal Transit (e.g., Charcoal Meal or Fluorescent Dextran) B->C D Assessment of Intestinal Inflammation (Myeloperoxidase Assay, Cytokine Profiling) B->D E Evaluation of Bowel Motility (In vivo imaging or ex vivo muscle strip studies) B->E

Figure 2: Preclinical experimental workflow for POI drug evaluation.

  • Animal Models: Rodent models of postoperative ileus are commonly established through surgical manipulation of the intestines to induce an inflammatory response and subsequent delay in gastrointestinal transit.

  • Gastrointestinal Transit Measurement: A non-absorbable marker, such as charcoal or fluorescently-labeled dextran, is administered orally. After a set time, the distance traveled by the marker through the small intestine is measured to quantify transit time. Morphine can be co-administered to mimic the clinical scenario of postoperative opioid use and assess the antagonist effects of the test compound.

  • Assessment of Inflammation: The inflammatory response in the intestinal muscularis is a key component of postoperative ileus. This can be quantified by measuring the activity of myeloperoxidase (an enzyme abundant in neutrophils) or by profiling pro-inflammatory cytokines.

Clinical Trial Design for Postoperative Ileus

A Patient Population: Adults undergoing bowel resection surgery B Randomized, Double-Blind, Placebo-Controlled Design A->B C Drug Administration: Pre- and post-operatively for a limited duration B->C D Primary Endpoint: Time to recovery of GI function (GI-3 or GI-2 composite) C->D E Secondary Endpoints: Time to discharge order written, incidence of postoperative nausea and vomiting, opioid consumption D->E F Safety Assessment: Adverse event monitoring E->F

Figure 3: Clinical trial design for postoperative ileus.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new treatments for postoperative ileus.

  • Patient Population: Studies typically enroll adult patients undergoing major abdominal surgery, most commonly bowel resection, who are expected to receive opioid-based analgesia.

  • Endpoints: The primary endpoint is often a composite measure of gastrointestinal recovery.

    • GI-3: A composite of the time to first toleration of solid food and the time to first flatus or bowel movement.

    • GI-2: A composite of the time to first toleration of solid food and the time to first bowel movement. Secondary endpoints often include the time to hospital discharge order written, the incidence of postoperative nausea and vomiting, and total opioid consumption.

Conclusion

Alvimopan is a well-established peripherally acting mu-opioid receptor antagonist with proven efficacy in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection. Its clinical profile for postoperative ileus is supported by a robust body of evidence from multiple large-scale clinical trials.

This compound is another peripherally restricted mu-opioid receptor antagonist that has shown promise in the treatment of opioid-induced constipation. However, there is currently no available data from preclinical or clinical studies to support its use in postoperative ileus.

For researchers and drug development professionals, alvimopan serves as a benchmark for the treatment of postoperative ileus. Future investigations into new chemical entities, such as this compound, for this indication would require a comprehensive preclinical and clinical development program, similar to that undertaken for alvimopan, to establish efficacy and safety in this specific patient population. A direct head-to-head comparative trial would be necessary to determine the relative performance of this compound against alvimopan for the management of postoperative ileus.

References

Safety Operating Guide

Essential Safety and Handling Guidelines for Axelopran Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Axelopran sulfate. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.

An available Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture.[1] However, as a potent, peripherally restricted µ-opioid receptor antagonist intended for laboratory research use only, adherence to standard safety protocols is essential to ensure the integrity of the compound and the safety of laboratory personnel.[2]

Personal Protective Equipment (PPE) Recommendations

Even when handling substances not classified as hazardous, a comprehensive PPE strategy is fundamental to good laboratory practice. This minimizes the risk of exposure and prevents contamination of the research material. The following table summarizes the recommended PPE for handling this compound.

Activity Gloves Eye Protection Lab Coat Respiratory Protection
Weighing and Aliquoting (Solid Form) Double-layered nitrile gloves (ASTM D6978)Safety glasses with side shields or gogglesStandard lab coatRecommended if weighing outside a ventilated enclosure to prevent inhalation of fine particulates
Solution Preparation and Handling Nitrile glovesSafety glasses with side shields or gogglesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood
General Laboratory Use Nitrile glovesSafety glassesStandard lab coatNot required
Spill Cleanup Double-layered nitrile glovesGoggles or face shieldLab coatN95 or higher respirator if significant dust is generated
Waste Disposal Nitrile glovesSafety glassesLab coatNot required

Operational and Handling Protocols

Engineering Controls:

  • For procedures that may generate dust or aerosols, such as weighing the solid form or sonicating solutions, it is best practice to work in a chemical fume hood or a ventilated balance enclosure.

  • Ensure a safety shower and eyewash station are readily accessible in the laboratory.

Safe Handling Procedures:

  • Preparation: Before handling, thoroughly read this guide and any available institutional standard operating procedures (SOPs). Ensure all necessary PPE is available and in good condition.

  • Weighing: When weighing the solid compound, do so on a clean, designated surface. Use anti-static weigh paper or a weigh boat. Minimize the creation of dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[3]

Disposal Plan

While not classified as hazardous waste, this compound and materials contaminated with it should be disposed of responsibly to prevent environmental release.

Waste Segregation and Disposal:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not pour chemical waste down the drain.

  • Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as liquid chemical waste. Deface the label on the empty container before disposing of it in regular laboratory glass or solid waste, as appropriate.

  • Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Protect: Don the appropriate PPE as outlined in the table above.

  • Contain: For a solid spill, gently cover with absorbent pads. For a liquid spill, contain it with absorbent material, working from the outside in.

  • Clean: Clean the spill area with a detergent solution and then rinse with water.

  • Dispose: Collect all cleanup materials in a sealed bag or container for chemical waste disposal.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Diagrams and Visualizations

G Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management a Review Safety Information & SOPs b Don Appropriate PPE a->b c Weigh Solid or Measure Solution in Ventilated Area b->c d Perform Experimental Procedure c->d e Clean Work Area d->e h Segregate and Label Chemical Waste d->h During Procedure f Doff PPE e->f g Wash Hands Thoroughly f->g i Store Waste in Designated Area h->i j Arrange for EHS Pickup i->j

Caption: Standard operational workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axelopran sulfate
Reactant of Route 2
Reactant of Route 2
Axelopran sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.